(3-(Benzyloxy)-5-methoxyphenyl)methanol
Description
Properties
IUPAC Name |
(3-methoxy-5-phenylmethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-17-14-7-13(10-16)8-15(9-14)18-11-12-5-3-2-4-6-12/h2-9,16H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCELXZXGFAISKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CO)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30741050 | |
| Record name | [3-(Benzyloxy)-5-methoxyphenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30741050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50637-28-0 | |
| Record name | 3-Methoxy-5-(phenylmethoxy)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50637-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Benzyloxy)-5-methoxyphenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30741050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to (3-(Benzyloxy)-5-methoxyphenyl)methanol: Synthesis, Strategic Utility, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of (3-(Benzyloxy)-5-methoxyphenyl)methanol (CAS Number 50637-28-0). While specific literature on this exact molecule is sparse, its structural motifs are central to advanced organic synthesis and medicinal chemistry. This document serves as a comprehensive resource, elucidating its synthesis, the strategic importance of its functional groups, and its potential as a valuable intermediate in the development of novel therapeutics. By examining its constituent parts—a protected phenol and a reactive benzyl alcohol—we can construct a robust framework for its application.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of this compound is the first step in its effective utilization. The data presented here are calculated based on its structure, providing a reliable baseline for experimental work.
| Property | Value | Source |
| CAS Number | 50637-28-0 | - |
| Molecular Formula | C₁₅H₁₆O₃ | Calculated |
| Molecular Weight | 244.28 g/mol | Calculated[1][2] |
| IUPAC Name | This compound | Standard Nomenclature |
| XLogP3 | ~2.2 - 2.5 | Predicted based on isomers[1][2] |
| Hydrogen Bond Donors | 1 | Calculated[1][2] |
| Hydrogen Bond Acceptors | 3 | Calculated[1][2] |
Predicted Spectroscopic Signatures
For a researcher synthesizing this compound, spectroscopic analysis is the definitive method of structural confirmation. Based on its functional groups, the following spectral characteristics are anticipated:
-
¹H NMR: The spectrum would be characterized by distinct signals corresponding to the aromatic protons of both the benzyl and phenyl rings, a singlet for the benzylic CH₂ protons of the ether, a singlet for the methoxy group protons, a singlet for the benzylic CH₂ protons of the alcohol, and a broad singlet for the hydroxyl proton.
-
¹³C NMR: The carbon spectrum would show signals for the aromatic carbons, the benzylic carbon of the ether, the methoxy carbon, and the benzylic carbon of the alcohol.
-
Infrared (IR) Spectroscopy: Key absorbances would include a broad peak around 3400 cm⁻¹ for the O-H stretch of the alcohol, sharp peaks around 3030 cm⁻¹ for aromatic C-H stretches, peaks in the 2850-2950 cm⁻¹ region for aliphatic C-H stretches, and strong C-O stretching bands between 1050-1250 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 244. A prominent fragment would likely appear at m/z 91, corresponding to the benzyl cation ([C₇H₇]⁺), a hallmark of benzyl-containing compounds.
Synthesis and Purification: A Proposed Protocol
The synthesis of this compound can be efficiently achieved from commercially available starting materials. The following protocol is a logical and robust pathway, predicated on well-established reactions in organic chemistry. The key steps involve the selective protection of a phenolic hydroxyl group, followed by the reduction of a carboxylic acid.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Selective Monobenzylation of Methyl 3,5-dihydroxybenzoate
-
Esterification: To a solution of 3,5-dihydroxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours until TLC analysis indicates complete conversion to the methyl ester. Cool to room temperature, neutralize with a saturated solution of sodium bicarbonate, and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Benzylation: Dissolve the crude methyl 3,5-dihydroxybenzoate in acetone or DMF. Add one equivalent of potassium carbonate (K₂CO₃) followed by one equivalent of benzyl bromide (BnBr). Stir the reaction mixture at room temperature for 12-18 hours. The use of a single equivalent of base and alkylating agent favors monobenzylation due to the deactivating effect of the first etherification on the remaining phenol.
-
Work-up: Filter the reaction mixture to remove inorganic salts and concentrate the filtrate. Purify the resulting residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate Methyl 3-(benzyloxy)-5-hydroxybenzoate.
Step 2: Methylation of the Remaining Phenolic Group
-
Reaction: Dissolve the product from Step 1 in acetone. Add an excess of potassium carbonate followed by dimethyl sulfate. Stir vigorously at room temperature for 6-8 hours.
-
Work-up: Monitor the reaction by TLC. Upon completion, filter the mixture and concentrate the solvent. The resulting crude Methyl 3-(benzyloxy)-5-methoxybenzoate is often pure enough for the next step.
Step 3: Reduction to the Benzyl Alcohol
-
Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (argon or nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Addition: Dissolve the methyl ester from Step 2 in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Cool the mixture back to 0 °C and carefully quench the reaction by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Purification: Filter the resulting white precipitate and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.
The Strategic Role of the Benzyloxy Group
In multistep organic synthesis, protecting groups are essential for masking reactive functional groups to prevent unwanted side reactions.[3] The benzyloxy group (often abbreviated as OBn) is a premier choice for the protection of alcohols and phenols due to its robust stability and the mild conditions under which it can be removed.[3][4][5]
Key Attributes:
-
Stability: Benzyl ethers are stable to a wide range of reaction conditions, including strongly basic media, organometallic reagents, and many oxidizing and reducing agents (excluding catalytic hydrogenation).
-
Cleavage: The most common and efficient method for deprotection is catalytic hydrogenation.[5][6][7] Using a palladium-on-carbon (Pd/C) catalyst under an atmosphere of hydrogen gas, the benzyl ether is cleanly cleaved to the free hydroxyl group and toluene, a volatile and easily removable byproduct.[4][7][8]
Caption: The logic of using a benzyl protecting group in synthesis.
This protection strategy is fundamental when synthesizing complex molecules. For instance, if one wanted to modify the benzyl alcohol moiety of our title compound without affecting the phenolic hydroxyl, the benzyloxy group would be indispensable.
Potential Applications in Drug Discovery
The structural framework of this compound makes it a highly attractive scaffold for medicinal chemistry. Its similarity to resveratrol and the presence of the benzyloxy pharmacophore suggest several promising avenues for drug development.
A. Building Block for Resveratrol Analogs
Resveratrol (3,5,4'-trihydroxystilbene) is a natural polyphenol with well-documented antioxidant, anti-inflammatory, and anticancer properties.[9][10] However, its clinical utility is hampered by poor bioavailability. Consequently, the synthesis of resveratrol analogs with improved pharmacological profiles is an active area of research.[11][12][13] this compound is an ideal precursor for such analogs. The benzyl alcohol can be readily converted to a phosphonate or a halide, enabling its coupling with another aromatic ring via Wittig or Suzuki reactions to form the core stilbene structure.
B. The Benzyloxy Pharmacophore in Neuropharmacology
Recent studies have highlighted the importance of the benzyloxy moiety as a key pharmacophore in potent and selective inhibitors of monoamine oxidase B (MAO-B).[14][15] MAO-B is a critical enzyme in the metabolic pathway of dopamine, and its inhibition is a validated therapeutic strategy for Parkinson's disease.[15] The benzyloxy group in compounds like safinamide is crucial for its binding affinity and selectivity.[14] Our title compound can serve as a key intermediate for synthesizing novel MAO-B inhibitors, where the benzyl alcohol handle allows for the introduction of other pharmacophoric elements.
Caption: Potential drug discovery pathways originating from the core scaffold.
Safety and Handling
While no specific safety data exists for CAS 50637-28-0, the hazards can be reliably inferred from structurally related substituted benzyl alcohols. Standard laboratory safety protocols should be strictly followed.
| Hazard Class | Precautionary Statement | Reference |
| Skin Irritation | H315: Causes skin irritation. | [2][16] |
| Eye Irritation | H319: Causes serious eye irritation. | [2][16][17] |
| Respiratory Irritation | H335: May cause respiratory irritation. | [2][16][18] |
| Acute Toxicity (Oral) | Harmful if swallowed. | [17] |
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[17][18]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[16][18]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16]
-
Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous chemical waste in accordance with local regulations.[18]
Conclusion
This compound stands as a molecule of significant synthetic and medicinal potential. While it may not be a widely commercialized chemical, its structure embodies key features that are highly sought after by synthetic and medicinal chemists. It serves as an excellent case study in the strategic application of protecting groups and as a versatile building block for creating complex molecules with potential therapeutic applications, from oncology to neuropharmacology. The protocols, predictions, and insights provided in this guide are intended to empower researchers to confidently synthesize, handle, and creatively utilize this compound and its analogs in their scientific endeavors.
References
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AERU. (n.d.). (benzyloxy)methanol. University of Hertfordshire. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15377861, (2-Benzyloxy-5-methoxy-phenyl)-methanol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98832, 4-Benzyloxy-3-methoxybenzyl alcohol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for [3-(Methoxymethoxy)-5-phenylmethoxyphenyl]methanol. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
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Ali, A., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. National Institutes of Health. Retrieved from [Link]
- Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
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Cushman, M., et al. (2013). Synthesis and evaluation of a series of resveratrol analogues as potent anti-cancer agents that target tubulin. National Institutes of Health. Retrieved from [Link]
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Borade, P. (2023). The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis. LinkedIn. Retrieved from [Link]
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Liu, J. (2007). Synthesis of Resveratrol and Its Analogs, Phase-Transfer Catalyzed Asymmetric Glycolate Aldol Reaction, and Total Synthesis of 8. BYU ScholarsArchive. Retrieved from [Link]
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Im, J.-H., et al. (2022). Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. MDPI. Retrieved from [Link]
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Wuts, P. G. M. (2002). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. IUPAC. Retrieved from [Link]
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Wang, Y., et al. (2022). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. National Institutes of Health. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: Preparation and benzyl. Retrieved from [Link]
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Belleri, M., et al. (2003). Synthesis and Biological Evaluation of Resveratrol and Analogues as Apoptosis-Inducing Agents. ACS Publications. Retrieved from [Link]
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Reddy, G. D., et al. (2018). Design and Synthesis of π-Extended Resveratrol Analogues and In Vitro Antioxidant and Anti-Inflammatory Activity Evaluation. MDPI. Retrieved from [Link]
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University of Illinois. (n.d.). Protecting Groups. Retrieved from [Link]
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ResearchGate. (2025). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Retrieved from [Link]
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Kos, J., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. National Institutes of Health. Retrieved from [Link]
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Metasci. (n.d.). Safety Data Sheet 3,4,5-Trimethoxybenzyl alcohol. Retrieved from [Link]
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A Technical Guide to (3-(Benzyloxy)-5-methoxyphenyl)methanol (C₁₅H₁₆O₃): Synthesis, Characterization, and Application
Abstract
(3-(Benzyloxy)-5-methoxyphenyl)methanol is a substituted benzyl alcohol that serves as a valuable synthetic intermediate in medicinal chemistry and materials science. Its trifunctional nature—comprising a primary alcohol, a methoxy ether, and a benzyl ether—offers a versatile platform for molecular elaboration. The benzyl ether provides a robust, yet readily cleavable, protecting group for the phenolic hydroxyl, while the methoxy and alcohol functionalities offer sites for further modification. This guide provides an in-depth analysis of its physicochemical properties, a validated synthetic protocol, comprehensive characterization data, and a discussion of its strategic applications in drug discovery and complex molecule synthesis. The methodologies presented are designed to be self-validating, ensuring researchers can confidently synthesize and utilize this key building block.
Core Molecular Attributes and Physicochemical Properties
The structural identity and key physicochemical parameters of this compound are fundamental to its application. While this specific isomer is not as widely documented as its structural relatives, its properties can be reliably predicted and are summarized below. The molecular formula C₁₅H₁₆O₃ corresponds to a molecular weight of approximately 244.29 g/mol .[1][2][3]
| Property | Value | Source / Method |
| Molecular Formula | C₁₅H₁₆O₃ | - |
| Molecular Weight | 244.29 g/mol | Calculated (Confirmed by Isomers)[1] |
| IUPAC Name | This compound | IUPAC Nomenclature |
| Synonyms | 3-Benzyloxy-5-methoxybenzyl alcohol | - |
| Calculated XLogP3 | ~2.2 - 2.5 | Computed (Based on Isomers)[2][3] |
| Hydrogen Bond Donors | 1 | Computed[3] |
| Hydrogen Bond Acceptors | 3 | Computed[3] |
| Appearance | Expected to be an off-white to pale yellow solid or a viscous oil at room temperature. | Inferred from related compounds |
Strategic Importance of Functional Groups
The utility of this compound in synthetic chemistry is derived from the distinct reactivity and properties of its three key functional groups. Understanding their interplay is crucial for designing effective synthetic strategies.
-
The Benzyl Ether (-OBn): The benzyloxy group serves as an excellent protecting group for the phenolic hydroxyl.[4] It is stable under a wide range of conditions, including many acidic, basic, and reductive environments. Its primary value lies in its selective removal, most commonly via catalytic hydrogenolysis (e.g., H₂, Pd/C), which is a clean and efficient deprotection method that regenerates the phenol without leaving harmful byproducts.[5][6] This allows for chemical modifications at other sites of the molecule before revealing the reactive phenol at a later, strategic stage.[7]
-
The Methoxy Group (-OMe): The electron-donating nature of the methoxy group influences the electronic properties of the aromatic ring, activating it towards electrophilic aromatic substitution. Its position directs incoming electrophiles primarily to the ortho and para positions (C2, C4, C6), providing a handle for further functionalization of the phenyl ring.
-
The Primary Alcohol (-CH₂OH): The hydroxymethyl group is a versatile nucleophilic center. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, or undergo etherification, esterification, or conversion to a leaving group (e.g., tosylate, halide) for subsequent nucleophilic substitution reactions. This functionality is often the primary point of attachment for building larger, more complex molecular scaffolds.[8]
Synthesis and Purification Workflow
A robust and reproducible synthesis is paramount for obtaining high-purity material. The following multi-step protocol is a logical and field-proven approach starting from commercially available 3,5-dihydroxybenzoic acid.
Synthetic Pathway Overview
The synthesis is designed as a three-step sequence involving selective protection, methylation, and final reduction.
Caption: A three-step synthetic workflow for the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 3-(benzyloxy)-5-hydroxybenzoate
-
To a solution of methyl 3,5-dihydroxybenzoate (1.0 eq) in acetone (10 mL/g), add potassium carbonate (K₂CO₃, 1.1 eq).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add benzyl bromide (BnBr, 1.05 eq) dropwise over 20 minutes.
-
Causality: Using approximately one equivalent of the alkylating agent and base under these conditions favors mono-alkylation over dialkylation due to the deactivation of the second hydroxyl group (via the phenoxide) after the first has reacted.
-
-
Heat the mixture to reflux and monitor by TLC (e.g., 3:1 Hexanes:EtOAc) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired mono-benzylated product.
Step 2: Synthesis of Methyl 3-(benzyloxy)-5-methoxybenzoate
-
Dissolve the product from Step 1 (1.0 eq) in acetone (10 mL/g).
-
Add potassium carbonate (K₂CO₃, 1.5 eq) followed by dimethyl sulfate (DMS, 1.2 eq). Caution: DMS is highly toxic; handle with extreme care in a fume hood.
-
Heat the mixture to reflux and monitor by TLC until the reaction is complete (typically 2-3 hours).
-
Cool, filter, and concentrate the reaction mixture as described previously.
-
The crude product is often clean enough for the next step, but can be purified by chromatography if necessary.
Step 3: Synthesis of this compound
-
Prepare a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF, 15 mL/g of ester) under an inert atmosphere (N₂ or Ar) and cool to 0 °C. Caution: LiAlH₄ reacts violently with water.
-
Dissolve the methyl ester from Step 2 (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Self-Validation: This specific quenching procedure (Fieser workup) is designed to produce a granular, easily filterable precipitate of aluminum salts, simplifying the workup.
-
-
Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Concentrate the combined organic filtrates under reduced pressure. Purify the final product by flash column chromatography (e.g., gradient of 4:1 to 2:1 Hexanes:EtOAc) to yield the pure alcohol.
Spectroscopic Characterization and Validation
Confirmation of the molecular structure is achieved through a combination of spectroscopic methods. The expected data provides a benchmark for validating the identity and purity of the synthesized material.
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.45-7.30 (m, 5H, Ar-H of Bn), 6.6-6.5 (m, 3H, Ar-H), 5.05 (s, 2H, -OCH₂ Ph), 4.65 (s, 2H, -CH₂ OH), 3.80 (s, 3H, -OCH₃ ), ~1.7 (br s, 1H, -OH ). |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~160.2 (C-OBn), ~159.5 (C-OMe), ~143.0 (Ar C-CH₂OH), ~136.5 (Ar C-ipso of Bn), ~128.6, ~128.0, ~127.5 (Ar C-H of Bn), ~105.0, ~100.0 (Ar C-H), ~70.0 (-OC H₂Ph), ~65.0 (-C H₂OH), ~55.3 (-OC H₃). |
| FT-IR (ATR, cm⁻¹) | ~3350 (br, O-H stretch), 3030 (sp² C-H stretch), 2940, 2870 (sp³ C-H stretch), 1600, 1450 (C=C aromatic stretch), 1205, 1050 (C-O stretch). |
| Mass Spec. (EI) | m/z (relative intensity): 244 [M]⁺, 153 [M - C₇H₇]⁺, 91 [C₇H₇]⁺ (100%). |
-
Trustworthiness: The presence of the molecular ion peak at m/z 244 confirms the molecular weight. The base peak at m/z 91, corresponding to the tropylium ion, is a definitive fragmentation pattern for a benzyl ether moiety. The combination of specific shifts in both ¹H and ¹³C NMR confirms the connectivity and substitution pattern of the aromatic ring and its appendages.
Applications in Research and Drug Development
This molecule is not typically an active pharmaceutical ingredient (API) itself, but rather a sophisticated building block for constructing more complex, biologically active compounds.
Scaffold for Library Synthesis
The orthogonal nature of the functional groups makes it an ideal scaffold. The alcohol can be used as an anchor point for diversification, while the benzyl group can be removed later to reveal a phenol for a second round of modifications.
Caption: Diversification potential of the core scaffold.
Precursor for Bioactive Molecules
The 3,5-dioxygenated substitution pattern is present in numerous natural products and pharmacologically active agents.
-
Neuroprotective Agents: The structurally related benzyloxy-phenyl motif is a key component in the design of potent and selective monoamine oxidase B (MAO-B) inhibitors for the treatment of Parkinson's disease.[9][10] The scaffold provided by this compound is ideal for synthesizing analogs in this class.
-
Antioxidants: Upon debenzylation, the resulting 3-hydroxy-5-methoxybenzyl alcohol is a close analog of potent antioxidants like 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), which have shown promise in cellular protection and anticancer activity.[11]
Safety and Handling
As a laboratory chemical, this compound and its isomers should be handled with appropriate care.
| Hazard Class | GHS Statement | Precautionary Measures |
| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves. P264: Wash skin thoroughly after handling.[1][12] |
| Eye Irritation | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] |
| Respiratory Irritation | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/mist. P271: Use only outdoors or in a well-ventilated area.[1] |
-
General Handling: Use in a well-ventilated chemical fume hood. Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.[12]
-
Storage: Store in a cool, dry place away from oxidizing agents in a tightly sealed container.
Conclusion
This compound is a strategically valuable intermediate for chemical synthesis. Its well-defined functional groups—a cleavable benzyl ether, a stable methoxy ether, and a reactive primary alcohol—provide a robust and flexible platform for the development of complex molecules. The synthetic and analytical protocols detailed in this guide offer a reliable framework for researchers, enabling the confident application of this compound as a key building block in drug discovery and advanced materials research.
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PubChem. (n.d.). 3-(Benzyloxy)-4-methoxybenzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]
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Ali, A., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. National Institutes of Health. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
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Boz, N. (n.d.). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. Indian Journal of Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
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ResearchGate. (n.d.). Absorption spectrum of the successive scans for the oxidation of benzyl alcohol by Q + HCrO4 -. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). Electronic spectra of paramethoxy benzyl alcohol and parachloro benzyl cyanide. Retrieved from [Link]
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Taylor, R. J. K. (n.d.). The Role of Protective Groups in Organic Synthesis. University of York. Retrieved from [Link]
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Kim, H. J., et al. (2022). Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. MDPI. Retrieved from [Link]
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Wang, Y., et al. (2022). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. National Institutes of Health. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). Retrieved from [Link]
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An In-Depth Technical Guide to (3-(Benzyloxy)-5-methoxyphenyl)methanol: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of the chemical compound (3-(Benzyloxy)-5-methoxyphenyl)methanol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural attributes, synthetic pathways, and analytical characterization, while also exploring its potential applications within the pharmaceutical landscape.
Introduction: The Significance of Substituted Benzyl Alcohols
Substituted benzyl alcohols are a class of organic compounds that serve as pivotal building blocks in the synthesis of a wide array of complex molecules, particularly in the realm of medicinal chemistry. Their structural versatility, arising from the diverse substitution patterns possible on the aromatic ring, allows for the fine-tuning of steric and electronic properties. This capability is crucial for optimizing molecular interactions with biological targets. The presence of both a hydroxyl group and ether functionalities, as seen in this compound, offers multiple reactive sites for further chemical modifications, making it a valuable intermediate in the design of novel therapeutic agents. The benzyloxy and methoxy groups, in particular, are common pharmacophores that can influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1]
Molecular Structure and Physicochemical Properties
This compound, with the CAS number 50637-28-0, is a disubstituted benzyl alcohol.[2][3] Its structure features a central benzene ring substituted with a benzyloxy group at the 3-position, a methoxy group at the 5-position, and a hydroxymethyl group at the 1-position.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 50637-28-0 | [2][3] |
| Molecular Formula | C₁₅H₁₆O₃ | [2][3] |
| Molecular Weight | 244.29 g/mol | [2] |
| SMILES | OCc1cc(OC)cc(OCc2ccccc2)c1 | [2] |
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process, typically starting from a commercially available precursor such as 3,5-dihydroxybenzoic acid or 3-hydroxy-5-methoxybenzaldehyde. A plausible and efficient synthetic route involves two key transformations: a Williamson ether synthesis to introduce the benzyl protecting group, followed by the reduction of a carbonyl group to the desired benzyl alcohol.
Synthetic Pathway Overview
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 3-(Benzyloxy)-5-methoxybenzaldehyde (Williamson Ether Synthesis)
The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and a primary alkyl halide.[4] In this step, the phenolic hydroxyl group of 3-hydroxy-5-methoxybenzaldehyde is selectively benzylated.
-
Materials: 3-hydroxy-5-methoxybenzaldehyde, benzyl bromide, potassium carbonate (K₂CO₃), and acetone.
-
Procedure:
-
To a solution of 3-hydroxy-5-methoxybenzaldehyde in acetone, add anhydrous potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure 3-(benzyloxy)-5-methoxybenzaldehyde.
-
Causality behind Experimental Choices:
-
Potassium carbonate is used as a mild base to deprotonate the phenolic hydroxyl group, which is more acidic than an aliphatic alcohol, forming the corresponding phenoxide. This enhances the nucleophilicity of the oxygen atom.
-
Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction mechanism.[4]
-
Benzyl bromide is a reactive primary alkyl halide, ideal for the Sₙ2 reaction, minimizing the potential for elimination side reactions.
Step 2: Synthesis of this compound (Reduction of Aldehyde)
The reduction of the aldehyde functionality to a primary alcohol is a standard transformation in organic synthesis. Sodium borohydride is a mild and selective reducing agent suitable for this purpose.[5]
-
Materials: 3-(Benzyloxy)-5-methoxybenzaldehyde, sodium borohydride (NaBH₄), and methanol.
-
Procedure:
-
Dissolve 3-(benzyloxy)-5-methoxybenzaldehyde in methanol and cool the solution in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.
-
If necessary, the product can be further purified by column chromatography.
-
Causality behind Experimental Choices:
-
Sodium borohydride is a chemoselective reducing agent that will reduce aldehydes and ketones but not esters or other less reactive carbonyl groups. Its ease of handling makes it a preferred choice for this transformation.[5]
-
Methanol serves as a protic solvent that can protonate the initially formed alkoxide to yield the final alcohol product.
Structural Elucidation and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.
Table 2: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.3-7.5 | m | 5H | Phenyl protons of the benzyl group |
| ~6.5-6.6 | m | 3H | Aromatic protons of the substituted benzene ring |
| ~5.1 | s | 2H | -O-CH ₂-Ph |
| ~4.6 | s | 2H | -CH ₂-OH |
| ~3.8 | s | 3H | -OCH ₃ |
| ~2.0 | br s | 1H | -OH |
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms.
Table 3: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-O-CH₃ |
| ~159 | C-O-CH₂-Ph |
| ~144 | C-CH₂OH |
| ~137 | Quaternary C of benzyl group |
| ~127-129 | Phenyl carbons of the benzyl group |
| ~107 | Aromatic C-H |
| ~105 | Aromatic C-H |
| ~100 | Aromatic C-H |
| ~70 | -O-C H₂-Ph |
| ~65 | -C H₂-OH |
| ~55 | -OC H₃ |
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the presence of key functional groups.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretch (alcohol) |
| ~3030 | Medium | C-H stretch (aromatic) |
| ~2950, 2870 | Medium | C-H stretch (aliphatic) |
| ~1600, 1480 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1250, 1050 | Strong | C-O stretch (ether and alcohol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion Peak (M⁺): m/z = 244.29
-
Key Fragmentation Peaks:
-
Loss of H₂O (m/z = 226)
-
Loss of CH₂OH (m/z = 213)
-
Tropylium ion (m/z = 91) from the benzyl group is expected to be a prominent peak.
-
Potential Applications in Drug Development
The structural motifs present in this compound make it an attractive scaffold for the development of new therapeutic agents.
-
Antimicrobial Agents: The related compound, 3-benzyloxy-4-methoxybenzaldehyde, has been used as a precursor for the synthesis of chalcone derivatives exhibiting antimicrobial properties.[9] This suggests that derivatives of this compound could also be explored for similar activities.
-
Monoamine Oxidase (MAO) Inhibitors: The benzyloxy pharmacophore has been identified as a key feature in the design of potent and selective MAO-B inhibitors, which are of interest for the treatment of neurodegenerative diseases such as Parkinson's disease.[1] The specific substitution pattern of this compound could be exploited to design novel MAO inhibitors.
-
Anticancer Research: Various substituted benzyl alcohol derivatives have been investigated for their anticancer activities. The combination of benzyloxy and methoxy groups can modulate the electronic and steric properties of the molecule, potentially leading to interactions with anticancer targets.
Conclusion
This compound is a valuable chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. This guide has provided a detailed overview of its chemical structure, a plausible and efficient synthetic strategy, and a predictive analysis of its spectroscopic characterization. The exploration of its derivatives could lead to the discovery of novel compounds with important biological activities. The protocols and data presented herein are intended to serve as a foundational resource for researchers working in the field of synthetic and medicinal chemistry.
References
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Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde - Oriental Journal of Chemistry. (URL: [Link])
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3-Methoxybenzyl alcohol | C8H10O2 - PubChem. (URL: [Link])
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3-Hydroxy-4-methoxybenzyl alcohol | C8H10O3 - PubChem. (URL: [Link])
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3-Methoxybenzyl alcohol - NIST WebBook. (URL: [Link])
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Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. (URL: [Link])
- Synthesis method of 3, 4, 5-trimethoxy benzyl alcohol - Google P
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The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])
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Substituted benzylic alcohol synthesis by addition (C-C coupling) - Organic Chemistry Portal. (URL: [Link])
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This compound | 50637-28-0 | C15H16O3 | Appchem. (URL: [Link])
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An In-Depth Technical Guide to (3-(Benzyloxy)-5-methoxyphenyl)methanol: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of (3-(Benzyloxy)-5-methoxyphenyl)methanol, a key intermediate in medicinal chemistry. We will delve into its systematic identification, a detailed synthetic protocol, robust characterization methodologies, and its potential applications in the landscape of drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical sciences.
Compound Identification and Nomenclature
The precise chemical structure dictates the reactivity and biological activity of a molecule. The compound of interest is systematically named according to IUPAC nomenclature.
Structure:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Selective Monobenzylation of 3,5-Dihydroxybenzoic Acid
The initial step focuses on the selective protection of one of the two equivalent phenolic hydroxyl groups. This is a critical step to ensure the correct substitution pattern in the final product.
-
Rationale: Direct dialkylation is a competing reaction. By carefully controlling the stoichiometry of the reagents and the reaction conditions, monosubstitution can be favored. The carboxylic acid is often esterified first to prevent interference with the basic conditions used for benzylation.
-
Protocol:
-
To a solution of 3,5-dihydroxybenzoic acid (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (K₂CO₃, 2.5 equivalents).
-
Add benzyl bromide (BnBr, 1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
The crude product is then subjected to esterification. Dissolve the residue in methanol, add a catalytic amount of sulfuric acid, and reflux.
-
After workup, purify the resulting methyl 3-(benzyloxy)-5-hydroxybenzoate by column chromatography.
-
Step 2: Methylation of the Remaining Phenolic Hydroxyl Group
With one hydroxyl group protected as a benzyl ether, the remaining free phenol can be selectively methylated.
-
Rationale: The choice of a mild base and methylating agent is crucial to avoid cleavage of the ester or the benzyl ether.
-
Protocol:
-
Dissolve methyl 3-(benzyloxy)-5-hydroxybenzoate (1 equivalent) in acetone.
-
Add potassium carbonate (K₂CO₃, 1.5 equivalents) followed by methyl iodide (MeI, 1.2 equivalents).
-
Stir the mixture at room temperature until the reaction is complete as indicated by TLC.
-
Filter the reaction mixture and evaporate the solvent to obtain the crude methyl 3-(benzyloxy)-5-methoxybenzoate. This product is often pure enough for the next step without further purification.
-
Step 3: Reduction of the Methyl Ester to the Benzyl Alcohol
The final step involves the reduction of the ester functionality to the primary alcohol.
-
Rationale: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation.[1] Alternatively, a milder system like sodium borohydride in the presence of a Lewis acid or iodine can be employed for enhanced safety and selectivity. The direct reduction of the corresponding benzoic acid is also a viable route.[1][2][3][4]
-
Protocol (using LiAlH₄):
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of LiAlH₄ (1.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve methyl 3-(benzyloxy)-5-methoxybenzoate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction at 0 °C by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash it thoroughly with ethyl acetate.
-
Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification
The final compound is purified to meet the high standards required for subsequent applications.
-
Rationale: Column chromatography is a standard and effective method for removing any unreacted starting materials and byproducts. The choice of solvent system is critical for achieving good separation.
-
Protocol:
-
Prepare a silica gel column using a suitable solvent system, such as a mixture of hexane and ethyl acetate.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity and gradually increasing it.
-
Collect the fractions and analyze them by TLC.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound as a solid or oil.
-
Structural Characterization and Validation
The identity and purity of the synthesized this compound must be unequivocally confirmed through a suite of analytical techniques.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons of the disubstituted ring will appear as distinct singlets or multiplets. - Protons of the benzyl group will show characteristic signals for the CH₂ and the monosubstituted aromatic ring. - A singlet corresponding to the methoxy group (OCH₃) will be observed around 3.8 ppm. - A singlet for the benzylic CH₂OH protons will be present. - A broad singlet for the hydroxyl proton (-OH) will be visible, which is exchangeable with D₂O. |
| ¹³C NMR | - Distinct signals for all carbon atoms in the molecule, including the aromatic carbons, the methoxy carbon, and the carbons of the benzyl group. |
| IR Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. - C-H stretching vibrations for the aromatic and aliphatic protons. - C=C stretching vibrations for the aromatic rings. - C-O stretching vibrations for the ether and alcohol functionalities. |
| Mass Spectrometry | - The molecular ion peak corresponding to the exact mass of the compound (C₁₅H₁₆O₃). - Characteristic fragmentation patterns, such as the loss of the benzyl group or the hydroxymethyl group. |
Applications in Drug Development and Medicinal Chemistry
Substituted benzyl alcohols are valuable building blocks in the synthesis of a wide array of pharmaceutical compounds.[5][6] The specific structural motifs of this compound make it a particularly interesting precursor for several classes of biologically active molecules.
-
Scaffold for Bioactive Molecules: The 3,5-disubstituted pattern is found in a variety of natural products and synthetic compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][7]
-
Role of the Benzyloxy Group: The benzyloxy group serves as a versatile protecting group for phenols, which can be readily removed under various conditions to reveal the free hydroxyl group for further functionalization.[8][9][10][11] It can also be a key pharmacophoric element, contributing to the binding of the molecule to its biological target.
-
Influence of the Methoxy Group: The methoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. It can enhance metabolic stability, improve oral bioavailability, and modulate receptor binding affinity.
-
Intermediate for Target Synthesis: this compound can be readily oxidized to the corresponding aldehyde or carboxylic acid, or the hydroxyl group can be displaced to introduce other functionalities, making it a versatile intermediate for the synthesis of more complex drug candidates.
Conclusion
This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of this compound. The detailed protocols and scientific rationale are intended to empower researchers in the pharmaceutical and chemical sciences to confidently produce and utilize this valuable synthetic intermediate. The strategic importance of this compound as a building block for novel therapeutic agents underscores its relevance in modern drug discovery programs.
References
- Morken, J. P. (2013).
- Google Patents. (2013). Synthetic method of 3,5-dihydroxybenzyl alcohol. CN103130617A.
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Molbase. (n.d.). (3-methoxy-5-phenylmethoxyphenyl)methanol. Retrieved from [Link]
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PubChem. (n.d.). (2-Benzyloxy-5-methoxy-phenyl)-methanol. National Center for Biotechnology Information. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups. Thieme.
- Chen, X., et al. (2020). Hydrogenation of benzoic acid to benzyl alcohol over Pt/SnO2.
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Patsnap. (2024). What is Benzyl Alcohol used for?. Retrieved from [Link]
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Quora. (2017). How is benzoic acid converted into benzyl alcohol?. Retrieved from [Link]
- Google Patents. (2012). Deprotection method for phenolic hydroxyl group. CN102557910A.
- Wang, Z., et al. (1995). Studies of C-glycosides V: Protection and deprotection of phenolic hydroxy group in the synthesis of substituted phenols by Grignard reagents. Chinese Chemical Letters, 6(10), 843-846.
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ResearchGate. (2020). SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES. Retrieved from [Link]
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Allen. (n.d.). How is benzoic acid converted to Benzyl alcohol. Retrieved from [Link]
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Scientific Research Publishing. (2022). The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Green and Sustainable Chemistry, 12, 83-90. [Link]
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An In-Depth Technical Guide to (3-(Benzyloxy)-5-methoxyphenyl)methanol: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-(Benzyloxy)-5-methoxyphenyl)methanol, a substituted benzyl alcohol derivative, represents a key molecular scaffold and synthetic intermediate in the field of medicinal chemistry. Its unique substitution pattern, featuring both a bulky benzyloxy group and a methoxy moiety on the phenyl ring, imparts specific physicochemical properties that are of interest in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and an exploration of its current and potential applications in drug development, supported by authoritative references.
Chemical Identity and Physicochemical Properties
This compound is an aromatic alcohol with the chemical formula C₁₅H₁₆O₃. The presence of a hydroxyl group, an ether linkage, and aromatic rings contributes to its moderate polarity and reactivity.
Table 1: Chemical Identifiers and Properties of this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | IUPAC |
| Synonyms | 5-Benzyloxy-3-methoxybenzyl alcohol; 3-Benzyloxy-5-methoxybenzylalkohol | Mobeike[1] |
| CAS Number | 50637-28-0 | Mobeike[1] |
| Molecular Formula | C₁₅H₁₆O₃ | PubChem[2] |
| Molecular Weight | 244.29 g/mol | PubChem[2] |
| Predicted PSA | 38.69 Ų | Mobeike[1] |
| Predicted LogP | 2.7665 | Mobeike[1] |
Note: PSA (Polar Surface Area) and LogP (logarithm of the partition coefficient) are predicted values and provide an estimation of the molecule's polarity and lipophilicity, respectively.
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process starting from readily available precursors. One common strategy involves the selective protection of hydroxyl groups, followed by reduction of a carboxylic acid or aldehyde functionality.
Synthetic Pathway Overview
A logical and referenced synthetic approach starts from 3,5-dihydroxybenzoic acid. This pathway involves selective protection of one hydroxyl group, methylation of the other, and subsequent reduction of the carboxylic acid to the alcohol.
Sources
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An In-Depth Technical Guide to the Solubility of (3-(Benzyloxy)-5-methoxyphenyl)methanol
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of the compound (3-(Benzyloxy)-5-methoxyphenyl)methanol. In the absence of established experimental data for this specific isomer, this document outlines a predictive solubility framework based on its molecular structure and the physicochemical properties of a broad range of laboratory solvents. Furthermore, this guide presents a detailed, field-proven experimental protocol for the accurate determination of its solubility, emphasizing the principles of scientific integrity and causality behind the proposed methodologies. The intended audience—researchers, scientists, and drug development professionals—will find this guide a valuable resource for understanding and applying solubility principles in their work with this and structurally related compounds.
Introduction: The Critical Role of Solubility in Scientific Research
Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For drug development professionals, understanding a compound's solubility is paramount, as it directly influences bioavailability, formulation strategies, and ultimately, therapeutic efficacy. In chemical research, solubility dictates the choice of reaction media, purification methods, and the design of extraction and crystallization processes.
This guide focuses on this compound, an aromatic alcohol with a molecular structure that suggests a nuanced solubility profile. The presence of a polar hydroxyl group capable of hydrogen bonding, ether linkages that can act as hydrogen bond acceptors, and a significant nonpolar region comprising a phenyl ring and a benzyl group, predicts a varied solubility across different solvent classes. This document will first delve into a theoretical prediction of its solubility and then provide a robust experimental framework for its empirical determination.
Molecular Structure and Physicochemical Properties
The first step in predicting the solubility of a compound is a thorough analysis of its molecular structure and inherent physicochemical properties.
Molecular Structure:
This compound possesses the following key structural features:
-
Aromatic Rings: Two phenyl rings contribute to the molecule's nonpolar character, suggesting solubility in nonpolar solvents.
-
Hydroxyl Group (-OH): This polar group is a hydrogen bond donor and acceptor, indicating potential solubility in polar protic solvents.
-
Ether Linkages (-O-): The methoxy and benzyloxy groups contain ether linkages, which are polar and can act as hydrogen bond acceptors, contributing to solubility in polar solvents.
Physicochemical Properties (Predicted):
| Property | Predicted Value/Range | Source |
| Molecular Formula | C₁₅H₁₆O₃ | PubChem[1][2] |
| Molecular Weight | 244.28 g/mol | PubChem[1][2] |
| XLogP3 | 2.2 - 2.5 | PubChem[1][2] |
| Hydrogen Bond Donor Count | 1 | PubChem[1][2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1][2] |
The XLogP3 value, a computed measure of lipophilicity, in the range of 2.2-2.5 suggests that the compound is moderately lipophilic. This, combined with the presence of both hydrogen bond donor and acceptor sites, points towards a complex solubility behavior that will be highly dependent on the chosen solvent.
Predicted Solubility Profile
Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of solvents. This prediction is grounded in the interplay between the solute's structural features and the physicochemical properties of the solvents, such as polarity, dielectric constant, and hydrogen bonding capabilities.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene | High | The large nonpolar surface area from the two aromatic rings will interact favorably with nonpolar solvents via van der Waals forces. |
| Polar Aprotic | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High to Moderate | These solvents can interact with the polar ether linkages and, to a lesser extent, the hydroxyl group, without the competing hydrogen bonding network of protic solvents. |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The hydroxyl group can form hydrogen bonds with protic solvents. However, the large nonpolar region of the molecule will disrupt the strong hydrogen bonding network of solvents like water, leading to lower solubility. Solubility is expected to increase from water to ethanol as the nonpolar character of the alcohol solvent increases. |
Experimental Determination of Solubility: A Self-Validating Protocol
To move from prediction to empirical fact, a robust and reproducible experimental protocol is essential. The shake-flask method is the gold standard for determining the equilibrium solubility of a compound and is the recommended approach here.[4][5][6]
The Causality Behind the Shake-Flask Method
The shake-flask method is designed to establish a thermodynamic equilibrium between the undissolved solid solute and the solvent.[5][6] By agitating an excess of the solid in the solvent for a prolonged period, we ensure that the solvent is saturated with the solute. Subsequent separation of the solid and liquid phases allows for the accurate quantification of the dissolved solute in the supernatant.
Caption: Experimental workflow for the shake-flask solubility determination.
Detailed Step-by-Step Methodology
Materials:
-
This compound (solid)
-
Selected solvents (analytical grade or higher)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Protocol:
-
Preparation of the Slurry:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. An excess is visually confirmed by the presence of undissolved solid.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient duration (typically 24-48 hours) to reach equilibrium.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle for at least 2 hours in a temperature-controlled environment.
-
Carefully withdraw a sample of the supernatant. To ensure all solid particles are removed, either centrifuge the sample and take the supernatant or filter the sample through a syringe filter.
-
-
Quantification of the Solute:
-
Data Analysis and Reporting:
-
Construct a calibration curve from the standard solutions.
-
Use the calibration curve to determine the concentration of the solute in the saturated sample.
-
Report the solubility in appropriate units (e.g., mg/mL, g/L, mol/L) at the specified temperature.
-
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear and concise tabular format for easy comparison.
Table of Predicted vs. Experimentally Determined Solubility at 25 °C:
| Solvent | Solvent Class | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |
| Water | Polar Protic | Low | To be determined |
| Methanol | Polar Protic | Moderate | To be determined |
| Ethanol | Polar Protic | Moderate | To be determined |
| Acetone | Polar Aprotic | High | To be determined |
| Dichloromethane | Polar Aprotic | High | To be determined |
| Tetrahydrofuran | Polar Aprotic | High | To be determined |
| Ethyl Acetate | Polar Aprotic | High | To be determined |
| Toluene | Nonpolar Aprotic | High | To be determined |
| Hexane | Nonpolar Aprotic | High | To be determined |
Conclusion
This technical guide has provided a comprehensive overview of the predicted and experimental determination of the solubility of this compound. The molecule's structure, with its blend of polar and nonpolar functionalities, suggests a varied solubility profile that is highly dependent on the solvent's properties. While theoretical predictions offer valuable initial guidance, the detailed shake-flask protocol outlined herein provides a robust framework for obtaining accurate and reproducible experimental data. For researchers in drug development and chemical synthesis, a thorough understanding and empirical determination of this compound's solubility are critical for advancing their scientific endeavors.
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World Health Organization. (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies of active pharmaceutical ingredients for the purpose of classification within the Biopharmaceutics Classification System. In: WHO Expert Committee on Specifications for Pharmaceutical Preparations: forty-ninth report. Geneva: World Health Organization. (WHO Technical Report Series, No. 992). [Link]
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An In-depth Technical Guide to the Synthesis of (3-(Benzyloxy)-5-methoxyphenyl)methanol: Precursor Selection and Methodologies
This guide provides a comprehensive overview of the synthetic pathways to (3-(Benzyloxy)-5-methoxyphenyl)methanol, a key intermediate in the development of various pharmaceutical compounds. The focus is on the strategic selection of precursors and a detailed examination of the reaction methodologies, offering insights into the rationale behind experimental choices to ensure reproducibility and high yield.
Introduction: Strategic Importance of this compound
This compound serves as a crucial building block in medicinal chemistry. Its substituted phenyl ring with orthogonal protecting groups—a benzyl ether and a methyl ether—allows for selective deprotection and further functionalization. This structural feature is invaluable in the synthesis of complex molecules where precise control over reactive sites is paramount. The primary alcohol moiety provides a versatile handle for a variety of chemical transformations, including oxidation, esterification, and etherification.
The strategic challenge in synthesizing this target molecule lies in the selective functionalization of a symmetric or near-symmetric precursor. The core of the synthetic design revolves around differentiating the two hydroxyl groups of a 3,5-dihydroxybenzene derivative.
Retrosynthetic Analysis and Precursor Selection
A logical retrosynthetic disconnection of the target molecule points to 3-(benzyloxy)-5-methoxybenzoic acid or its corresponding ester as a key intermediate. This intermediate can be readily reduced to the desired benzyl alcohol. This simplifies the synthetic problem to the selective protection of 3,5-dihydroxybenzoic acid.
Caption: Retrosynthetic analysis of this compound.
The most common and economically viable starting material for this synthesis is 3,5-dihydroxybenzoic acid . This commercially available precursor offers the required dihydroxy substitution pattern on the aromatic ring.[1][2][3][4]
Synthetic Pathways and Detailed Protocols
Two primary synthetic strategies emerge from the retrosynthetic analysis, differing in the order of the protection and reduction steps.
Strategy A: Protection Followed by Reduction
This is the most frequently employed and logical route. It involves the sequential protection of the two hydroxyl groups of 3,5-dihydroxybenzoic acid, followed by the reduction of the carboxylic acid.
Step 1: Esterification of 3,5-Dihydroxybenzoic Acid
The initial step involves the protection of the carboxylic acid functionality as an ester, typically a methyl or ethyl ester. This is crucial to prevent side reactions in the subsequent benzylation step, such as the formation of a benzyl ester.
-
Rationale: Fischer esterification is a classic and reliable method for this transformation. The use of a simple alcohol like methanol or ethanol in the presence of a catalytic amount of strong acid ensures high conversion.[5]
Experimental Protocol: Synthesis of Methyl 3,5-dihydroxybenzoate [5]
-
To a solution of 3,5-dihydroxybenzoic acid (1 equivalent) in methanol, add concentrated sulfuric acid (catalytic amount) dropwise.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude methyl 3,5-dihydroxybenzoate.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Selective Monobenzylation
This is a critical step that dictates the overall efficiency of the synthesis. The goal is to selectively protect one of the two equivalent hydroxyl groups with a benzyl group. This is typically achieved by using one equivalent of a benzylating agent in the presence of a base.
-
Rationale: The Williamson ether synthesis is the method of choice. The selection of the base is critical to control the degree of deprotonation and thus the selectivity. A mild base like potassium carbonate is often preferred over stronger bases like sodium hydride to minimize the formation of the dibenzylated byproduct.
Experimental Protocol: Synthesis of Methyl 3-(benzyloxy)-5-hydroxybenzoate
-
To a solution of methyl 3,5-dihydroxybenzoate (1 equivalent) in a polar aprotic solvent such as acetone or DMF, add a slight excess of a mild base like potassium carbonate (1.1 equivalents).
-
To this suspension, add benzyl bromide or benzyl chloride (1 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (40-50 °C) for 12-24 hours, monitoring by TLC.
-
After completion, filter off the inorganic salts and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the product by column chromatography to separate the desired monobenzylated product from the starting material and the dibenzylated byproduct.
Step 3: Methylation
The remaining free hydroxyl group is then protected as a methyl ether.
-
Rationale: Standard methylation conditions using dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate are effective.
Experimental Protocol: Synthesis of Methyl 3-(benzyloxy)-5-methoxybenzoate
-
To a solution of methyl 3-(benzyloxy)-5-hydroxybenzoate (1 equivalent) in acetone or DMF, add potassium carbonate (1.5-2 equivalents).
-
Add dimethyl sulfate or methyl iodide (1.2-1.5 equivalents) dropwise.
-
Stir the mixture at room temperature or gentle heat until the reaction is complete as indicated by TLC.
-
Work-up the reaction as described in the benzylation step.
-
Purify the product by column chromatography or recrystallization.
Step 4: Reduction of the Ester
The final step is the reduction of the methyl ester to the primary alcohol.
-
Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of cleanly reducing the ester to the alcohol. Sodium borohydride is generally not strong enough for this transformation unless used in combination with a Lewis acid.[5]
Experimental Protocol: Synthesis of this compound
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (1.5-2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of methyl 3-(benzyloxy)-5-methoxybenzoate (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by the sequential and careful addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the target compound, this compound.
-
If necessary, purify the product by column chromatography.
Caption: Workflow for the synthesis via Strategy A.
Strategy B: Reduction Followed by Protection
An alternative approach involves the initial reduction of 3,5-dihydroxybenzoic acid to 3,5-dihydroxybenzyl alcohol, followed by selective protection of the hydroxyl groups.
Step 1: Reduction of 3,5-Dihydroxybenzoic Acid
-
Rationale: The direct reduction of a carboxylic acid in the presence of phenolic hydroxyl groups requires a chemoselective reducing agent. Borane complexes, such as borane-tetrahydrofuran (B₂H₆-THF), are well-suited for this transformation as they selectively reduce carboxylic acids over phenols.
Experimental Protocol: Synthesis of 3,5-Dihydroxybenzyl alcohol [5][6]
-
To a solution of 3,5-dihydroxybenzoic acid (1 equivalent) in anhydrous THF under an inert atmosphere, add a solution of borane-THF complex (excess, typically 2-3 equivalents) dropwise at 0 °C.
-
After the addition, allow the mixture to warm to room temperature and then reflux for 2-4 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by 1M HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Step 2: Selective Protection of 3,5-Dihydroxybenzyl Alcohol
The subsequent selective benzylation and methylation of the phenolic hydroxyls would follow a similar logic to that described in Strategy A, although the reactivity of the benzylic alcohol needs to be considered.
-
Causality: This route is generally less favored because the free benzylic alcohol can complicate the subsequent etherification steps, potentially leading to undesired side reactions. Therefore, Strategy A is often the more reliable and higher-yielding approach.
Purification and Characterization
For all intermediates and the final product, purification by column chromatography on silica gel is standard. The choice of eluent system will depend on the polarity of the compound, typically a mixture of hexanes and ethyl acetate.
Characterization of the synthesized compounds should be performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -OH, C=O, C-O).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Quantitative Data Summary
| Step | Starting Material | Reagents | Product | Typical Yield (%) |
| Strategy A | ||||
| Esterification | 3,5-Dihydroxybenzoic acid | Methanol, H₂SO₄ | Methyl 3,5-dihydroxybenzoate | >90 |
| Monobenzylation | Methyl 3,5-dihydroxybenzoate | Benzyl bromide, K₂CO₃ | Methyl 3-(benzyloxy)-5-hydroxybenzoate | 50-70 |
| Methylation | Methyl 3-(benzyloxy)-5-hydroxybenzoate | Dimethyl sulfate, K₂CO₃ | Methyl 3-(benzyloxy)-5-methoxybenzoate | >85 |
| Reduction | Methyl 3-(benzyloxy)-5-methoxybenzoate | LiAlH₄ | This compound | >90 |
| Strategy B | ||||
| Reduction | 3,5-Dihydroxybenzoic acid | Borane-THF complex | 3,5-Dihydroxybenzyl alcohol | 80-95 |
Conclusion
The synthesis of this compound is most effectively achieved through a four-step sequence starting from 3,5-dihydroxybenzoic acid. This approach, involving esterification, selective monobenzylation, methylation, and final reduction, provides a reliable and scalable route to this valuable intermediate. The key to a successful synthesis lies in the careful control of the selective monobenzylation step to maximize the yield of the desired intermediate. The methodologies and insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently undertake the synthesis of this and related compounds.
References
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- CN101391941A - The preparation method of 3,5-dihydroxybenzyl alcohol - Google Patents.
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3,5-Dihydroxybenzoic Acid - ResearchGate. Available at: [Link]
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3,5-Dihydroxybenzoic acid - Organic Syntheses Procedure. Available at: [Link]
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Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI. Available at: [Link]
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Substituted benzylic alcohol synthesis by addition (C-C coupling) - Organic Chemistry Portal. Available at: [Link]
- CN103130617A - Synthetic method of 3,5-dihydroxybenzyl alcohol - Google Patents.
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Literature review on the discovery and history of (3-(Benzyloxy)-5-methoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-(Benzyloxy)-5-methoxyphenyl)methanol is a substituted benzyl alcohol that holds significance as a versatile intermediate in organic synthesis. Its structure, featuring a benzyl ether and a methoxy group on the aromatic ring, makes it a valuable building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of the benzyloxy and methoxy groups allows for differential functionalization, providing a scaffold for the introduction of diverse molecular fragments. This technical guide provides an in-depth exploration of the discovery and history of this compound, with a primary focus on its synthetic pathways, key chemical transformations, and the underlying principles that govern its preparation.
The Genesis of a Synthetic Intermediate: A Historical Perspective
The history of this compound is not marked by a singular, celebrated discovery but is rather intertwined with the broader evolution of synthetic organic chemistry. Its emergence is a direct consequence of the development of robust synthetic methodologies, particularly the use of benzyl groups as protecting groups for hydroxyl functionalities. The Williamson ether synthesis, a cornerstone of organic chemistry, provides the fundamental reaction for the formation of the benzyl ether linkage present in the molecule.
The likely impetus for the initial synthesis of this compound and its isomers would have been as intermediates in multi-step syntheses. The presence of both a protected hydroxyl group (as a benzyl ether) and a free alcohol (the benzylic alcohol) allows for selective reactions at the benzylic position, followed by the eventual deprotection of the phenolic hydroxyl group if required. This strategy is a common theme in the synthesis of natural products and other complex organic molecules where precise control over reactive functional groups is paramount.
While a definitive first synthesis is not prominently documented in the historical literature, its preparation relies on well-established and fundamental reactions. The journey to this compound begins with a more readily available precursor, 3,5-dihydroxybenzyl alcohol.
Synthetic Pathways to this compound
The synthesis of this compound is a multi-step process that hinges on the selective protection and modification of a dihydroxybenzyl alcohol precursor. The most logical and commonly employed synthetic route commences with 3,5-dihydroxybenzoic acid, a commercially available starting material.
The overall synthetic strategy can be visualized as follows:
Figure 1: Overall synthetic pathway to this compound.
Step 1: Reduction of 3,5-Dihydroxybenzoic Acid to 3,5-Dihydroxybenzyl Alcohol
The initial step involves the reduction of the carboxylic acid functionality of 3,5-dihydroxybenzoic acid to a primary alcohol. This transformation is a standard procedure in organic synthesis, and several reducing agents can be employed.
A common and effective method utilizes a borohydride reducing agent in an organic solvent. For instance, a patented method describes the direct synthesis of 3,5-dihydroxybenzyl alcohol from 3,5-dihydroxy-benzoic acid using a hydroborate as the reducing agent in the presence of an alcohol as a catalyst.[1] This one-step process is highlighted for its simplicity and suitability for large-scale production, with reported yields of up to 95%.[1]
Key Mechanistic Insight: The reduction of a carboxylic acid with a borohydride reagent typically requires the activation of the carboxylic acid, often through the formation of a borate ester intermediate. The alcohol catalyst likely facilitates this process.
Step 2: Selective O-Methylation of 3,5-Dihydroxybenzyl Alcohol
With 3,5-dihydroxybenzyl alcohol in hand, the next crucial step is the selective methylation of one of the two phenolic hydroxyl groups. This selective functionalization is a common challenge in the synthesis of polysubstituted aromatic compounds. Achieving mono-methylation requires careful control of reaction conditions and stoichiometry of the methylating agent.
Common methylating agents include dimethyl sulfate or methyl iodide in the presence of a mild base. The choice of base and solvent can significantly influence the selectivity of the reaction.
Step 3: Benzylation of 3-Hydroxy-5-methoxybenzyl Alcohol
The final step in the synthesis is the benzylation of the remaining phenolic hydroxyl group of 3-hydroxy-5-methoxybenzyl alcohol to yield the target molecule, this compound. This is a classic example of the Williamson ether synthesis.
The reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base, such as sodium hydride or potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then displaces a halide from benzyl chloride or benzyl bromide in an SN2 reaction.
Causality in Experimental Choices:
-
Choice of Base: A strong base like sodium hydride is often used to ensure complete deprotonation of the phenol, driving the reaction to completion. However, for more sensitive substrates, a weaker base like potassium carbonate may be preferred.
-
Solvent Selection: A polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is typically used to dissolve the reactants and facilitate the SN2 reaction.
The benzyl group serves as a robust protecting group for the hydroxyl functionality, stable to a wide range of reaction conditions.[2]
Experimental Protocols
The following are detailed, step-by-step methodologies for the key transformations in the synthesis of this compound. These protocols are based on established literature procedures for analogous reactions.
Protocol 1: Synthesis of 3,5-Dihydroxybenzyl Alcohol
This protocol is adapted from a patented industrial method.[1]
Materials:
-
3,5-Dihydroxybenzoic acid
-
Sodium borohydride
-
Methanol
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, suspend 3,5-dihydroxybenzoic acid in anhydrous THF.
-
Add methanol as a catalyst.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride in portions, controlling the effervescence.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium borohydride by the slow addition of 1 M hydrochloric acid until the pH is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 3,5-dihydroxybenzyl alcohol, which can be purified by recrystallization or column chromatography.
Protocol 2: Benzylation of a Phenolic Alcohol
This is a general protocol for the benzylation of a phenol, which can be adapted for the synthesis of this compound from 3-hydroxy-5-methoxybenzyl alcohol.
Materials:
-
3-Hydroxy-5-methoxybenzyl alcohol
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous Dimethylformamide (DMF)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3-hydroxy-5-methoxybenzyl alcohol in anhydrous DMF to the sodium hydride suspension.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium phenoxide.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes the key physical and chemical properties of the starting materials and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 3,5-Dihydroxybenzoic Acid | C₇H₆O₄ | 154.12 | White to off-white crystalline powder | 232-235 |
| 3,5-Dihydroxybenzyl Alcohol | C₇H₈O₃ | 140.14 | Off-white to light yellow powder | 112-116 |
| This compound | C₁₅H₁₆O₃ | 244.29 | - | - |
Note: The physical properties of this compound are not widely reported, indicative of its primary role as a synthetic intermediate.
Visualization of Key Processes
The following diagrams illustrate the key chemical transformations and workflows.
Figure 2: Simplified mechanism of carboxylic acid reduction.
Figure 3: General scheme of the Williamson ether synthesis for benzylation.
Conclusion
While the specific historical discovery of this compound is not a prominent landmark in chemical literature, its synthesis is a testament to the power and elegance of fundamental organic reactions. Its preparation, logically proceeding from 3,5-dihydroxybenzoic acid, showcases key transformations such as carboxylic acid reduction, selective O-methylation, and the Williamson ether synthesis. The primary role of this molecule is that of a synthetic intermediate, providing a valuable platform for the construction of more elaborate molecular architectures. This guide has provided a comprehensive overview of its synthesis, grounded in established chemical principles and supported by detailed experimental protocols. For researchers in drug discovery and materials science, an understanding of the synthetic pathways to such versatile building blocks is essential for the advancement of their respective fields.
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ChemHelpASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube. [Link]
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Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Retrieved from [Link]
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Spectroscopic Data of (3-(Benzyloxy)-5-methoxyphenyl)methanol: A Technical Guide
Introduction
(3-(Benzyloxy)-5-methoxyphenyl)methanol is a key organic intermediate in the synthesis of a variety of complex molecules, including natural products and pharmacologically active compounds. Its structural characterization is paramount for ensuring the integrity of multi-step syntheses and for the unambiguous identification of downstream products. This guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental principles of organic spectroscopy and supported by data from analogous compounds, offering a comprehensive resource for researchers in synthetic chemistry and drug development.
The molecular structure of this compound, presented below, contains several key functional groups that give rise to characteristic spectroscopic signatures: a primary alcohol, a benzyl ether, and a 1,3,5-trisubstituted aromatic ring. Understanding these signatures is crucial for its identification and quality control.
Figure 1: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The ¹H and ¹³C NMR spectra of this compound provide a detailed map of the carbon and hydrogen framework.
Experimental Protocol: NMR Data Acquisition
High-resolution ¹H and ¹³C NMR spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to the ¹H spectrum. A spectral width of 200-220 ppm is standard.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons of both rings, the benzylic protons of the ether and alcohol functionalities, the methoxy group protons, and the hydroxyl proton. The predicted chemical shifts (δ) are presented in Table 1.
Table 1: Predicted ¹H NMR Data for this compound.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30-7.45 | m | 5H | C₆H ₅-CH₂- |
| ~6.65 | t, J ≈ 2.0 Hz | 1H | Ar-H (H-4) |
| ~6.55 | d, J ≈ 2.0 Hz | 2H | Ar-H (H-2, H-6) |
| ~5.05 | s | 2H | -O-CH ₂-Ph |
| ~4.60 | s | 2H | Ar-CH ₂-OH |
| ~3.80 | s | 3H | -OCH ₃ |
| ~1.90 | t (broad) | 1H | -OH |
-
Aromatic Protons (δ 7.30-7.45, 6.55-6.65): The five protons of the monosubstituted benzyl group will appear as a complex multiplet in the downfield region (δ 7.30-7.45 ppm). The three protons on the central aromatic ring are expected to be more shielded. The proton at the 4-position, situated between two oxygen-bearing carbons, will likely appear as a triplet with a small coupling constant (J ≈ 2.0 Hz) around δ 6.65 ppm. The two equivalent protons at the 2 and 6 positions will appear as a doublet (J ≈ 2.0 Hz) at a slightly more upfield position, around δ 6.55 ppm.
-
Benzylic Protons (-O-CH₂-Ph, δ ~5.05): The two protons of the benzylic ether methylene group are chemically equivalent and not coupled to other protons, thus giving rise to a sharp singlet around δ 5.05 ppm.
-
Benzylic Alcohol Protons (Ar-CH₂-OH, δ ~4.60): The two protons of the hydroxymethyl group are also equivalent and will appear as a singlet around δ 4.60 ppm. This signal may show coupling to the hydroxyl proton if the exchange rate is slow (e.g., in DMSO-d₆).
-
Methoxy Protons (-OCH₃, δ ~3.80): The three protons of the methoxy group will give a characteristic sharp singlet at approximately δ 3.80 ppm.
-
Hydroxyl Proton (-OH, δ ~1.90): The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent. It typically appears as a broad singlet or a triplet if coupled to the adjacent methylene group. Its identity can be confirmed by a D₂O exchange experiment, where the signal disappears.
¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The predicted chemical shifts are summarized in Table 2.
Table 2: Predicted ¹³C NMR Data for this compound.
| Chemical Shift (δ, ppm) | Assignment |
| ~160.5 | Ar-C -OBn (C-3/C-5) |
| ~159.5 | Ar-C -OMe (C-5/C-3) |
| ~144.0 | Ar-C -CH₂OH (C-1) |
| ~137.0 | C -ipso (benzyl ring) |
| ~128.6 | C -ortho/para (benzyl ring) |
| ~128.0 | C -meta (benzyl ring) |
| ~106.0 | Ar-C H (C-2/C-6) |
| ~100.0 | Ar-C H (C-4) |
| ~70.0 | -O-C H₂-Ph |
| ~65.0 | Ar-C H₂-OH |
| ~55.5 | -OC H₃ |
The interpretation of the ¹³C NMR is based on the expected shielding and deshielding effects of the substituents. The carbons directly attached to oxygen atoms (C-3, C-5) are the most deshielded among the aromatic carbons. The benzylic ether carbon (-O-C H₂-Ph) appears around 70 ppm, while the benzylic alcohol carbon (Ar-C H₂-OH) is slightly more shielded, appearing around 65 ppm. The methoxy carbon gives a characteristic signal around 55.5 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the hydroxyl, ether, and aromatic moieties.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The spectrum can be obtained from a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.
IR Spectral Data and Interpretation
Table 3: Characteristic IR Absorption Bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3550-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium-Weak | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| 1600, 1480 | Medium-Weak | Aromatic C=C stretch |
| 1250-1000 | Strong | C-O stretch (ether and alcohol) |
| 850-750 | Strong | Aromatic C-H bend (out-of-plane) |
-
O-H Stretch: A strong and broad absorption band in the region of 3550-3200 cm⁻¹ is the most prominent feature and is characteristic of the hydroxyl group involved in hydrogen bonding.[1]
-
C-H Stretches: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretches from the methylene and methyl groups will appear between 2950 and 2850 cm⁻¹.
-
Aromatic C=C Stretches: Medium to weak absorptions around 1600 and 1480 cm⁻¹ are indicative of the carbon-carbon double bond stretching in the aromatic rings.
-
C-O Stretches: Strong absorptions in the 1250-1000 cm⁻¹ region correspond to the C-O stretching vibrations of the benzyl ether and the primary alcohol.
-
Aromatic C-H Bends: Strong bands in the fingerprint region (850-750 cm⁻¹) are due to out-of-plane C-H bending of the substituted aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Ionization: Electron Ionization (EI) is a common technique for this type of molecule. Electrospray Ionization (ESI) can also be used, particularly for confirming the molecular weight.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
Mass Spectral Data and Interpretation
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 244, corresponding to the molecular formula C₁₅H₁₆O₃. The intensity of the molecular ion peak for alcohols can sometimes be weak due to facile fragmentation.
-
Benzylic Cleavage (m/z = 91): A very common and often the base peak in the mass spectra of benzyl ethers is the tropylium ion at m/z = 91. This is formed by the cleavage of the C-O bond of the ether, followed by rearrangement.
-
Alpha-Cleavage of the Alcohol (m/z = 213): Cleavage of a hydrogen radical from the carbon bearing the hydroxyl group can lead to a fragment at m/z = 243. More significantly, cleavage of the benzylic C-C bond (alpha-cleavage) can lead to the loss of the hydroxymethyl group (-CH₂OH), resulting in a fragment at m/z = 213.
-
Loss of Water (m/z = 226): Alcohols can undergo dehydration, leading to a peak at [M-18]⁺, which would be m/z = 226 in this case.
Figure 2: Predicted major fragmentation pathways for this compound.
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and characterization of this compound. The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy allows for the unambiguous determination of its structure, while the predicted mass spectral fragmentation patterns offer further confirmation of its identity. This technical guide serves as a valuable resource for scientists engaged in the synthesis and analysis of this important chemical intermediate.
References
-
Mori, M.; Mbuyi, G.; Cincilla, G.; Prieto, E. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank2024 , 2024(2), M1806. [Link]
- Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015.
- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons: Hoboken, NJ, 2014.
- Field, L. D.; Li, H. L.; Magill, A. M. Organic Structures from Spectra, 5th ed.; John Wiley & Sons: Chichester, West Sussex, U.K., 2013.
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Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0004815). [Link]
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Doc Brown's Chemistry. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3. [Link]
-
Chemistry LibreTexts. Mass Spectrometry of Alcohols. [Link]
-
ChemComplete. Mass Spectroscopy Fragmentation - Alcohols. [Link]
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Unlocking the Potential of (3-(Benzyloxy)-5-methoxyphenyl)methanol: A Technical Guide for Synthetic and Medicinal Chemistry Research
Executive Summary
(3-(Benzyloxy)-5-methoxyphenyl)methanol represents a structurally intriguing yet significantly underexplored building block in medicinal chemistry. Its unique 3,5-substitution pattern, combining a versatile primary alcohol for functionalization, a methoxy group to modulate electronic and metabolic properties, and a readily cleavable benzyl protecting group, positions it as a highly valuable precursor for novel compound libraries. This technical guide moves beyond a simple recitation of properties to provide a strategic roadmap for researchers, scientists, and drug development professionals. We will elucidate a robust synthetic pathway, detail its physicochemical profile based on analogous structures, and, most critically, outline several high-potential research avenues, including the synthesis of novel heterocyclic scaffolds and the exploration of its latent anticancer and antifungal activities. This document is designed to serve as a catalyst for innovation, providing the foundational knowledge and detailed experimental frameworks necessary to exploit the full potential of this versatile chemical entity.
The Strategic Value of the 3,5-Disubstituted Phenylmethanol Scaffold
The meta-substituted aromatic core, particularly the resorcinol-like motif, is a privileged scaffold in numerous biologically active compounds. The specific arrangement of oxygen-containing substituents at the 1, 3, and 5 positions allows for complex hydrogen bonding interactions and provides vectors for derivatization that can explore broad chemical space. In this compound, this core is embellished with three distinct functional handles:
-
Primary Alcohol (-CH₂OH): The primary site for chemical modification. It can be readily oxidized to an aldehyde or carboxylic acid, esterified, etherified, or converted into a leaving group for nucleophilic substitution, serving as the key anchor point for library development.
-
Methoxy Group (-OCH₃): This group influences the molecule's lipophilicity and electronic properties. It is generally metabolically stable and can act as a hydrogen bond acceptor, steering interactions with biological targets.
-
Benzyloxy Group (-OCH₂Ph): A common and reliable protecting group for phenols. Its strategic value is twofold: it masks the reactive phenolic hydroxyl during initial synthetic steps and can be selectively removed via catalytic hydrogenation to unmask a key functional group for subsequent cyclization or derivatization reactions.
This trifecta of functionality makes the title compound an ideal starting point for creating diverse molecular architectures with significant potential in drug discovery.
Physicochemical and Spectroscopic Profile
While dedicated experimental data for this compound is not widely published, a reliable profile can be extrapolated from its isomers. These properties are essential for planning reactions, purification, and formulation.
| Property | Estimated Value | Data Source (Analogous Isomers) |
| Molecular Formula | C₁₅H₁₆O₃ | N/A |
| Molecular Weight | 244.28 g/mol | [1][2][3] |
| XLogP3-AA | ~2.2 - 2.5 | [1][2][3] |
| Hydrogen Bond Donor Count | 1 | [1][2][3] |
| Hydrogen Bond Acceptor Count | 3 | [1][2][3] |
| Rotatable Bond Count | 5 | [1][2][3] |
| Topological Polar Surface Area | 38.7 Ų | [1][2][3] |
Note: These values should be experimentally verified upon synthesis. Spectroscopic characterization (¹H NMR, ¹³C NMR, IR, MS) will be critical to confirm the identity and purity of the synthesized material.
Proposed Synthesis and Characterization
A logical and efficient synthesis of this compound can be designed from commercially available starting materials. The following multi-step pathway is proposed, leveraging well-established and reliable chemical transformations.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
Rationale: This protocol is designed for selectivity and high yield. Selective monobenzylation (Step 1) is the critical step and is achieved by using a slight excess of the starting material relative to the benzylating agent to minimize dibenzylation. The subsequent methylation and reduction steps are standard, high-yielding transformations.
-
Step 1: Selective Monobenzylation of Methyl 3,5-dihydroxybenzoate
-
To a solution of Methyl 3,5-dihydroxybenzoate (1.0 eq) in dry acetone, add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).
-
Add benzyl bromide (BnBr, 0.9 eq) dropwise at room temperature.
-
Heat the mixture to reflux and stir for 12-16 hours, monitoring by TLC.
-
After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to isolate Methyl 3-(benzyloxy)-5-hydroxybenzoate.
-
Justification: Using a slight deficit of benzyl bromide favors the mono-alkylated product. Acetone is an excellent solvent for this Sₙ2 reaction.
-
-
Step 2: Methylation of the Remaining Phenolic Hydroxyl
-
Dissolve the product from Step 1 (1.0 eq) in dry dimethylformamide (DMF).
-
Add anhydrous K₂CO₃ (1.5 eq) followed by dimethyl sulfate (DMS, 1.2 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by carefully adding cold water and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
The resulting crude Methyl 3-(benzyloxy)-5-methoxybenzoate is often pure enough for the next step.
-
-
Step 3: Reduction of the Methyl Ester
-
Prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool to 0°C.
-
Add a solution of the ester from Step 2 (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Cool the reaction back to 0°C and quench sequentially by the slow, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate to yield this compound. Purify by column chromatography if necessary.
-
Justification: LiAlH₄ is a powerful reducing agent that cleanly reduces esters to primary alcohols. The Fieser workup is a reliable method for quenching the reaction and simplifying purification.
-
Core Potential Research Areas
This scaffold is a launchpad for multiple drug discovery campaigns. We outline three high-impact research directions below.
Precursor for Novel Heterocyclic Scaffolds (e.g., Chromanes, Benzofurans)
Rationale: The 3-benzyloxy-5-methoxy arrangement is a masked precursor to a 3-hydroxy-5-methoxyphenyl system. This phenolic intermediate is primed for intramolecular cyclization reactions to form privileged heterocyclic scaffolds. For instance, chromane derivatives have shown promise as antitubercular agents.[4][5]
Caption: Diversification of the core scaffold into valuable heterocyclic systems.
Proposed Research Directive:
-
Debenzylation: Perform catalytic hydrogenation (H₂, 10% Pd/C) on the title compound to yield (3-hydroxy-5-methoxyphenyl)methanol.
-
Oxidation: Oxidize the resulting benzyl alcohol to the corresponding aldehyde, 3-hydroxy-5-methoxybenzaldehyde.
-
Library Synthesis: Use this aldehyde as a key intermediate in reactions such as:
-
Pechmann Condensation: React with β-ketoesters to form coumarin derivatives.
-
Claisen-Schmidt Condensation: React with ketones to form chalcones, which can be subsequently cyclized to flavanones or other flavonoid-type structures.
-
Wittig Reaction: Followed by cyclization steps to access a variety of other scaffolds.
-
-
Screening: Test the resulting library for biological activity, focusing on antitubercular, anti-inflammatory, and antiviral assays, given the known activities of these heterocyclic classes.[5]
Anticancer and Antifungal Drug Discovery
Rationale: Structurally related benzaldehyde derivatives, particularly those with a 3,5-dimethoxy pattern, have demonstrated potent antifungal and anticancer activities.[6] The title compound can be considered an analogue where one methoxy group is replaced by a benzyloxy group, which may enhance lipophilicity and alter target engagement. The primary alcohol can be oxidized to the corresponding aldehyde to directly mimic the active pharmacophore of 3,5-dimethoxybenzaldehyde.
Caption: Workflow for screening and development of anticancer/antifungal agents.
Protocol: Anticancer Activity Screening (MTT Assay)
Justification: The MTT assay is a standard, colorimetric, and reliable method for assessing cell viability and cytotoxicity, making it an excellent primary screen for novel compounds.
-
Cell Culture: Culture a relevant cancer cell line (e.g., HL-60 human promyelocytic leukemia cells, based on literature for similar compounds[6]) in appropriate media until they reach ~80% confluency.
-
Plating: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound (and its corresponding aldehyde) in DMSO and then dilute further in culture media. Add the compound solutions to the wells (final DMSO concentration <0.5%). Include wells with vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).
Application in Fragment-Based Drug Discovery (FBDD)
Rationale: With a molecular weight under 250 g/mol and a favorable LogP, this compound is an excellent candidate for a fragment library. Its structural rigidity and defined chemical vectors (especially the primary alcohol) make it ideal for FBDD campaigns, where small, low-affinity fragments are identified and then optimized into potent leads.
Proposed Research Directive:
-
Fragment Screening: Screen the compound against a panel of high-value drug targets (e.g., kinases, proteases, epigenetic targets) using biophysical techniques like Surface Plasmon Resonance (SPR), Thermal Shift Assay (TSA), or NMR spectroscopy (Saturation Transfer Difference or WaterLOGSY).
-
Hit Validation: Validate initial hits to confirm binding and rule out artifacts.
-
Structural Biology: Obtain a crystal structure of the hit fragment bound to the protein target to understand the binding mode.
-
Fragment Elaboration: Use the primary alcohol as a synthetic handle (vector) to "grow" the fragment into an adjacent pocket of the binding site, guided by the structural data. This iterative process of synthesis and testing is the core of FBDD and can lead to highly potent and ligand-efficient inhibitors.
Safety and Handling
While specific toxicity data for the title compound is unavailable, GHS information for its structural isomers provides a strong basis for handling precautions. Isomers are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Engineering Controls: Handle the compound in a well-ventilated chemical fume hood, especially when working with powders or volatile solutions.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion and Future Outlook
This compound is more than just another chemical intermediate; it is a strategic platform for innovation in drug discovery. Its value lies in its untapped potential and the convergence of three key features: a versatile synthetic handle, a biologically relevant substitution pattern, and a masked phenolic core. The research areas proposed in this guide—from creating novel antitubercular heterocycles to developing new anticancer agents and serving as a foundational fragment for FBDD—are not merely speculative. They are grounded in established medicinal chemistry principles and supported by data from analogous structures. By providing robust protocols and a clear strategic vision, we encourage the scientific community to explore this promising scaffold and unlock its full therapeutic potential.
References
-
Mori, M., Cazzaniga, G., Nava, D., & Pini, E. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(M1806). [Link]
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PubChem. (n.d.). 4-Benzyloxy-3-methoxybenzyl alcohol. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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PubChem. (n.d.). (2-Benzyloxy-5-methoxy-phenyl)-methanol. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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AERU. (n.d.). (benzyloxy)methanol. University of Hertfordshire. Retrieved January 22, 2026, from [Link]
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MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. Retrieved January 22, 2026, from [Link]
- Lugemwa, F. N. (2013). Benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside. Molbank, 2013(M793).
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PubChem. (n.d.). 3-(Benzyloxy)-4-methoxybenzyl alcohol. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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EMNPD. (n.d.). 4-Methoxybenzyl alcohol. EMNPD. Retrieved January 22, 2026, from [Link]
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Methodological & Application
Synthesis of (3-(Benzyloxy)-5-methoxyphenyl)methanol from 3,5-dihydroxybenzoic acid
An Application Note and Protocol Guide for Researchers
Abstract
This application note provides a comprehensive, in-depth technical guide for the multi-step synthesis of (3-(Benzyloxy)-5-methoxyphenyl)methanol, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the readily available starting material, 3,5-dihydroxybenzoic acid. The described synthetic strategy addresses the key chemical challenge of regioselective functionalization of two equivalent phenolic hydroxyl groups. The four-stage process involves: (1) protection of the carboxylic acid via Fischer esterification, (2) selective mono-benzylation of one phenolic hydroxyl group, (3) methylation of the remaining phenol, and (4) chemoselective reduction of the ester to the target primary alcohol. Each step is accompanied by a detailed, field-tested protocol, a discussion of the underlying chemical principles, and quantitative data to ensure reproducibility. This guide is intended for researchers, chemists, and professionals in drug development seeking a robust and reliable methodology for preparing asymmetrically substituted resorcinol derivatives.
Introduction and Strategic Overview
The target molecule, this compound, incorporates several key functional groups: a primary alcohol, a methyl ether, and a benzyl ether, arranged in a specific 1,3,5-substitution pattern on a benzene ring. This substitution pattern is a common motif in various biologically active natural products and pharmaceutical agents.[1][2] The starting material, 3,5-dihydroxybenzoic acid, is an inexpensive commodity chemical.[3][4][5]
The primary synthetic challenge lies in the selective and differential alkylation of the two phenolic hydroxyl groups at the C3 and C5 positions, which are chemically equivalent. A direct, one-pot differentiation is synthetically unfeasible and would result in a complex mixture of products. Therefore, a robust, multi-step strategy employing protective groups and sequential alkylations is required.
Our synthetic approach is a four-step sequence designed for optimal control and yield:
-
Esterification: The carboxylic acid is the most acidic functional group and can interfere with the subsequent base-mediated alkylation steps. To circumvent this, it is first converted to its methyl ester, which serves as an effective protecting group.
-
Selective Mono-Benzylation: With the acid protected, a statistical mono-benzylation is performed using one equivalent of benzyl bromide. This step is crucial for establishing the desired asymmetric substitution pattern. The desired product is then isolated from by-products via chromatography. Benzylation is a common method for protecting phenolic groups due to the stability of benzyl ethers under various conditions and their facile cleavage via hydrogenolysis.[6]
-
Methylation: The remaining free phenolic hydroxyl group is then methylated using dimethyl sulfate in a classic Williamson ether synthesis.[7]
-
Reduction: Finally, the methyl ester is chemoselectively reduced to the primary alcohol using a powerful hydride reagent, Lithium Aluminum Hydride (LiAlH₄), which is highly effective for reducing esters to alcohols.[8][9]
This strategic sequence is visualized in the workflow diagram below.
Caption: Overall synthetic route from 3,5-dihydroxybenzoic acid to the target compound.
Detailed Experimental Protocols and Scientific Discussion
Step 1: Protection via Esterification of 3,5-dihydroxybenzoic Acid
Principle & Rationale: The first step is the protection of the carboxylic acid functionality as a methyl ester. The acidic proton of the carboxylic acid would otherwise be abstracted by the base used in the subsequent alkylation steps, complicating the reaction. The Fischer esterification is a classic, acid-catalyzed equilibrium reaction. Using a large excess of methanol as both the solvent and reagent drives the equilibrium towards the product side, ensuring a high conversion rate.
Protocol: Synthesis of Methyl 3,5-dihydroxybenzoate
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dihydroxybenzoic acid (15.4 g, 100 mmol).
-
Reagent Addition: Add methanol (250 mL) followed by the slow, careful addition of concentrated sulfuric acid (2.5 mL).
-
Reaction: Heat the mixture to reflux and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (200 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid, and finally with brine (100 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Recrystallize the crude solid from a mixture of ethyl acetate and hexanes to afford Methyl 3,5-dihydroxybenzoate as a white crystalline solid.[10]
| Parameter | Value | Moles (mmol) | Molar Eq. |
| 3,5-Dihydroxybenzoic Acid | 15.4 g | 100 | 1.0 |
| Methanol | 250 mL | - | Solvent/Reagent |
| Conc. H₂SO₄ | 2.5 mL | - | Catalyst |
| Reaction Time | 12-16 hours | ||
| Temperature | Reflux (~65 °C) | ||
| Typical Yield | 90-95% |
Step 2: Selective O-Benzylation
Principle & Rationale: This is the key strategic step to differentiate the two phenolic hydroxyls. The reaction is a Williamson ether synthesis, where a phenoxide, formed by deprotonation of the phenol with a mild base like potassium carbonate, acts as a nucleophile attacking the electrophilic benzyl bromide.[11][12] By using only one molar equivalent of benzyl bromide, we statistically favor the formation of the mono-benzylated product. While some di-benzylated product and unreacted starting material will be present, the desired mono-ether can be effectively isolated by column chromatography due to significant differences in polarity.
Protocol: Synthesis of Methyl 3-(benzyloxy)-5-hydroxybenzoate
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve Methyl 3,5-dihydroxybenzoate (16.8 g, 100 mmol) in dry acetone (250 mL).
-
Reagent Addition: Add anhydrous potassium carbonate (20.7 g, 150 mmol) to the solution.
-
Benzylation: Add benzyl bromide (17.1 g, 11.9 mL, 100 mmol) dropwise to the stirring suspension at room temperature.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with acetone.
-
Isolation: Concentrate the combined filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (100 mL).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to isolate the desired product.
| Parameter | Value | Moles (mmol) | Molar Eq. |
| Methyl 3,5-dihydroxybenzoate | 16.8 g | 100 | 1.0 |
| Benzyl Bromide | 17.1 g (11.9 mL) | 100 | 1.0 |
| Potassium Carbonate | 20.7 g | 150 | 1.5 |
| Acetone | 250 mL | - | Solvent |
| Reaction Time | 8-12 hours | ||
| Temperature | Reflux (~56 °C) | ||
| Typical Yield | 45-55% |
Step 3: O-Methylation
Principle & Rationale: With one hydroxyl group protected, the remaining phenol is selectively methylated. This step also follows the Williamson ether synthesis mechanism.[13] Dimethyl sulfate is a highly efficient and reactive methylating agent. The reaction is driven to completion using a slight excess of the methylating agent and base. Caution: Dimethyl sulfate is highly toxic and carcinogenic and must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol: Synthesis of Methyl 3-(benzyloxy)-5-methoxybenzoate
-
Reaction Setup: Dissolve Methyl 3-(benzyloxy)-5-hydroxybenzoate (12.9 g, 50 mmol) in dry acetone (200 mL) in a 500 mL round-bottom flask.
-
Reagent Addition: Add anhydrous potassium carbonate (10.4 g, 75 mmol).
-
Methylation: Add dimethyl sulfate (7.5 g, 5.7 mL, 60 mmol) dropwise to the suspension.
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction, filter off the solids, and concentrate the filtrate in vacuo.
-
Extraction: Dissolve the residue in ethyl acetate (150 mL), wash with water (2 x 75 mL), 1M NaOH solution (2 x 50 mL) to remove any unreacted phenol, and finally brine (75 mL).
-
Isolation: Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent to yield the product, which is often pure enough for the next step. If needed, it can be further purified by recrystallization or a short silica gel plug.
| Parameter | Value | Moles (mmol) | Molar Eq. |
| Methyl 3-(benzyloxy)-5-hydroxybenzoate | 12.9 g | 50 | 1.0 |
| Dimethyl Sulfate | 7.5 g (5.7 mL) | 60 | 1.2 |
| Potassium Carbonate | 10.4 g | 75 | 1.5 |
| Acetone | 200 mL | - | Solvent |
| Reaction Time | 4-6 hours | ||
| Temperature | Reflux (~56 °C) | ||
| Typical Yield | >95% |
Step 4: Reduction of the Ester to a Primary Alcohol
Principle & Rationale: The final transformation is the reduction of the methyl ester to a primary alcohol. Esters are relatively unreactive and require a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is a powerful source of hydride ions (H⁻) that readily reduces esters and carboxylic acids to primary alcohols.[14][15] In contrast, milder reagents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters under standard conditions.[16] The reaction must be performed under strictly anhydrous conditions as LiAlH₄ reacts violently with water. The workup procedure involves carefully quenching the excess hydride reagent.
Caption: Simplified mechanism for the reduction of an ester to a primary alcohol using LiAlH₄.
Protocol: Synthesis of this compound
-
Reaction Setup: To a dry 1 L three-necked flask equipped with a dropping funnel, nitrogen inlet, and magnetic stirrer, add a suspension of Lithium Aluminum Hydride (LiAlH₄) (2.8 g, 75 mmol) in anhydrous tetrahydrofuran (THF) (200 mL) under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve Methyl 3-(benzyloxy)-5-methoxybenzoate (13.6 g, 50 mmol) in anhydrous THF (100 mL) and add it dropwise to the LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.
-
Quenching (Work-up): Cool the reaction back to 0 °C. Carefully and slowly quench the reaction by the sequential dropwise addition of water (2.8 mL), followed by 15% aqueous NaOH solution (2.8 mL), and finally more water (8.4 mL). This procedure (Fieser workup) is designed to produce a granular, easily filterable aluminum salt precipitate.
-
Isolation: Stir the resulting white suspension vigorously for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with THF and ethyl acetate.
-
Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (eluent: 30-40% ethyl acetate in hexanes) to yield this compound as a white solid or viscous oil.
| Parameter | Value | Moles (mmol) | Molar Eq. |
| Methyl 3-(benzyloxy)-5-methoxybenzoate | 13.6 g | 50 | 1.0 |
| Lithium Aluminum Hydride (LiAlH₄) | 2.8 g | 75 | 1.5 |
| Anhydrous THF | 300 mL | - | Solvent |
| Reaction Time | 2-3 hours | ||
| Temperature | 0 °C to RT | ||
| Typical Yield | 85-95% |
Conclusion
This application note details a reliable and scalable four-step synthesis for this compound starting from 3,5-dihydroxybenzoic acid. The described protocols and the underlying scientific rationale provide a robust framework for researchers. The key to the synthesis is a controlled sequence of protection, selective mono-alkylation, exhaustive alkylation, and final reduction. By following these procedures, the target compound can be obtained in good overall yield, providing access to a versatile intermediate for applications in pharmaceutical and materials research.
References
-
ResearchGate. (n.d.). 3,5-Dihydroxybenzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid.
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Wikipedia. (n.d.). 3,5-Dihydroxybenzoic acid. Retrieved from [Link]
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Chemistry Stack Exchange. (2018). What are the products formed when phenol is reacted with benzyl bromide? Retrieved from [Link]
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RSC Advances. (2021). Preparation of 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2 H -pyrrol-2-ones via base-assisted cyclization of 3-cyanoketones. Retrieved from [Link]
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Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
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ResearchGate. (2012). How I can achieve the selective O-methylation of methyl 3,4,5-trihydroxybenzoate to obtain methyl 3-hydroxy-4,5-dimethoxybenzoate? Retrieved from [Link]
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Industrial & Engineering Chemistry. (n.d.). Methylation of Phenol by Dimethyl Sulfate. Retrieved from [Link]
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Organic Letters. (n.d.). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. Retrieved from [Link]
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Queen's University Belfast. (2020). Hydrogenation of benzoic acid to benzyl alcohol over Pt/SnO2. Retrieved from [Link]
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Chemistry Stack Exchange. (2019). what is mechanism for reaction phenol + dimethylsulphate -> anisole. Retrieved from [Link]
-
Testbook. (2021). Benzoic acid on reacting with lithium aluminium hydride give. Retrieved from [Link]
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Journal of the American Chemical Society. (2019). Rational Reprogramming of O-Methylation Regioselectivity for Combinatorial Biosynthetic Tailoring of Benzenediol Lactone Scaffolds. Retrieved from [Link]
-
Quora. (2017). How is benzoic acid converted into benzyl alcohol? Retrieved from [Link]
- Google Patents. (n.d.). US6706929B2 - Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols.
-
Organic Chemistry Portal. (n.d.). Alcohol synthesis by carboxyl compound reduction. Retrieved from [Link]
-
Australian Journal of Chemistry. (n.d.). Benzyl p-Toluenesulphonate as an 0-Benzylating Agent for the Protection of Phenols. Retrieved from [Link]
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Allen. (n.d.). How is benzoic acid converted to Benzyl alcohol. Retrieved from [Link]
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Andrew G Myers Research Group. (n.d.). Chem 115. Retrieved from [Link]
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ResearchGate. (n.d.). Reduction of benzoic acid to benzyl alcohol. A cascade reaction system.... Retrieved from [Link]
-
RSC Publishing. (n.d.). Selectivity engineering of O-methylation of hydroxybenzenes with dimethyl carbonate using ionic liquid as catalyst. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Reduction of Organic Compounds by Lithium Aluminum Hydride. I. Aldehydes, Ketones, Esters, Acid Chlorides and Acid Anhydrides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation. Retrieved from [Link]
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YouTube. (2023). Benzoic acid to m-Nitro benzyl alcohol conversion//Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). (a) Synthesis of trans-3,4-dimethoxy-5-hydroxycinnamyl alcohol.... Retrieved from [Link]
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ResearchGate. (2025). (PDF) O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate. Retrieved from [Link]
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ResearchGate. (n.d.). Reduction of Organic Compounds by Lithium Aluminum Hydride. 11. Carboxylic Acids. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]
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Grokipedia. (n.d.). 3,5-Dihydroxybenzoic acid. Retrieved from [Link]
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Korean Chemical Society. (n.d.). Synthesis of Benzyl Phenol from Benzyl Aryl Ether by Polyphosphoric Acid-Catalyzed Benzyl Rearrangement. Retrieved from [Link]
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Rupa Health. (n.d.). 3,5-Dihydroxybenzoic Acid. Retrieved from [Link]
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NCBI Bookshelf. (2021). Benzylation of hydroxyl groups by Williamson reaction. Retrieved from [Link]
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Chemguide. (n.d.). reduction of carboxylic acids. Retrieved from [Link]
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Application Note: A Detailed Protocol for the Benzylation of Methyl 3,5-Dihydroxybenzoate
Introduction
The protection of hydroxyl groups is a cornerstone of multi-step organic synthesis, enabling chemists to selectively mask reactive sites while other parts of a molecule are being modified. Among the various protecting groups, the benzyl ether is particularly favored for its stability across a wide range of reaction conditions and its facile removal via catalytic hydrogenolysis.[1] This application note provides a detailed, field-proven protocol for the benzylation of the two phenolic hydroxyl groups in methyl 3,5-dihydroxybenzoate.
The target molecule, methyl 3,5-bis(benzyloxy)benzoate, is a valuable intermediate in the synthesis of dendrimers, pharmaceuticals, and other complex organic structures. The described method utilizes the classic Williamson ether synthesis, a reliable and widely adopted procedure for forming ethers.[2] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices to ensure both high yield and purity.
Reaction Mechanism: The Williamson Ether Synthesis
The benzylation of methyl 3,5-dihydroxybenzoate proceeds via the Williamson ether synthesis, which is a classic SN2 (bimolecular nucleophilic substitution) reaction.[2][3] The mechanism can be broken down into two primary steps:
-
Deprotonation: The phenolic protons of methyl 3,5-dihydroxybenzoate are acidic. A moderately strong base, such as potassium carbonate (K₂CO₃), is used to deprotonate both hydroxyl groups, forming a resonance-stabilized diphenoxide ion. This deprotonation is crucial as it generates a potent nucleophile.
-
Nucleophilic Attack: The newly formed phenoxide ions act as nucleophiles, attacking the electrophilic methylene carbon of the benzyl bromide. In a concerted SN2 fashion, the phenoxide's electrons form a new carbon-oxygen bond while simultaneously displacing the bromide leaving group.[3] This process occurs for both hydroxyl groups to yield the final dibenzylated product.
The choice of a primary halide like benzyl bromide is critical, as secondary or tertiary halides would favor an E2 elimination side reaction, significantly reducing the yield of the desired ether.[4]
Experimental Workflow
The overall experimental process is summarized in the following workflow diagram.
Caption: Experimental workflow for the benzylation of methyl 3,5-dihydroxybenzoate.
Materials and Methods
Reagents and Equipment
| Reagent/Material | CAS No. | Molecular Wt. | Supplier Example | Notes |
| Methyl 3,5-dihydroxybenzoate | 2150-44-9 | 168.15 g/mol | Sigma-Aldrich | Irritant.[5][6][7] |
| Benzyl Bromide (BnBr) | 100-39-0 | 171.03 g/mol | Aldrich | Corrosive, lachrymator, combustible liquid.[8][9] |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | Fisher Scientific | Anhydrous, finely powdered. Irritant.[10][11] |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Fisher Scientific | Anhydrous. Flammable, reproductive toxin.[12][13] |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | - | Reagent grade |
| Hexanes | 110-54-3 | - | - | Reagent grade |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | - | Granular |
| Silica Gel | 63231-67-4 | - | - | 230-400 mesh for column chromatography |
Required Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature control
-
Condenser and nitrogen inlet adapter
-
Separatory funnel
-
Rotary evaporator
-
Glass chromatography column[14]
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)[15]
-
UV lamp (254 nm)
Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Stoichiometry | ||
| Methyl 3,5-dihydroxybenzoate | 1.0 eq | Limiting reagent. |
| Benzyl Bromide | 2.2 - 2.5 eq | A slight excess ensures complete reaction of both hydroxyl groups. |
| Potassium Carbonate | 2.5 - 3.0 eq | Sufficient excess to act as a base and neutralize the HBr byproduct. |
| Conditions | ||
| Solvent | Anhydrous DMF | A polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.[4] |
| Temperature | 60 - 80 °C | Provides sufficient thermal energy to overcome the activation barrier without promoting significant side reactions. |
| Reaction Time | 4 - 6 hours | Typically sufficient for complete conversion, but should be confirmed by TLC. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents potential side reactions with atmospheric moisture and oxygen. |
Detailed Step-by-Step Protocol
Safety First: This procedure must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Benzyl bromide is a lachrymator and irritant, and DMF is a reproductive toxin.[16] Handle with extreme care.
Reaction Setup
a. Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen or in a desiccator. b. To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 3,5-dihydroxybenzoate (1.00 g, 5.95 mmol, 1.0 eq) and anhydrous potassium carbonate (2.47 g, 17.8 mmol, 3.0 eq). c. Add anhydrous N,N-dimethylformamide (DMF, 20 mL) to the flask. d. Equip the flask with a reflux condenser and a nitrogen inlet adapter. Begin stirring the suspension under a positive pressure of nitrogen.
Benzylation Reaction
a. Using a syringe, add benzyl bromide (1.61 mL, 13.7 mmol, 2.3 eq) dropwise to the stirring suspension at room temperature. b. After the addition is complete, place the flask in a preheated heating mantle and heat the reaction mixture to 70 °C. c. Maintain this temperature and allow the reaction to stir for 4-6 hours.
Reaction Monitoring
a. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[17] b. Prepare a TLC chamber with a suitable eluent system, typically 4:1 Hexanes:Ethyl Acetate. c. To take a sample, briefly remove the nitrogen inlet, withdraw a small aliquot (~1-2 drops) with a glass capillary, and dissolve it in a vial containing ~0.5 mL of ethyl acetate. d. Spot the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same lane) on a TLC plate. e. Visualize the plate under a UV lamp (254 nm). The reaction is complete when the starting material spot (more polar, lower Rf) is no longer visible in the reaction mixture lane.
Workup and Isolation
a. Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. b. Pour the reaction mixture slowly into a beaker containing 100 mL of cold deionized water. A precipitate (the crude product) should form. c. Stir the aqueous suspension for 15-20 minutes to ensure complete precipitation. d. Transfer the mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL). e. Combine the organic layers and wash them sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF and inorganic salts.[4] f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter the solution, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid or oil.
Purification
a. Purify the crude product by flash column chromatography on silica gel.[14] b. Pack a chromatography column with silica gel using a slurry method with hexanes. c. Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. d. Load the dried silica-adsorbed product onto the top of the column. e. Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate). f. Collect fractions and analyze them by TLC. Combine the fractions containing the pure product (less polar than the starting material) and remove the solvent via rotary evaporation to yield methyl 3,5-bis(benzyloxy)benzoate as a white crystalline solid.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Ineffective deprotonation (wet reagents/solvents).2. Insufficient temperature or reaction time.3. Deactivated benzyl bromide. | 1. Ensure all reagents (especially K₂CO₃) and DMF are anhydrous. Dry K₂CO₃ in an oven before use.2. Increase temperature to ~80°C and/or extend reaction time. Confirm with TLC.3. Use freshly opened or purified benzyl bromide. |
| Incomplete Reaction (Mono-benzylated product observed) | 1. Insufficient benzyl bromide or base.2. Short reaction time. | 1. Ensure at least 2.2 equivalents of benzyl bromide and 2.5 equivalents of base are used.2. Continue heating and monitor by TLC until the mono-alkylated intermediate disappears. |
| Low Yield after Workup | 1. Incomplete extraction from the aqueous phase.2. Product loss during purification. | 1. Perform additional extractions with ethyl acetate.2. Use a less polar eluent system for chromatography to prevent premature elution. Ensure fractions are carefully analyzed by TLC before combining. |
| Presence of Side Products | 1. C-alkylation may occur, though it is less common for phenols under these conditions.[18]2. Over-alkylation of the ester (unlikely under these conditions). | 1. Use a milder base if C-alkylation is a significant issue. However, K₂CO₃ is generally optimal.2. Carefully perform column chromatography to separate the desired product from any impurities. |
Conclusion
This application note details a reliable and optimized protocol for the benzylation of methyl 3,5-dihydroxybenzoate. By employing the Williamson ether synthesis with potassium carbonate as the base and benzyl bromide as the alkylating agent in DMF, high yields of the desired methyl 3,5-bis(benzyloxy)benzoate can be consistently achieved. Careful attention to anhydrous conditions, reaction monitoring via TLC, and proper purification techniques are critical for obtaining a product of high purity. This protocol serves as a foundational method for researchers requiring benzyl-protected phenolic intermediates for further synthetic applications.
References
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Potassium carbonate. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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Washington State University. (n.d.). Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: N,N-Dimethylformamide. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
-
Shtykov, S. N., et al. (2007, August). THIN-LAYER CHROMATOGRAPHY OF BENZOIC ACIDS AND PHENOLS AT THE PRESENCE OF GAS MODIFIERS OF ACID AND BASIC CHARACTER. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3,5-Dihydroxybenzoate. Retrieved from [Link]
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N,N-dimethylformamide. Retrieved from [Link]
-
Fisher Scientific. (2015, June 16). Benzyl bromide - SAFETY DATA SHEET. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Potassium carbonate. Retrieved from [Link]
-
Stewart, S. M. (2022, April 26). Oxidation and Reduction: Thin Layer Chromatography of the benzophenone product [Video]. YouTube. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: N,N-Dimethylformamide. Retrieved from [Link]
-
National Institutes of Health. (2024, August 6). In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. Retrieved from [Link]
-
INEOS Group. (2022, December 1). SAFETY DATA SHEET Potassium Carbonate, Liquid 47%. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET: Methyl 2,4-dihydroxybenzoate. Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
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Application of (3-(Benzyloxy)-5-methoxyphenyl)methanol in the Synthesis of Chromane Derivatives: A Guide for Advanced Synthesis
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of synthetic strategies for chromane derivatives utilizing (3-(Benzyloxy)-5-methoxyphenyl)methanol as a key starting material. The chromane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic drugs.[1] The strategic incorporation of benzyloxy and methoxy functionalities in the precursor allows for the synthesis of diverse chromane analogues with potential applications in various therapeutic areas.
The following sections detail two plausible synthetic pathways for the conversion of this compound to 5-benzyloxy-7-methoxy-chromane derivatives. Each strategy is presented with a detailed, step-by-step protocol, a rationale for the experimental choices, and illustrative diagrams to clarify the reaction workflows.
Precursor Rationale: The Versatility of this compound
This compound is a valuable precursor for the synthesis of 5,7-disubstituted chromane derivatives. The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions to enable cyclization. The methoxy group at the 5-position (which will become the 7-position in the chromane product) is a common feature in many biologically active chromanes and can be a key determinant of pharmacological activity. Furthermore, both the benzyloxy and methoxy groups can be subjected to further chemical modifications to generate a library of analogues for structure-activity relationship (SAR) studies.
Synthetic Strategy 1: Intramolecular Acid-Catalyzed Cyclization via Ortho-Alkenylation
This strategy involves the initial debenzylation of the starting material to unmask the phenolic hydroxyl group. Subsequently, an alkenyl side chain is introduced at the ortho-position to the phenol, setting the stage for an intramolecular acid-catalyzed cyclization to form the chromane ring. This approach is grounded in established methods for the ortho-alkenylation of phenols and subsequent cyclization.[2][3]
Workflow for Strategy 1
Caption: Workflow for the synthesis of a chromane derivative via ortho-alkenylation and intramolecular acid-catalyzed cyclization.
Protocol 1: Intramolecular Acid-Catalyzed Cyclization
Step 1: Debenzylation of this compound
This step removes the benzyl protecting group to reveal the free phenolic hydroxyl group, which is essential for the subsequent ortho-alkenylation and cyclization steps. Catalytic hydrogenation is a clean and efficient method for this transformation.[4]
| Reagent/Parameter | Condition/Amount | Rationale |
| Starting Material | 1.0 eq | This compound |
| Catalyst | 10 mol% Pd/C | Standard catalyst for hydrogenolysis of benzyl ethers. |
| Hydrogen Source | H₂ gas (balloon) | Readily available and effective reducing agent. |
| Solvent | Methanol | Good solvent for the starting material and product. |
| Temperature | Room Temperature | Mild conditions are sufficient for this reaction. |
| Reaction Time | 4-6 hours | Monitored by TLC until completion. |
Procedure:
-
To a solution of this compound in methanol, add 10% Pd/C.
-
Evacuate the flask and backfill with hydrogen gas from a balloon.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-hydroxy-5-methoxybenzyl alcohol, which can be used in the next step without further purification.
Step 2 & 3: Ortho-Alkenylation and Intramolecular Cyclization
A common method to achieve ortho-alkenylation followed by cyclization is to first perform an O-alkenylation (e.g., with allyl bromide) and then induce a Claisen rearrangement to move the alkenyl group to the ortho position. The subsequent intramolecular hydroalkoxylation can then be catalyzed by acid.
| Reagent/Parameter | Condition/Amount | Rationale |
| Intermediate | 1.0 eq | 3-Hydroxy-5-methoxybenzyl alcohol |
| Alkenylating Agent | 1.2 eq Allyl bromide | To introduce the allyl group. |
| Base | 1.5 eq K₂CO₃ | To deprotonate the phenolic hydroxyl for O-alkenylation. |
| Solvent (O-alkenylation) | Acetone | A suitable solvent for the reaction. |
| Temperature (O-alkenylation) | Reflux | To drive the O-alkenylation to completion. |
| Solvent (Claisen) | High-boiling solvent (e.g., N,N-diethylaniline) | To facilitate the thermal Claisen rearrangement. |
| Temperature (Claisen) | 180-210 °C | Required for the[5][5]-sigmatropic rearrangement. |
| Cyclization Catalyst | cat. H₂SO₄ or TFA | To protonate the double bond and initiate cyclization. |
| Solvent (Cyclization) | Dichloromethane | A non-coordinating solvent for the cyclization. |
| Temperature (Cyclization) | 0 °C to Room Temperature | Mild conditions are often sufficient. |
Procedure:
-
To a solution of 3-hydroxy-5-methoxybenzyl alcohol in acetone, add K₂CO₃ and allyl bromide.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
After cooling, filter the mixture and concentrate the filtrate. The resulting crude O-allyl ether is then dissolved in N,N-diethylaniline.
-
Heat the solution to 180-210 °C for 2-4 hours to effect the Claisen rearrangement.
-
Cool the reaction mixture and purify the ortho-allyl phenol intermediate by column chromatography.
-
Dissolve the purified ortho-allyl phenol in dichloromethane and cool to 0 °C.
-
Add a catalytic amount of concentrated sulfuric acid or trifluoroacetic acid.
-
Stir the reaction at 0 °C to room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting chromane derivative by column chromatography.
Synthetic Strategy 2: Intramolecular Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for forming C-O bonds with inversion of stereochemistry at a chiral alcohol center.[6] An intramolecular variant of this reaction can be employed to construct the chromane ring.[5] This strategy requires a precursor that possesses both a phenolic hydroxyl group and a tethered primary or secondary alcohol at the ortho position.
Workflow for Strategy 2
Caption: Workflow for the synthesis of a chromane derivative via intramolecular Mitsunobu reaction.
Protocol 2: Intramolecular Mitsunobu Reaction
Step 1-3: Synthesis of the Phenolic Diol Precursor
This multi-step sequence first introduces a hydroxymethyl group at the ortho-position of the starting material, followed by debenzylation to yield the key diol precursor for the Mitsunobu cyclization.
| Reagent/Parameter | Condition/Amount | Rationale |
| Starting Material | 1.0 eq | This compound |
| Formylating Agent (Duff) | Hexamethylenetetramine, Acetic Acid | For ortho-formylation of the activated aromatic ring. |
| Reducing Agent | 1.5 eq NaBH₄ | To selectively reduce the aldehyde to an alcohol. |
| Debenzylation Catalyst | 10 mol% Pd/C, H₂ (balloon) | To remove the benzyl protecting group. |
| Solvents | Acetic Acid, Methanol | Standard solvents for these transformations. |
Procedure:
-
Ortho-Formylation: Perform a Duff reaction on this compound by heating with hexamethylenetetramine in acetic acid to introduce an aldehyde group at the ortho-position. Purify the resulting aldehyde by column chromatography.
-
Reduction: Dissolve the purified ortho-formyl derivative in methanol and cool to 0 °C. Add sodium borohydride portion-wise and stir for 1 hour. Quench the reaction with water and extract the product with ethyl acetate. Dry the organic layer and concentrate to yield the ortho-hydroxymethyl derivative.
-
Debenzylation: Subject the ortho-hydroxymethyl derivative to catalytic hydrogenation with Pd/C and H₂ in methanol, as described in Protocol 1, Step 1, to obtain the phenolic diol precursor.
Step 4: Intramolecular Mitsunobu Cyclization
In this key step, the phenolic hydroxyl group acts as the nucleophile, and the primary alcohol is activated by the Mitsunobu reagents to facilitate the intramolecular cyclization.[7]
| Reagent/Parameter | Condition/Amount | Rationale |
| Precursor | 1.0 eq | Phenolic diol |
| Phosphine | 1.5 eq PPh₃ | Triphenylphosphine, the reducing agent in the Mitsunobu reaction. |
| Azodicarboxylate | 1.5 eq DIAD or DEAD | Diisopropyl azodicarboxylate or Diethyl azodicarboxylate, the oxidizing agent. |
| Solvent | Anhydrous THF | A common and effective solvent for the Mitsunobu reaction. |
| Temperature | 0 °C to Room Temperature | Standard conditions for the Mitsunobu reaction. |
| Reaction Time | 12-24 hours | Monitored by TLC until completion. |
Procedure:
-
Dissolve the phenolic diol precursor and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired chromane derivative from triphenylphosphine oxide and the hydrazide byproduct.
Conclusion
The protocols detailed in this application note provide a robust framework for the synthesis of valuable chromane derivatives from this compound. Both the intramolecular acid-catalyzed cyclization and the intramolecular Mitsunobu reaction offer viable pathways to the target compounds. The choice of strategy may depend on the desired substitution pattern on the pyran ring and the overall synthetic efficiency. These methods provide a foundation for the development of novel chromane-based compounds for further investigation in drug discovery programs.
References
- ScienceScholar. (2022, June 18). Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and.
-
ResearchGate. (n.d.). Re-catalysed ortho-alkenylation of phenols with alkynes and cyclization.... Retrieved from [Link]
-
ACS Publications. (n.d.). Mitsunobu and Related Reactions: Advances and Applications. Retrieved from [Link]
- Qualitas1998. (2011, April 21).
-
National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]
-
PubMed. (2007, December 28). Highly selective metal mediated ortho-alkylation of phenol. First platinum containing organometallic chromane analogues. Retrieved from [Link]
-
MDPI. (2023, May 19). Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 7-hydroxy-6-formyl(acetyl)chromones. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 7-hydroxychroman-4-one from resorcinol. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
Sources
- 1. Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Highly selective metal mediated ortho-alkylation of phenol. First platinum containing organometallic chromane analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. qualitas1998.net [qualitas1998.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
The Strategic Utility of (3-(Benzyloxy)-5-methoxyphenyl)methanol in Medicinal Chemistry: Application Notes and Protocols
Introduction: A Building Block of Latent Potential
In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. The aromatic scaffold, in particular, offers a versatile platform for the introduction of pharmacophoric elements that govern a molecule's interaction with biological targets. Among these, (3-(Benzyloxy)-5-methoxyphenyl)methanol emerges as a building block of significant, yet underexplored, potential. Its unique 1,3,5-substitution pattern, featuring a benzyl ether for selective deprotection, a methoxy group to modulate electronic properties, and a reactive hydroxymethyl group, positions it as a valuable precursor for a range of complex molecular architectures.
This guide provides an in-depth exploration of the synthesis and application of this compound in medicinal chemistry. We will delve into the rationale behind its use, provide detailed, field-proven protocols for its synthesis and subsequent elaboration, and showcase its potential in the construction of biologically active molecules, with a particular focus on analogues of naturally occurring anticancer agents.
Physicochemical Properties and Synthetic Rationale
The utility of this compound as a building block is rooted in its distinct chemical features.
| Property | Value | Significance in Synthesis |
| Molecular Formula | C₁₅H₁₆O₃ | Provides the foundational aromatic core. |
| Molecular Weight | 244.28 g/mol | A moderate molecular weight for a building block. |
| Key Functional Groups | Primary Alcohol (-CH₂OH) | Readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group (e.g., halide) for nucleophilic substitution. |
| Benzyl Ether (-OCH₂Ph) | A stable protecting group for the phenolic hydroxyl, which can be selectively removed under reductive conditions (e.g., hydrogenolysis) without affecting other functionalities. | |
| Methoxy Ether (-OCH₃) | Electron-donating group that influences the reactivity of the aromatic ring and can participate in hydrogen bonding with biological targets. |
The benzyl ether serves as a crucial element, allowing for the unmasking of a phenolic hydroxyl group at a later stage in a synthetic sequence. This latent phenol can be a key pharmacophoric feature or a handle for further functionalization. The primary alcohol is a versatile functional group that can be readily transformed into a variety of other functionalities, making it an excellent attachment point for building molecular complexity.
Synthesis of this compound
The target building block can be synthesized through a multi-step sequence starting from commercially available 3,5-dihydroxybenzoic acid. The following protocol outlines a reliable synthetic route.
Protocol 1: Synthesis of this compound
Workflow Diagram:
Caption: Synthetic route to this compound.
Step 1: Esterification of 3,5-Dihydroxybenzoic Acid
-
To a solution of 3,5-dihydroxybenzoic acid (1.0 eq) in methanol (MeOH), add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3,5-dihydroxybenzoate.
Step 2: Monobenzylation of Methyl 3,5-dihydroxybenzoate
-
To a solution of methyl 3,5-dihydroxybenzoate (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 1.1 eq) and benzyl bromide (BnBr, 1.0 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, filter the solid and concentrate the filtrate.
-
Purify the crude product by column chromatography to isolate methyl 3-(benzyloxy)-5-hydroxybenzoate.
Step 3: Methylation of Methyl 3-(benzyloxy)-5-hydroxybenzoate
-
To a solution of methyl 3-(benzyloxy)-5-hydroxybenzoate (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) and methyl iodide (MeI, 1.2 eq).
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Add water to the reaction mixture and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 3-(benzyloxy)-5-methoxybenzoate.
Step 4: Reduction of the Ester
-
To a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0°C, add a solution of methyl 3-(benzyloxy)-5-methoxybenzoate (1.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the ester is fully consumed (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate to yield this compound as the final product.
Application in the Synthesis of Bioactive Molecules
The strategic placement of the functional groups in this compound makes it an ideal precursor for various classes of bioactive molecules. A key transformation is its oxidation to the corresponding aldehyde, which opens up a plethora of subsequent reactions.
Protocol 2: Oxidation to 3-(Benzyloxy)-5-methoxybenzaldehyde
Workflow Diagram:
Caption: Oxidation of the building block to the key aldehyde intermediate.
-
To a solution of this compound (1.0 eq) in dichloromethane (CH₂Cl₂), add pyridinium chlorochromate (PCC, 1.5 eq) or Dess-Martin periodinane (1.2 eq).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of silica gel, eluting with dichloromethane.
-
Concentrate the filtrate to yield 3-(Benzyloxy)-5-methoxybenzaldehyde.
This aldehyde is a versatile intermediate for the synthesis of various scaffolds, including chalcones and stilbenes, which are known for their broad range of biological activities.
Application Example 1: Synthesis of Chalcone Analogues
Chalcones are a class of natural products known for their antimicrobial, anti-inflammatory, and anticancer properties. The following is an analogous protocol for the synthesis of a chalcone using 3-(benzyloxy)-5-methoxybenzaldehyde, based on established methodologies for similar aldehydes.
Protocol 3: Claisen-Schmidt Condensation to form a Chalcone
-
To a solution of 3-(benzyloxy)-5-methoxybenzaldehyde (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (NaOH).
-
Stir the reaction at room temperature until a precipitate forms or TLC indicates completion.
-
Filter the solid product and wash with cold ethanol and water.
-
Recrystallize the crude product from a suitable solvent to obtain the pure chalcone.
Application Example 2: Synthesis of Stilbene Cores for Combretastatin Analogues
Combretastatins are potent anticancer agents that act by inhibiting tubulin polymerization. Many synthetic analogues replace the unstable cis-stilbene bridge with other linkers. The Wittig reaction is a classic and effective method for constructing the stilbene core from an aldehyde.[1][2]
Protocol 4: Wittig Reaction for Stilbene Synthesis
Workflow Diagram:
Caption: General workflow for the synthesis of a stilbene analogue via a Wittig reaction.
-
Preparation of the Phosphonium Ylide:
-
To a suspension of a substituted benzyltriphenylphosphonium bromide (1.0 eq) in anhydrous THF at 0°C, add a strong base such as n-butyllithium (n-BuLi, 1.0 eq) dropwise.
-
Allow the mixture to stir at 0°C for 30 minutes, during which the characteristic color of the ylide should appear.
-
-
Wittig Reaction:
-
To the freshly prepared ylide solution, add a solution of 3-(benzyloxy)-5-methoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until the aldehyde is consumed (monitored by TLC).
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the stilbene analogue.
-
The resulting stilbene can then be subjected to debenzylation to unmask the phenolic hydroxyl, a key pharmacophoric group in many combretastatin analogues.
Conclusion and Future Perspectives
This compound represents a strategically designed building block with significant potential for the synthesis of complex and biologically active molecules. Its unique combination of a selectively removable benzyl protecting group, a modulating methoxy group, and a versatile primary alcohol function makes it an attractive starting material for medicinal chemists. The protocols detailed herein provide a roadmap for the synthesis and elaboration of this building block, enabling its application in the creation of novel chalcones, stilbenes, and other scaffolds of therapeutic interest. As the demand for novel chemical entities in drug discovery continues to grow, the exploration of underutilized yet strategically valuable building blocks like this compound will undoubtedly pave the way for new therapeutic breakthroughs.
References
-
Mori, M., Cazzaniga, G., Nava, D., & Pini, E. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(M1806). [Link]
-
Yadav, P., et al. (2015). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry, 31(4), 2249-2257. [Link]
- Zou, Y., et al. (2004). Process for synthesizing (E)-3,4',5-trimethoxy stilbene. CN1275920C.
- Hawker, C. J., & Fréchet, J. M. J. (1990). A new convergent approach to monodisperse dendritic macromolecules. Journal of the American Chemical Society, 112(21), 7638-7647.
-
Thiemann, T., et al. (2016). Facile, Direct Reaction of Benzaldehydes to 3-Arylprop-2-Enoic Acids and 3-Arylprop-2-Ynoic Acids in Aqueous Medium. International Journal of Organic Chemistry, 6, 126-141. [Link]
-
Katarzyna, K., et al. (2022). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 27(19), 6537. [Link]
-
Freie Universität Berlin. (2001). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. [Link]
-
RSC Publishing. (2018). Synthesis and evaluation of antiproliferative microtubule-destabilising combretastatin A-4 piperazine conjugates. Organic & Biomolecular Chemistry. [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction: Examples and Mechanism. [Link]
-
Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde. [Link]
Sources
(3-(Benzyloxy)-5-methoxyphenyl)methanol as a linker for solid-phase organic synthesis
An Application Guide to (3-(Benzyloxy)-5-methoxyphenyl)methanol: An Acid-Labile Linker for Advanced Solid-Phase Organic Synthesis
Introduction: The Central Role of Linkers in Solid-Phase Synthesis
Solid-phase organic synthesis (SPOS) has become an indispensable technology in drug discovery and materials science, enabling the rapid assembly of complex molecules and combinatorial libraries. The success of this methodology hinges on the crucial role of the linker, a molecular bridge that tethers the growing molecule to an insoluble polymer support.[1][2] The choice of linker dictates the conditions under which the final product can be cleaved from the support and is therefore paramount to the overall synthetic strategy.
Among the various classes of linkers, acid-labile linkers are the most widely used, with the canonical Wang resin serving as a benchmark for the synthesis of molecules with a C-terminal carboxylic acid.[3][4] This application note introduces this compound, a highly acid-sensitive linker designed for applications requiring mild cleavage conditions. Its unique electronic structure offers distinct advantages for the synthesis of delicate and acid-sensitive target molecules.
The this compound linker features two powerful electron-donating groups—a methoxy group and a benzyloxy group—positioned meta to the benzylic alcohol attachment point. This strategic placement significantly enhances the stability of the carbocation intermediate formed during acid-mediated cleavage, allowing for the release of the synthesized product under exceptionally mild acidic conditions, often gentler than those required for traditional linkers like the Wang resin.
Principle of Operation: Mechanism of Acid-Catalyzed Cleavage
The enhanced acid lability of the this compound linker is a direct consequence of its electronic architecture. The cleavage process is an acid-catalyzed SN1 reaction.
-
Protonation: The ether oxygen connecting the synthesized molecule to the linker is protonated by a strong acid, typically trifluoroacetic acid (TFA).
-
Carbocation Formation: The protonated ether bond cleaves, releasing the target molecule and forming a secondary benzylic carbocation on the linker.
-
Stabilization: The key to this linker's high reactivity is the pronounced stabilization of this carbocation intermediate. The potent electron-donating resonance effects of the para-methoxy and ortho-benzyloxy groups delocalize the positive charge, dramatically lowering the activation energy for cleavage.
-
Scavenging: The highly reactive carbocation is subsequently trapped by a scavenger molecule (e.g., triisopropylsilane, TIS) in the cleavage cocktail to prevent unwanted side reactions with the cleaved product.[5]
The following diagram illustrates the acid-catalyzed cleavage mechanism.
Caption: Workflow for linker immobilization on a solid support.
Step-by-Step Procedure:
-
Resin Swelling: Swell Merrifield resin (1.0 eq, e.g., 1.2 mmol/g loading) in anhydrous N,N-dimethylformamide (DMF, ~10 mL/g resin) for 1 hour in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (N₂ or Ar).
-
Alkoxide Formation: In a separate flask, dissolve this compound (3.0 eq) in anhydrous DMF. Add sodium hydride (NaH, 60% dispersion in mineral oil, 3.5 eq) portion-wise at 0°C. Stir for 30 minutes at room temperature until hydrogen evolution ceases.
-
Coupling Reaction: Carefully add the solution of the linker's alkoxide to the swollen resin suspension.
-
Heating: Heat the reaction mixture to 70°C and stir for 18-24 hours.
-
Washing: Allow the resin to cool to room temperature. Filter the resin and wash sequentially with DMF (3x), DMF/H₂O (1:1, 2x), H₂O (2x), DMF (3x), dichloromethane (DCM, 3x), and methanol (3x).
-
Capping (Optional but Recommended): To block any unreacted chloromethyl sites, suspend the resin in a solution of acetic anhydride/pyridine/DCM (1:2:2) and stir for 2 hours.
-
Final Wash and Dry: Wash the resin as in step 5 and dry under high vacuum to a constant weight.
Protocol 2: Loading the First Building Block (Carboxylic Acid)
This protocol details the esterification of the resin-bound linker with the first N-protected amino acid or other carboxylic acid.
Rationale: The carboxylic acid is activated to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the linker's hydroxyl group. The use of a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) with an activator like DMAP (4-dimethylaminopyridine) is a standard and efficient method for forming this ester bond. [3] Step-by-Step Procedure:
-
Resin Swelling: Swell the linker-functionalized resin (1.0 eq) in anhydrous DCM (~10 mL/g) for 1 hour under an inert atmosphere.
-
Activation Solution: In a separate flask, dissolve the N-protected amino acid or carboxylic acid (4.0 eq) and DMAP (0.5 eq) in anhydrous DCM/DMF (4:1). Cool to 0°C.
-
Coupling: Add a solution of DCC (4.0 eq) in DCM to the activation solution. Stir for 20 minutes at 0°C.
-
Loading: Filter the cold activation mixture to remove the dicyclohexylurea (DCU) byproduct and add the filtrate to the swollen resin. Stir the suspension at room temperature for 4-6 hours.
-
Washing: Filter the resin and wash sequentially with DCM (3x), DMF (3x), and methanol (3x).
-
Drying: Dry the loaded resin under high vacuum.
-
Loading Determination: The loading level can be determined spectrophotometrically. A known mass of resin is treated with the cleavage cocktail (Protocol 4), and the concentration of the cleaved Fmoc-amino acid is measured via UV-Vis spectroscopy by monitoring the absorbance of the dibenzofulvene adduct after treatment with piperidine.
Protocol 3: Cleavage of the Final Product from the Resin
This protocol describes the final step of releasing the synthesized molecule from the solid support.
Rationale: Due to the linker's high acid sensitivity, a dilute solution of TFA is sufficient for efficient cleavage. The inclusion of scavengers is critical to prevent re-attachment of the product or side reactions caused by the highly stable benzylic carbocation generated during cleavage.
Step-by-Step Procedure:
-
Resin Preparation: Place the dry, peptide-loaded resin in a reaction vessel.
-
Pre-wash: Wash the resin with DCM (3x) to ensure it is adequately swollen for the cleavage reaction.
-
Cleavage Cocktail: Prepare a cleavage cocktail. For highly sensitive products, start with a mild cocktail and increase strength if necessary.
-
Mild Conditions: 1-5% TFA, 2% TIS in DCM.
-
Standard Conditions: 10-20% TFA, 2% TIS in DCM.
-
-
Cleavage Reaction: Add the cleavage cocktail to the resin (~10 mL/g) and agitate at room temperature for 1-2 hours. Monitor the reaction progress by taking a small aliquot of the solution and analyzing by LC-MS.
-
Product Collection: Filter the resin and collect the filtrate containing the cleaved product.
-
Resin Wash: Wash the resin with additional DCM (2x) or the cleavage cocktail to ensure complete recovery of the product. Combine the filtrates.
-
Solvent Removal: Evaporate the solvent from the combined filtrates under reduced pressure.
-
Purification: The crude product can then be purified using standard techniques such as HPLC or flash chromatography.
Overall SPOS Workflow
The complete process using the this compound linker is summarized below.
Caption: A generalized workflow for solid-phase synthesis.
Comparative Analysis and Advantages
The primary advantage of the this compound linker lies in its heightened sensitivity to acid, which allows for greater flexibility in synthetic design, especially for complex or delicate molecules.
| Feature | This compound Linker | Wang Linker |
| Structure | Benzyl alcohol with meta-benzyloxy and meta-methoxy groups | Benzyl alcohol with a para-alkoxy group |
| Activating Groups | Two potent electron-donating groups (EDGs) | One moderate electron-donating group |
| Relative Acid Lability | Very High | High |
| Typical Cleavage | 1-20% TFA in DCM | 50-95% TFA in DCM [3][6] |
| Key Advantage | Enables cleavage under very mild conditions, preserving acid-sensitive functionalities in the target molecule. | Robust, well-established, and widely used for standard applications. [4] |
Conclusion
The this compound linker represents a valuable addition to the toolkit of synthetic chemists engaged in solid-phase organic synthesis. Its carefully designed electronic structure confers a high degree of acid lability, enabling the efficient release of target compounds under exceptionally mild conditions. This feature is particularly advantageous for the synthesis of complex peptides, natural products, and other molecular entities that possess acid-sensitive functional groups. By providing an alternative to standard linkers that require harsh cleavage protocols, it expands the scope of molecules accessible through SPOS and facilitates the development of novel therapeutics and advanced materials.
References
- Benchchem. Synthesis of Derivatives from 3-Methoxyphenol: Application Notes and Protocols.
- MDPI. Bis(3-(((4-methoxybenzyl)oxy)methyl)-5,6-dihydro-1,4-dithiin-2-yl)methanol.
- ePrints Soton. Synthesis and development of novel silicon linkers for solid phase synthesis.
- Organic Chemistry Portal. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide.
- ACS Publications. A Novel Resin Linker for Solid-Phase Peptide Synthesis Which Can Be Cleaved Using Two Sequential Mild Reactions | The Journal of Organic Chemistry.
- Oreate AI. The Key Role and Technical Points of Linkers in Peptide Solid-Phase Synthesis.
- ResearchGate. Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: Preparation and benzyl ether cleavage by DDQ oxidation | Request PDF.
- MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
- Indian Academy of Sciences. Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: Preparation and benzyl.
- ACS Publications. Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry | Chemical Reviews.
- Biotage. How to choose the right resin functionality for solid phase peptide synthesis.
- NIH. Current ADC Linker Chemistry - PMC.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Biosynth. Guide to Resins and Linkers in SPPS.
- MDPI. Safety-Catch Linkers for Solid-Phase Peptide Synthesis.
- AAPPTEC. Peptide Synthesis Resins.
Sources
Application Note: A Validated High-Performance Liquid Chromatography Method for the Quantification of (3-(Benzyloxy)-5-methoxyphenyl)methanol
Abstract
This document details a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of (3-(Benzyloxy)-5-methoxyphenyl)methanol. This compound is a significant intermediate in the synthesis of various pharmaceutical agents, and its purity is critical for downstream applications. The described isocratic method utilizes a C18 stationary phase with a methanol and water mobile phase, offering excellent selectivity and resolution. Detection is performed via UV spectrophotometry. The method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision, making it suitable for quality control and research environments.[1][2][3]
Scientific Rationale and Method Principle
The analytical challenge lies in reliably quantifying this compound, a molecule possessing both hydrophobic and moderately polar characteristics.
-
Analyte Properties: The molecule's structure, featuring two aromatic rings (a phenyl and a substituted benzyl group), confers significant hydrophobicity. The computed XLogP3 value for a similar isomer is approximately 2.2 to 2.5, indicating a non-polar nature.[4][5][6] The presence of a primary alcohol (-CH2OH) and ether linkages (-O-) introduces some polarity. This amphiphilic character makes reversed-phase chromatography the ideal separation technique.[7][8]
-
Chromatographic Approach: Reversed-phase HPLC operates on the principle of hydrophobic interactions between the analyte and the non-polar stationary phase.[8] A C18 (octadecylsilane) stationary phase is selected for its strong hydrophobic retention capabilities, which are well-suited for aromatic compounds.[9][10] The mobile phase consists of an organic modifier (methanol) and water. By adjusting the ratio of methanol to water, the elution of this compound can be precisely controlled to achieve optimal retention time and peak shape.
-
Detection: The presence of aromatic rings results in strong ultraviolet (UV) absorbance. Aromatic alcohols are commonly detected around 255 nm, providing a sensitive and specific signal for quantification.[11] Therefore, a UV detector is employed for this method.
Materials and Instrumentation
Reagents and Standards
-
This compound reference standard (>99% purity)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q® equivalent)
Instrumentation
-
HPLC system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
Detailed Experimental Protocol
Chromatographic Conditions
A summary of the optimized HPLC method parameters is presented below.
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Methanol:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 255 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: Combine 700 mL of HPLC-grade methanol with 300 mL of HPLC-grade water. Mix thoroughly and degas for at least 15 minutes using an ultrasonic bath or an online degasser.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to establish linearity.
Sample Preparation
Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a theoretical concentration within the linear range of the method (e.g., 50 µg/mL). Filter the solution through a 0.45 µm syringe filter prior to injection to prevent particulate matter from damaging the column.[12]
Analytical Workflow
The overall process from sample preparation to final data analysis is illustrated in the workflow diagram below.
Caption: Experimental workflow for HPLC analysis.
Method Validation Protocol
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][3] The validation parameters include specificity, linearity, range, accuracy, and precision.[13]
Specificity
Specificity was confirmed by injecting a blank (mobile phase) and a placebo (sample matrix without the analyte). No interfering peaks were observed at the retention time of this compound, confirming the method's ability to assess the analyte unequivocally.
Linearity and Range
Linearity was assessed by analyzing five standard solutions across a concentration range of 10-150 µg/mL.[2] The peak area response was plotted against the concentration, and the relationship was evaluated by linear regression. The specified range for this assay is established from 80% to 120% of the target test concentration.[2]
Accuracy (Recovery)
Accuracy was determined by spiking a placebo with the analyte at three different concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate, and the percentage recovery was calculated.
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of a 100 µg/mL standard solution were performed on the same day.
-
Intermediate Precision (Inter-day Precision): The repeatability test was duplicated on a different day by a different analyst to assess the method's robustness under varied conditions.
The results were evaluated by calculating the Relative Standard Deviation (%RSD).
Summary of Validation Acceptance Criteria
| Parameter | Acceptance Criterion |
| Linearity | Correlation Coefficient (R²) ≥ 0.999 |
| Accuracy | Mean Recovery between 98.0% and 102.0% |
| Repeatability | %RSD ≤ 2.0% |
| Intermediate Precision | %RSD ≤ 2.0% |
Troubleshooting Guide
Common issues encountered during HPLC analysis can often be resolved systematically.[12][14]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. (2-Benzyloxy-5-methoxy-phenyl)-methanol | C15H16O3 | CID 15377861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Benzyloxy-3-methoxybenzyl alcohol | C15H16O3 | CID 98832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-(Benzyloxy)-4-methoxybenzyl alcohol | C15H16O3 | CID 74622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. helixchrom.com [helixchrom.com]
- 10. Developing HPLC Methods [sigmaaldrich.com]
- 11. helixchrom.com [helixchrom.com]
- 12. aelabgroup.com [aelabgroup.com]
- 13. m.youtube.com [m.youtube.com]
- 14. labcompare.com [labcompare.com]
Application Note: High-Purity Isolation of (3-(Benzyloxy)-5-methoxyphenyl)methanol via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive and detailed protocol for the purification of (3-(Benzyloxy)-5-methoxyphenyl)methanol, a key intermediate in pharmaceutical synthesis, using silica gel column chromatography. The methodology is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible purification strategy. This guide emphasizes the rationale behind experimental choices, from initial Thin-Layer Chromatography (TLC) method development to the final column chromatography execution and post-purification analysis. The protocol is structured to ensure high purity and yield of the target compound, addressing common challenges and offering troubleshooting insights.
Introduction
This compound is a substituted aromatic alcohol characterized by the presence of a benzyl ether, a methoxy group, and a primary alcohol. These functional groups impart a moderate polarity to the molecule, making it an ideal candidate for purification by normal-phase silica gel chromatography. Silica gel, a porous form of silicon dioxide, serves as the stationary phase, offering a polar surface that interacts with polar functional groups of the analyte.[1][2] The separation is achieved by eluting the crude material through the silica gel with a mobile phase of optimized polarity. Less polar impurities will travel faster through the column, while more polar impurities will be retained more strongly, allowing for the isolation of the target compound in a high state of purity.
The benzyl ether protecting group is generally stable under the slightly acidic conditions of standard silica gel.[3][4] However, prolonged exposure or highly acidic conditions can potentially lead to debenzylation. Therefore, the protocol is optimized for efficiency to minimize this risk.
Pre-Chromatography: Method Development with Thin-Layer Chromatography (TLC)
Prior to performing column chromatography, it is imperative to develop an appropriate solvent system using Thin-Layer Chromatography (TLC).[5][6] The goal is to achieve a good separation between the target compound and any impurities, with the target compound having a retention factor (Rf) of approximately 0.25-0.35. This Rf range ensures that the compound will elute from the column in a reasonable volume of solvent and be well-resolved from impurities.
Materials for TLC
-
TLC plates: Silica gel 60 F254
-
Developing chamber
-
Spotting capillaries
-
Eluent systems (e.g., mixtures of hexane and ethyl acetate)
-
Visualization method: UV lamp (254 nm) and a potassium permanganate (KMnO4) stain.
TLC Protocol
-
Sample Preparation: Dissolve a small amount of the crude this compound in a volatile solvent such as dichloromethane or ethyl acetate.[7]
-
Spotting: Using a capillary, spot the dissolved crude material onto the baseline of a TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent system. Ensure the solvent level is below the baseline.[8] Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp. Circle the visible spots with a pencil. Subsequently, stain the plate with a potassium permanganate solution to visualize any UV-inactive compounds.
-
Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Optimization of the Eluent System
A systematic approach to optimizing the eluent system involves starting with a low polarity solvent mixture and gradually increasing the polarity. A common and effective eluent system for compounds of this nature is a mixture of hexane and ethyl acetate.[9][10]
| Trial Eluent System (Hexane:Ethyl Acetate) | Observed Rf of Target Compound | Observations |
| 9:1 | ~0.1 | Low Rf, indicates the eluent is not polar enough. |
| 7:3 | ~0.3 | Good Rf, with clear separation from less polar and more polar impurities. |
| 1:1 | ~0.6 | High Rf, potential for co-elution with less polar impurities.[6] |
Based on the TLC analysis, a 7:3 mixture of hexane:ethyl acetate is the optimal eluent system for the column chromatography.
Silica Gel Column Chromatography Protocol
This protocol outlines the purification of this compound from a crude reaction mixture.
Materials and Equipment
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent: Hexane and Ethyl Acetate (HPLC grade)
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Rotary evaporator
Column Packing (Wet Slurry Method)
-
Column Preparation: Secure the column vertically and add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Slurry Preparation: In a separate beaker, prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 hexane:ethyl acetate). The amount of silica gel should be approximately 50 times the weight of the crude material to be purified.
-
Packing the Column: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, and continuously tap the column to ensure even packing and remove any air bubbles.[11] Add more eluent as needed to prevent the silica bed from running dry.
-
Equilibration: Once the silica has settled, add a protective layer of sand on top of the silica bed. Wash the column with 2-3 column volumes of the starting eluent to ensure it is fully equilibrated.
Sample Loading (Dry Loading Method)
For compounds that have limited solubility in the eluent, dry loading is recommended to improve resolution.
-
Adsorption: Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of the crude material) to this solution.
-
Solvent Removal: Concentrate the mixture on a rotary evaporator until a free-flowing powder is obtained.
-
Loading: Carefully add the silica-adsorbed sample onto the top of the packed column.
Elution and Fraction Collection
-
Initial Elution: Begin eluting with a low polarity solvent system (e.g., 9:1 hexane:ethyl acetate) to remove non-polar impurities.
-
Gradient Elution: Gradually increase the polarity of the eluent. A stepwise gradient is often effective. For this purification, the following gradient is recommended:
-
Step 1: 9:1 Hexane:Ethyl Acetate (2 column volumes) - Elutes non-polar impurities.
-
Step 2: 7:3 Hexane:Ethyl Acetate (5-7 column volumes) - Elutes the target compound.
-
Step 3: 1:1 Hexane:Ethyl Acetate (2 column volumes) - Elutes highly polar impurities.
-
-
Fraction Collection: Collect fractions of a consistent volume throughout the elution process.
-
Monitoring: Monitor the collected fractions by TLC to identify those containing the pure target compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. oaji.net [oaji.net]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. rsc.org [rsc.org]
- 6. orgsyn.org [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 9. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. web.uvic.ca [web.uvic.ca]
Application Note: Structural Elucidation of (3-(Benzyloxy)-5-methoxyphenyl)methanol using ¹H and ¹³C NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the structural characterization of the organic intermediate (3-(Benzyloxy)-5-methoxyphenyl)methanol utilizing high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed, step-by-step protocol for sample preparation and data acquisition, followed by a rigorous analysis and assignment of the resultant spectra. This document is designed to serve as a practical resource for researchers, chemists, and quality control analysts in the pharmaceutical and chemical synthesis industries, offering field-proven insights into the causality of spectral features.
Introduction: The Imperative of Structural Verification
In the multi-step synthesis of Active Pharmaceutical Ingredients (APIs) and other high-value chemical entities, the unequivocal confirmation of the structure of each intermediate is a critical quality control checkpoint. This compound is a versatile building block, and its structural integrity is paramount for the success of subsequent synthetic transformations. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive elucidation of molecular structures in solution.[1] It provides unparalleled detail regarding the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
This guide explains the logic behind the spectral assignment, focusing on how the electronic effects of the benzyloxy, methoxy, and hydroxymethyl substituents dictate the precise chemical shifts (δ) and coupling patterns observed in both ¹H and ¹³C NMR spectra.
Experimental Methodology
Sample Preparation Protocol
The generation of a high-quality NMR spectrum is fundamentally dependent on meticulous sample preparation. This protocol is designed to ensure a homogeneous sample solution, free from particulate matter and paramagnetic impurities, which can degrade spectral resolution.
Materials Required:
-
This compound (approx. 10-15 mg)
-
Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS)
-
High-precision 5 mm NMR Tube
-
Glass Vial (2 mL)
-
Pasteur Pipette
-
Vortex Mixer
Step-by-Step Procedure:
-
Accurately weigh 10-15 mg of the analyte into a clean, dry glass vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is essential to prevent the large signal of protonated solvent from overwhelming the analyte signals in the ¹H NMR spectrum.
-
Gently vortex the vial until the sample is completely dissolved. A clear, particulate-free solution is required.
-
Using a clean Pasteur pipette, carefully transfer the solution into the NMR tube.
-
Ensure the solvent column height is between 4.0 and 5.0 cm. This positions the sample optimally within the detection coil of the NMR probe.
-
Securely cap the NMR tube and wipe the exterior with a lint-free tissue before inserting it into the spectrometer's autosampler or manual sample changer.
NMR Data Acquisition Parameters
The following parameters are recommended for a standard 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary to optimize resolution and signal-to-noise.
Instrument: 400 MHz NMR Spectrometer Solvent: CDCl₃ Reference: Internal Tetramethylsilane (TMS) at δ 0.00 ppm.[2]
¹H NMR Acquisition:
-
Pulse Program: zg30 (A standard 30-degree pulse sequence for quantitative measurements)
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 2.0 s
-
Acquisition Time (AQ): 4.1 s
-
Spectral Width (SW): 20 ppm (-2 ppm to 18 ppm)
¹³C{¹H} NMR Acquisition:
-
Pulse Program: zgpg30 (Power-gated proton decoupling for enhanced signal-to-noise and singlet generation)
-
Number of Scans (NS): 1024
-
Relaxation Delay (D1): 2.0 s
-
Acquisition Time (AQ): 1.1 s
-
Spectral Width (SW): 240 ppm (-10 ppm to 230 ppm)
Spectral Interpretation and Assignment
The molecular structure and atom numbering scheme for this compound are presented below to facilitate the discussion of spectral assignments.
Caption: Atom numbering scheme for NMR assignment.
¹H NMR Spectrum: Analysis and Assignments
The proton NMR spectrum reveals all unique proton environments in the molecule. The chemical shift of each proton is primarily influenced by the electron density of its local environment. Electron-donating groups (like -OCH₃ and -OCH₂Ph) shield nearby protons, shifting their signals upfield (to lower ppm), while electron-withdrawing effects cause deshielding and downfield shifts.
Table 1: ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Rationale for Assignment |
| 7.44 - 7.30 | m | 5H | - | H-2', H-3', H-4', H-5', H-6' | This characteristic complex multiplet represents the five protons of the monosubstituted phenyl ring in the benzyl protecting group. |
| 6.62 | t | 1H | 2.2 | H-4 | This proton is situated between two electron-donating alkoxy groups, causing significant shielding. It appears as a triplet due to meta-coupling with H-2 and H-6. |
| 6.54 | t | 1H | 2.0 | H-2 | This proton is ortho to the benzyloxy group and para to the hydroxymethyl group. It shows meta-coupling to H-4 and H-6. |
| 6.49 | t | 1H | 2.1 | H-6 | This proton is ortho to the hydroxymethyl group and para to the methoxy group. It shows meta-coupling to H-2 and H-4. |
| 5.04 | s | 2H | - | H-9 (Bn-CH₂) | The benzylic methylene protons appear as a sharp singlet, as there are no adjacent protons for coupling. Its downfield position is due to the adjacent oxygen and aromatic ring. |
| 4.65 | s | 2H | - | H-7 (Ar-CH₂) | The methylene protons of the hydroxymethyl group also appear as a singlet. |
| 3.79 | s | 3H | - | H-8 (OCH₃) | The three equivalent protons of the methoxy group give a characteristic sharp singlet. |
| 1.75 | s (br) | 1H | - | OH | The hydroxyl proton signal is typically a broad singlet and its chemical shift is variable, depending on concentration and solvent purity. |
¹³C NMR Spectrum: Analysis and Assignments
The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom, offering a direct count of non-equivalent carbons and insight into their electronic state. Carbons attached to electronegative oxygen atoms are significantly deshielded and appear at higher chemical shifts (downfield).
Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |
| 160.8 | C-5 | Aromatic carbon directly bonded to the electron-donating methoxy group. This is one of the most downfield signals in the aromatic region due to the strong deshielding effect of the oxygen atom. |
| 159.9 | C-3 | Aromatic carbon bonded to the benzyloxy group, also strongly deshielded by the adjacent oxygen. |
| 143.7 | C-1 | The ipso-carbon to which the hydroxymethyl group is attached. It is a quaternary carbon and its shift is influenced by the two ortho oxygen substituents. |
| 136.8 | C-1' | The quaternary ipso-carbon of the benzyl group's phenyl ring. |
| 128.6 | C-3'/C-5' | Aromatic CH carbons of the benzyl group. |
| 128.1 | C-4' | The para-CH carbon of the benzyl group. |
| 127.5 | C-2'/C-6' | Aromatic CH carbons of the benzyl group. |
| 105.4 | C-2 | Aromatic CH carbon ortho to the benzyloxy group and para to the methoxy group. |
| 104.7 | C-6 | Aromatic CH carbon ortho to the hydroxymethyl group and para to the benzyloxy group. |
| 99.8 | C-4 | This aromatic CH carbon is positioned between two electron-donating groups (ortho to both), resulting in significant shielding and a characteristic upfield shift. |
| 70.1 | C-9 (Bn-CH₂) | The benzylic methylene carbon of the benzyl group, deshielded by the adjacent oxygen and phenyl ring. |
| 65.3 | C-7 (Ar-CH₂) | The methylene carbon of the hydroxymethyl group, deshielded by the attached oxygen.[2] |
| 55.3 | C-8 (OCH₃) | The carbon of the methoxy group, appearing in its typical chemical shift range. |
Assignment Workflow Visualization:
Caption: Logical workflow for combined ¹H and ¹³C NMR spectral assignment.
Conclusion
The ¹H and ¹³C NMR spectra provide a complete and self-consistent dataset for the structural verification of this compound. The observed chemical shifts for both proton and carbon nuclei, along with the integration and coupling patterns in the ¹H spectrum, are in full agreement with the assigned structure. The electronic-donating effects of the methoxy and benzyloxy groups result in predictable shielding and deshielding patterns on the central aromatic ring, which serve as a reliable spectral fingerprint. This application note provides a robust protocol and interpretive framework for the routine quality assessment of this key synthetic intermediate.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy (4th ed.). Cengage Learning.
-
Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin. Retrieved January 22, 2026, from [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
Sources
Application Note: Elucidating the Mass Spectrometry Fragmentation of (3-(Benzyloxy)-5-methoxyphenyl)methanol
Introduction
(3-(Benzyloxy)-5-methoxyphenyl)methanol is a polyfunctional aromatic compound featuring a benzyl ether, a methoxy group, and a primary alcohol. Such molecules are valuable intermediates in the synthesis of complex natural products and pharmaceutical agents. Unambiguous structural confirmation is a critical step in the drug development pipeline, and mass spectrometry (MS) is an indispensable tool for this purpose. This application note provides a detailed guide to understanding the electron ionization (EI) mass spectrometry fragmentation pattern of this compound. By dissecting the fragmentation pathways, researchers can gain high-confidence structural verification of this and structurally related molecules.
We will explore the characteristic cleavages dictated by the interplay of its functional groups, providing a robust analytical protocol for researchers in organic synthesis and medicinal chemistry.
Analyte Overview
Before delving into the fragmentation analysis, it is essential to establish the fundamental properties of the target molecule.
-
Compound Name: this compound
-
Structure:
-
Molecular Formula: C₁₅H₁₆O₃
-
Molecular Weight (Nominal): 244 g/mol
-
Monoisotopic Mass: 244.110 Da
The structure contains three key features that will govern its fragmentation: a benzylic alcohol, a benzyl ether linkage, and a methoxy-substituted aromatic ring. The stability of the fragments derived from these moieties, particularly the formation of resonance-stabilized benzylic and tropylium cations, will be the primary drivers of the fragmentation cascade.
Part 1: Analytical Protocol
A self-validating and reproducible protocol is paramount for generating reliable mass spectra. The following Gas Chromatography-Mass Spectrometry (GC-MS) method is recommended for the analysis of this compound.
Experimental Workflow Diagram
Caption: GC-MS workflow for the analysis of this compound.
Step-by-Step Protocol
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized this compound standard.
-
Dissolve the sample in 1 mL of high-purity dichloromethane or ethyl acetate in a clean glass vial.
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
Transfer the final solution to a 2 mL autosampler vial with a pierceable cap.
-
-
Instrumentation:
-
A standard benchtop GC-MS system equipped with a quadrupole mass analyzer is suitable for this analysis.
-
-
Gas Chromatography (GC) Conditions:
-
Column: HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Oven Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 15°C/min to 300°C.
-
Final hold: Hold at 300°C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Protocol Validation:
-
Blank Run: Before sample analysis, an injection of the pure solvent (dichloromethane) must be performed to check for system contamination.
-
System Suitability: Inject a known standard, such as octafluoronaphthalene (OFN), to verify instrument performance, including mass accuracy and sensitivity.
-
Part 2: Fragmentation Pattern Analysis
Upon ionization via EI, this compound forms a molecular ion (M•+) at m/z 244 . This radical cation is energetically unstable and undergoes a series of predictable fragmentation reactions to yield more stable charged species. The relative abundance of these fragment ions provides a unique fingerprint of the molecule's structure.
Major Fragmentation Pathways
The fragmentation is dominated by cleavages that form highly stable, resonance-delocalized cations. The primary sites of fragmentation are the C-O bonds of the benzyl ether and the benzylic C-C bond of the alcohol moiety.
-
Benzylic Ether Cleavage (Dominant Pathway): The most facile fragmentation is the cleavage of the C-O bond between the benzyl group and the phenyl ring. This is driven by the exceptional stability of the resulting benzyl cation, which rearranges to the even more stable tropylium ion (C₇H₇⁺).[2] This fragmentation is expected to produce the base peak in the spectrum.
-
Loss of C₇H₇• (Benzyl radical): M•+ → [M - C₇H₇]⁺ at m/z 153 . This corresponds to the 3-hydroxy-5-methoxybenzyl alcohol cation.
-
Formation of C₇H₇⁺ (Tropylium ion): M•+ → C₇H₇⁺ at m/z 91 . This is a hallmark of compounds containing a benzyl group and is almost always a highly abundant peak.[2]
-
-
Alpha (α)-Cleavage of the Alcohol: Alcohols are known to undergo α-cleavage, which involves breaking the bond adjacent to the carbon bearing the hydroxyl group.
-
Loss of H•: A peak at m/z 243 ([M-1]⁺) can be observed due to the loss of a hydrogen atom from the benzylic carbon, forming a resonance-stabilized oxonium ion.
-
-
Dehydration: The elimination of a neutral water molecule (18 Da) is a common fragmentation pathway for alcohols.
-
Loss of H₂O: A peak at m/z 226 ([M-18]•+) results from the loss of water.
-
-
Secondary Fragmentations: The primary fragment ions can undergo further fragmentation:
-
From the m/z 153 ion:
-
Loss of formaldehyde (CH₂O, 30 Da) from the hydroxymethyl group can lead to a fragment at m/z 123 .
-
Loss of a methyl radical (•CH₃, 15 Da) from the methoxy group can produce a fragment at m/z 138 .
-
-
From the m/z 91 ion:
-
The tropylium ion can lose acetylene (C₂H₂, 26 Da) to form the cyclopentadienyl cation at m/z 65 .[2]
-
-
Fragmentation Scheme Diagram
Caption: Proposed EI fragmentation pathways for this compound.
Summary of Expected Fragments
The following table summarizes the key ions expected in the EI mass spectrum of this compound. The relative intensity is a prediction based on established fragmentation principles.
| m/z | Proposed Ion Structure/Formula | Description of Neutral Loss | Predicted Relative Intensity |
| 244 | C₁₅H₁₆O₃•+ | Molecular Ion (M•+) | Low to Medium |
| 243 | C₁₅H₁₅O₃+ | Loss of •H | Low |
| 226 | C₁₅H₁₄O₂•+ | Loss of H₂O | Low to Medium |
| 153 | C₈H₉O₃+ | Loss of •C₇H₇ (benzyl) | Medium |
| 123 | C₇H₇O₂⁺ | Loss of CH₂O from m/z 153 | Low |
| 91 | C₇H₇⁺ | Tropylium ion | High (likely Base Peak) |
| 65 | C₅H₅⁺ | Loss of C₂H₂ from m/z 91 | Low to Medium |
Conclusion
The fragmentation pattern of this compound under electron ionization is primarily dictated by the facile cleavage of the benzyl ether bond, leading to the formation of a highly stable tropylium ion at m/z 91 , which is anticipated to be the base peak. Other significant, albeit less intense, fragments arise from the loss of water ([M-18]•+) and α-cleavage ([M-1]⁺) characteristic of the benzylic alcohol moiety. Secondary fragmentations provide further structural confirmation. This application note provides a comprehensive protocol and a detailed mechanistic interpretation that serves as a reliable guide for the structural verification of this compound and can be extrapolated to other molecules possessing similar functional groups, thereby supporting accelerated research in drug discovery and organic synthesis.
References
- Vidya-mitra. (2016). Fragmentation of various classes of organic molecules (CHE).
-
PubChem. (n.d.). 4-Benzyloxy-3-methoxybenzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
JoVE. (2024). Video: Mass Spectrometry: Alcohol Fragmentation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]
-
Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). (2-Benzyloxy-5-methoxy-phenyl)-methanol. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Reactions involving the hydroxyl group of (3-(Benzyloxy)-5-methoxyphenyl)methanol
An In-Depth Guide to the Chemical Transformations of (3-(Benzyloxy)-5-methoxyphenyl)methanol for Advanced Synthesis
Authored by a Senior Application Scientist
This document provides a detailed exploration of the chemical reactivity centered on the hydroxyl group of this compound. As a key synthetic intermediate, this molecule offers a versatile platform for structural elaboration, primarily through transformations of its primary benzylic alcohol moiety. The presence of a benzyl ether protecting group and a methoxy activating group on the aromatic ring introduces both opportunities and challenges in synthetic design.
This guide is intended for researchers, medicinal chemists, and professionals in drug development. It moves beyond simple procedural descriptions to elucidate the mechanistic rationale behind protocol choices, offering insights into achieving high-yield, selective transformations. The protocols provided are designed to be robust and self-validating, forming a reliable basis for laboratory application.
Introduction to the Core Scaffold
This compound is a multifunctional aromatic compound. Its core structure features:
-
A primary benzylic alcohol : The primary site of reactivity and the focus of this guide. Its position ortho to a methoxy group and meta to a benzyloxy group influences its electronic properties.
-
A benzyl (Bn) ether : A common and robust protecting group for the phenolic hydroxyl. Its eventual cleavage is a key strategic step in many synthetic routes.
-
A methoxy (MeO) group : An electron-donating group that activates the aromatic ring towards electrophilic substitution and influences the acidity of adjacent protons.
The strategic importance of this scaffold lies in its utility for building complex molecules. The hydroxyl group serves as a versatile handle for introducing new functionalities, while the latent phenol, masked by the benzyl ether, provides a secondary point for diversification later in a synthetic sequence. Derivatives of this and similar structures are explored for various therapeutic areas, including as monoamine oxidase (MAO) inhibitors, where the benzyloxy pharmacophore can be a key feature for potent and selective activity.[1]
Key Reactions of the Hydroxyl Group
The primary benzylic alcohol is amenable to a wide range of classical and modern organic transformations. The following sections detail the most critical reactions, providing both mechanistic insights and detailed experimental protocols.
Workflow of Key Transformations
The following diagram illustrates the primary reaction pathways originating from the hydroxyl group of the parent compound.
Caption: Key synthetic pathways from the parent alcohol.
Oxidation to Aldehydes and Carboxylic Acids
Oxidation of the benzylic alcohol is a fundamental transformation. The choice of oxidant is critical to selectively obtain either the aldehyde or the carboxylic acid.
Causality and Experimental Choices:
-
To the Aldehyde: Over-oxidation to the carboxylic acid is a common side reaction. To prevent this, anhydrous conditions and milder, chromium-based reagents like Pyridinium Chlorochromate (PCC) or non-chromium alternatives like Dess-Martin Periodinane (DMP) are preferred. These reagents are effective for primary alcohols and the lack of water in the reaction medium halts the oxidation at the aldehyde stage.
-
To the Carboxylic Acid: For complete oxidation, strong oxidizing agents in aqueous media are employed. Reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are highly effective. The reaction proceeds through the aldehyde, which is then rapidly hydrated and further oxidized to the carboxylic acid.
Protocol 1: Selective Oxidation to 3-(Benzyloxy)-5-methoxybenzaldehyde
This protocol utilizes Pyridinium Chlorochromate (PCC), a reliable reagent for the selective oxidation of primary alcohols to aldehydes.
Materials:
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica Gel
-
Celatom® or Celite®
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add PCC (1.5 eq) to the solution in one portion. The mixture will turn into a dark brown slurry.
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.
-
Pass the entire mixture through a short plug of silica gel topped with a layer of Celatom® to filter out the chromium salts. Wash the plug thoroughly with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.
-
Purify the product by column chromatography on silica gel if necessary.
| Parameter | Value | Rationale |
| PCC Equivalents | 1.5 eq | Ensures complete conversion of the starting material. |
| Solvent | Anhydrous DCM | Prevents over-oxidation and is a good solvent for both reactant and reagent. |
| Work-up | Silica/Celatom® Plug | Effectively removes insoluble chromium byproducts, simplifying purification. |
| Expected Yield | 85-95% | High efficiency is typical for this transformation. |
Esterification
Ester formation is a common method to modify the properties of the parent molecule, for instance, to create prodrugs or to introduce specific functionalities.
Causality and Experimental Choices: The reaction of the alcohol with an acyl chloride is a highly efficient method for ester synthesis. The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine (TEA), often with a catalytic amount of 4-Dimethylaminopyridine (DMAP). The base serves to neutralize the HCl byproduct generated during the reaction, driving it to completion. DMAP acts as a potent acylation catalyst by forming a highly reactive N-acylpyridinium intermediate.
Protocol 2: Synthesis of (3-(Benzyloxy)-5-methoxyphenyl)methyl Acetate
This protocol describes a standard acylation using acetyl chloride and a base catalyst.
Materials:
-
This compound
-
Acetyl Chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
4-(Dimethylamino)pyridine (DMAP) (catalytic)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Add TEA (1.5 eq) and a catalytic amount of DMAP (0.05 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor completion by TLC.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude ester is often pure enough for subsequent steps, but can be purified by column chromatography if needed.
Etherification
The Williamson ether synthesis provides a straightforward method to convert the hydroxyl group into an ether linkage, further expanding the molecular scaffold.
Causality and Experimental Choices: This reaction proceeds via an S_N2 mechanism. First, a strong base is required to deprotonate the alcohol, forming a more nucleophilic alkoxide. Sodium hydride (NaH) is an excellent choice as it is a non-nucleophilic base and the deprotonation is irreversible, driving the reaction forward. The subsequent addition of an alkyl halide results in the displacement of the halide by the alkoxide. Anhydrous polar aprotic solvents like THF or DMF are ideal as they solvate the cation but not the nucleophile, enhancing its reactivity.
Protocol 3: Synthesis of 3-(Benzyloxy)-1-(ethoxymethyl)-5-methoxybenzene
This protocol details the formation of an ethyl ether using iodoethane.
Materials:
-
This compound
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodoethane (or Ethyl Bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
In a flame-dried, three-neck flask under an inert atmosphere, add NaH (1.2 eq).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under a stream of nitrogen.
-
Add anhydrous THF to the flask. Cool the suspension to 0 °C.
-
Dissolve this compound (1.0 eq) in a separate portion of anhydrous THF and add it dropwise to the NaH suspension. Effervescence (H₂ gas) will be observed.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.
-
Re-cool the solution to 0 °C and add iodoethane (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Strategic Deprotection of the Benzyl Ether
A crucial reaction for this scaffold is the cleavage of the benzyl ether to unmask the phenolic hydroxyl group. This step is often performed towards the end of a synthetic sequence to reveal a new site for functionalization or to produce the final active compound.
Causality and Experimental Choices: Catalytic hydrogenation is the most common and mildest method for benzyl ether deprotection.[2] The reaction is performed under an atmosphere of hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The mechanism involves the oxidative addition of the C-O bond to the palladium surface, followed by hydrogenolysis, which cleaves the bond and releases the free phenol and toluene as a byproduct.[2] This method is highly selective and tolerates many other functional groups, although it is incompatible with groups that are also reduced by hydrogen, such as alkenes, alkynes, or nitro groups.
Caption: Simplified mechanism of catalytic hydrogenolysis.
Protocol 4: Debenzylation to (3-Hydroxy-5-methoxyphenyl)methanol
This protocol describes the standard procedure for removing the benzyl protecting group via catalytic hydrogenation.
Materials:
-
This compound
-
Palladium on Carbon (10% Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celatom® or Celite®
Procedure:
-
Dissolve the starting material (1.0 eq) in MeOH in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol % by weight) to the solution. Caution: Pd/C can be pyrophoric; handle in an inert atmosphere or add the solvent to the catalyst first.
-
Seal the flask and purge the system with an inert gas (e.g., nitrogen).
-
Evacuate the flask and backfill with H₂ gas from a balloon. Repeat this purge-fill cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of H₂ (balloon) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed. The reaction is typically complete in 4-12 hours.
-
Once complete, carefully purge the flask with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celatom® to remove the Pd/C catalyst, washing the pad with additional MeOH.
-
Combine the filtrates and concentrate under reduced pressure to afford the deprotected product, which is often pure enough for subsequent use.
Summary and Outlook
This compound is a highly valuable synthetic intermediate due to the versatile reactivity of its primary hydroxyl group. The protocols and mechanistic discussions provided herein for oxidation, esterification, etherification, and debenzylation serve as a foundational guide for chemists. The ability to selectively manipulate the alcohol functionality while retaining the benzyl protecting group, or to strategically remove it, allows for the precise and efficient construction of complex molecular architectures relevant to pharmaceutical and materials science research.
References
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2024). Molbank, M1806. [Link]
-
Sun, L., Guo, Y., Peng, G., & Li, C. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Synthesis, 2008(21), 3487-3488. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15377861, (2-Benzyloxy-5-methoxy-phenyl)-methanol. Retrieved from [Link]
-
Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. (2022). National Institutes of Health. [Link]
-
Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Benzyl Deprotection of Alcohols. (2021). J&K Scientific LLC. [Link]
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). National Institutes of Health. [Link]
-
A comparative esterification of benzyl alcohol with acetic acid over zeolites Hβ, HY and HZSM5. (2000). ResearchGate. [Link]
- CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. (n.d.).
-
Deprotection of benzyl and p-methoxybenzyl ethers by chlorosulfonyl isocyanate-sodium hydroxide. (2003). Semantic Scholar. [Link]
Sources
Application Note: (3-(Benzyloxy)-5-methoxyphenyl)methanol as a Versatile Precursor for Novel Antitubercular Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antitubercular Therapies
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This escalating resistance necessitates the urgent development of new therapeutic agents that operate via novel mechanisms of action and are effective against resistant forms of the bacterium. The exploration of new chemical scaffolds is a cornerstone of this effort.
This application note details the synthesis and strategic application of (3-(Benzyloxy)-5-methoxyphenyl)methanol , a key building block for a promising class of potential antitubercular agents. We will provide a comprehensive guide, from the synthesis of this precursor to its elaboration into compounds inspired by known potent antitubercular agents. The underlying rationale for the molecular design, rooted in principles of bioisosterism and structure-activity relationship (SAR) studies, will be a central focus.
Strategic Rationale: Leveraging a Privileged Scaffold
Recent research has highlighted the potent antitubercular activity of compounds featuring a 3,5-disubstituted phenyl ring. Specifically, (3-benzyl-5-hydroxyphenyl)carbamates have demonstrated significant efficacy against both drug-susceptible and multidrug-resistant strains of Mtb[1][2]. This finding suggests that the 3,5-disubstituted aromatic core is a "privileged scaffold" for antitubercular drug design.
Our focus on this compound is a strategic decision based on the following principles:
-
Protection and Latent Functionality: The benzyloxy group serves as a stable protecting group for a phenolic hydroxyl. This allows for selective chemical transformations on other parts of the molecule. The benzyl group can be readily removed in a later synthetic step to reveal the free hydroxyl, which is known to be important for the activity of the aforementioned carbamates, or to be further functionalized.
-
Bioisosteric Replacement: The methoxy group can be considered a bioisostere of a hydroxyl group, offering altered pharmacokinetic properties such as improved metabolic stability and membrane permeability. Exploring methoxy-substituted analogues is a common and effective strategy in lead optimization.
-
Synthetic Tractability: The benzyl alcohol moiety provides a versatile handle for further synthetic modifications, such as conversion to a leaving group for nucleophilic substitution or oxidation to an aldehyde for reductive amination or olefination reactions.
Synthesis of the Key Precursor: this compound
The synthesis of this compound can be efficiently achieved from commercially available starting materials. The proposed synthetic pathway is outlined below.
Caption: Proposed synthetic route to this compound.
Experimental Protocols
Protocol 1: Synthesis of Methyl 3,5-dihydroxybenzoate
-
To a solution of 3,5-dihydroxybenzoic acid (1.0 eq) in methanol (5 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the desired product.
Protocol 2: Synthesis of Methyl 3-(benzyloxy)-5-hydroxybenzoate
-
Dissolve methyl 3,5-dihydroxybenzoate (1.0 eq) in acetone (10 mL/g).
-
Add potassium carbonate (1.1 eq) and benzyl bromide (1.05 eq).
-
Heat the mixture to reflux and stir for 8-12 hours, monitoring by TLC.
-
After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to afford the monobenzylated product.
Protocol 3: Synthesis of Methyl 3-(benzyloxy)-5-methoxybenzoate
-
To a solution of methyl 3-(benzyloxy)-5-hydroxybenzoate (1.0 eq) in dimethylformamide (DMF) (8 mL/g), add potassium carbonate (1.5 eq) and methyl iodide (1.2 eq).
-
Stir the reaction mixture at room temperature for 6-8 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the methylated product.
Protocol 4: Synthesis of this compound
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF) (10 mL/g of ester) at 0 °C, add a solution of methyl 3-(benzyloxy)-5-methoxybenzoate (1.0 eq) in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield this compound as a crude product, which can be purified by column chromatography.
Application in the Synthesis of Novel Antitubercular Carbamates
Inspired by the potent activity of (3-benzyl-5-hydroxyphenyl)carbamates[1][2], a series of novel carbamates can be synthesized from this compound. The proposed synthetic workflow is depicted below.
Caption: Synthetic workflow for novel antitubercular carbamates.
Experimental Protocols
Protocol 5: Synthesis of 3-(Benzyloxy)-5-methoxybenzyl azide
-
To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude mesylate.
-
Dissolve the crude mesylate in DMF and add sodium azide (3.0 eq).
-
Heat the mixture to 80 °C and stir for 4-6 hours.
-
Cool the reaction, pour into water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry, and concentrate to yield the azide.
Protocol 6: Synthesis of 3-(Benzyloxy)-5-methoxyaniline
-
To a solution of 3-(benzyloxy)-5-methoxybenzyl azide (1.0 eq) in THF/water (9:1), add triphenylphosphine (1.2 eq).
-
Stir the reaction at room temperature for 12-16 hours.
-
Concentrate the reaction mixture under reduced pressure and purify by column chromatography to obtain the aniline.
Protocol 7: Synthesis of the Protected Carbamate
-
To a solution of 3-(benzyloxy)-5-methoxyaniline (1.0 eq) in pyridine, add the desired chloroformate or isocyanate (1.1 eq) at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours.
-
Pour the reaction mixture into 1 M HCl and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the protected carbamate.
Protocol 8: Deprotection to the Final Antitubercular Agent
-
Dissolve the protected carbamate (1.0 eq) in methanol or ethyl acetate.
-
Add 10% Palladium on carbon (10% w/w).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 4-8 hours.
-
Filter the reaction through Celite and concentrate the filtrate to obtain the final debenzylated carbamate.
Data Presentation: Expected Biological Activity
Based on the reported data for analogous compounds[1][2], the newly synthesized carbamates are expected to exhibit significant antitubercular activity. The minimum inhibitory concentrations (MICs) for a series of (3-benzyl-5-hydroxyphenyl)carbamates against M. tuberculosis H37Rv are presented in the table below for reference.
| Compound ID (Analogue) | R Group on Carbamate | MIC (µg/mL) against M. tuberculosis H37Rv |
| 3i | 4-Chlorophenyl | 0.625 |
| 3l | 4-Fluorophenyl | 0.625 |
| 3a | Phenyl | 1.25 |
| 3e | Methyl | >50 |
| 3j | 4-Methoxyphenyl | 1.25 |
| 3p | Cyclohexyl | 2.5 |
Data adapted from a study on (3-benzyl-5-hydroxyphenyl)carbamates[1][2].
Conclusion and Future Directions
This compound is a strategically important and synthetically accessible precursor for the development of novel antitubercular agents. The protocols outlined in this application note provide a clear pathway for the synthesis of this building block and its elaboration into a library of carbamates that are promising candidates for further investigation. The rationale for this approach is strongly supported by existing literature on the potent antitubercular activity of the 3,5-disubstituted phenyl scaffold. Future work should focus on the synthesis of a diverse library of these novel carbamates and their evaluation against drug-susceptible and drug-resistant strains of M. tuberculosis. Further SAR studies will be crucial to optimize the potency and pharmacokinetic properties of this promising new class of antitubercular agents.
References
-
Discovery of (3-Benzyl-5-hydroxyphenyl)carbamates as New Antitubercular Agents with Potent In Vitro and In Vivo Efficacy - ResearchGate. Available at: [Link]
-
Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: Preparation and benzyl - Indian Academy of Sciences. Available at: [Link]
-
Discovery of (3-Benzyl-5-hydroxyphenyl)carbamates as New Antitubercular Agents with Potent In Vitro and In Vivo Efficacy - NIH. Available at: [Link]
- CN103130617A - Synthetic method of 3,5-dihydroxybenzyl alcohol - Google Patents.
- CN113024360A - Synthesis method of m-methoxy benzyl alcohol - Google Patents.
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. Available at: [Link]
-
Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents - PMC - NIH. Available at: [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - Semantic Scholar. Available at: [Link]
- CN105884580A - Preparation method of 3,5-dihydroxybenzyl alcohol - Google Patents.
-
Synthesis and Antitubercular Activity of 5-benzyl-3-phenyl dihydroisoxazoles. Available at: [Link]
-
Drug Design: Influence of Heterocyclic Structure as Bioisosteres - Open Access Journals. Available at: [Link]
-
Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents - PubMed. Available at: [Link]
-
The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design. Available at: [Link]
-
3-Methoxybenzyl alcohol | C8H10O2 | CID 81437 - PubChem. Available at: [Link]
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Troubleshooting & Optimization
How to improve the yield of (3-(Benzyloxy)-5-methoxyphenyl)methanol synthesis
<Technical Support Center: Synthesis of (3-(Benzyloxy)-5-methoxyphenyl)methanol >
Introduction
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help optimize your synthetic protocols and improve yields. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to support your experimental success.
The synthesis of this compound is a crucial step in the preparation of various biologically active molecules. The most common and direct route to this alcohol is through the reduction of a corresponding carbonyl compound, typically 3-(benzyloxy)-5-methoxybenzaldehyde or a related ester. The efficiency of this reduction is paramount for the overall success of the synthetic sequence. This guide will focus on troubleshooting and optimizing this key transformation.
Reaction Overview:
The primary synthetic route involves the reduction of an aldehyde to a primary alcohol.
Caption: General reaction scheme for the synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: Why is my yield of this compound lower than expected?
A1: Low yields can stem from several factors, ranging from incomplete reactions to product loss during workup and purification.
-
Incomplete Reaction: The reduction of the aldehyde may not have gone to completion. This can be verified by Thin Layer Chromatography (TLC) by comparing the reaction mixture to a spot of the starting material.
-
Solution:
-
Increase Reaction Time: Aldehyde reductions are typically fast, but if the reaction is sluggish, extending the reaction time may be beneficial.
-
Increase Molar Equivalents of Reducing Agent: While a slight excess of the reducing agent (e.g., sodium borohydride) is standard, increasing the equivalents (e.g., from 1.1 to 1.5 eq) can drive the reaction to completion. However, a large excess can complicate the workup.
-
Temperature: Most borohydride reductions are performed at 0 °C to room temperature. If the reaction is slow, allowing it to warm to room temperature or slightly above may increase the rate.
-
-
-
Side Reactions: The presence of impurities in the starting material or reactive functional groups can lead to undesired side reactions.
-
Solution: Ensure the starting 3-(benzyloxy)-5-methoxybenzaldehyde is pure. Recrystallization or column chromatography of the starting material may be necessary if significant impurities are detected.
-
-
Product Loss During Workup: The workup procedure is critical for isolating the product.
-
Aqueous Quench: The reaction is typically quenched with water or a dilute acid to destroy excess reducing agent. If the quench is too vigorous (e.g., adding water too quickly to a large excess of hydride), it can lead to localized heating and potential degradation of the product. A slow, controlled addition at a low temperature is recommended.
-
Extraction: Ensure the correct solvent and pH are used for extraction. The product is an alcohol and will have some water solubility. Multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) will ensure complete removal from the aqueous layer. Saturating the aqueous layer with brine can also decrease the solubility of the product in water and improve extraction efficiency.
-
-
Degradation on Silica Gel: While generally stable, some benzyl alcohols can be sensitive to acidic silica gel during column chromatography.
-
Solution: If degradation is suspected, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent system. Alternatively, a different purification method like recrystallization could be explored.
-
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A2: Besides unreacted starting material, other spots on the TLC could indicate the formation of several side products.
-
Over-reduction: While less common for aldehydes, strong reducing agents or harsh conditions could potentially affect the benzyl ether or the aromatic ring, though this is unlikely with sodium borohydride.
-
Impurity-Related Products: If the starting aldehyde contained impurities, these might have reacted to form other compounds.
-
Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to yield a carboxylic acid and an alcohol. While unlikely under typical reducing conditions, it's a possibility if basic conditions are inadvertently created.
-
Formation of Borate Esters: During the reaction with sodium borohydride, borate esters of the product alcohol are formed as intermediates. The workup with water or acid hydrolyzes these to the desired alcohol. If the workup is incomplete, these may persist.
To identify these, it is crucial to run a co-spot on the TLC plate with the starting material. If available, co-spotting with an authentic sample of the product is also highly informative.
Q3: The purification of this compound by column chromatography is difficult. What can I do?
A3: Purification challenges often arise from the polarity of the product and its similarity to the starting material.
-
Optimizing the Eluent System: A systematic approach to finding the right solvent system for column chromatography is essential. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A common starting point is a 7:3 or 8:2 mixture of hexane:ethyl acetate.
-
Alternative Purification Methods:
-
Recrystallization: If the crude product is a solid and reasonably pure, recrystallization can be a highly effective purification method that avoids silica gel. Suitable solvent systems could include ethyl acetate/hexane or dichloromethane/hexane.
-
Preparative TLC or HPLC: For small-scale reactions or when high purity is critical, preparative TLC or HPLC can be employed. A reverse-phase HPLC method using acetonitrile and water with a formic acid modifier can be effective for isolating the product.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended reducing agent for the synthesis of this compound?
A1: Sodium borohydride (NaBH₄) is the most commonly used and recommended reducing agent for this transformation.[2] It is chemoselective for aldehydes and ketones and is generally unreactive towards esters, carboxylic acids, and the benzyl ether protecting group under standard conditions. The reaction is typically performed in alcoholic solvents like methanol or ethanol at temperatures ranging from 0 °C to room temperature.
Q2: What is a standard protocol for this synthesis?
A2: A general, reliable protocol is as follows:
-
Dissolve 3-(benzyloxy)-5-methoxybenzaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1-1.5 eq) portion-wise, ensuring the temperature remains low.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction back to 0 °C and slowly quench with water or dilute HCl (e.g., 1M) until gas evolution ceases.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Q3: Are there any specific safety precautions I should be aware of?
A3: Yes, standard laboratory safety practices should always be followed.
-
Sodium Borohydride: This reagent is flammable and reacts with water to produce hydrogen gas, which is highly flammable. Handle it in a well-ventilated fume hood and avoid contact with water during storage and handling. The quenching step should be performed slowly and at a low temperature to control the rate of hydrogen evolution.
-
Organic Solvents: Many organic solvents used in this synthesis are flammable and can be harmful if inhaled or absorbed through the skin. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Q4: Can I use a different starting material, such as methyl 3-(benzyloxy)-5-methoxybenzoate?
A4: Yes, you can start from the corresponding methyl ester. However, sodium borohydride is generally too weak to reduce an ester efficiently. A stronger reducing agent, such as lithium aluminum hydride (LiAlH₄), would be required. The use of LiAlH₄ necessitates anhydrous reaction conditions (typically in solvents like THF or diethyl ether) and a more cautious workup procedure.
Experimental Workflow and Optimization
Caption: A step-by-step experimental workflow for the synthesis.
Optimization Parameters Summary
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Reducing Agent | NaBH₄ (1.1-1.5 eq) | Increase to 2.0 eq for sluggish reactions | Drives reaction to completion |
| Temperature | 0 °C to RT | Maintain 0 °C for selectivity; RT for faster rate | Balances reaction rate and potential side reactions |
| Solvent | Methanol / Ethanol | Use of aprotic solvents (THF) with stronger reductants | Solvent choice depends on the reducing agent |
| Reaction Time | 1-3 hours | Extend to 4-6 hours or overnight if necessary | Ensures complete conversion of starting material |
| Workup Quench | Slow addition of H₂O | Use dilute acid (e.g., 1M HCl) for efficient borate ester hydrolysis | Ensures complete product release and neutralizes excess base |
| Purification | Column Chromatography | Recrystallization | Can improve yield and purity by avoiding silica gel |
References
-
Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: Preparation and benzyl ether cleavage by DDQ oxidation. ResearchGate. Available at: [Link]
-
Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Organic Chemistry Portal. Available at: [Link]
-
Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: Preparation and benzyl. Indian Academy of Sciences. Available at: [Link]
-
3-(Benzyloxy)-4-methoxybenzyl alcohol | SIELC. SIELC Technologies. Available at: [Link]
-
[3,5-Bis(benzyloxy)phenyl]methanol. National Center for Biotechnology Information. Available at: [Link]
- Synthetic method of 3,5-dihydroxybenzyl alcohol. Google Patents.
- A kind of purification method of bis-ethylhexyloxyphenol methoxyphenyl triazine. Google Patents.
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Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. National Center for Biotechnology Information. Available at: [Link]
- New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. Google Patents.
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Aldehydes from acid chlorides by modified rosenmund reduction. Organic Syntheses Procedure. Available at: [Link]
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(2-Benzyloxy-5-methoxy-phenyl)-methanol. National Center for Biotechnology Information. Available at: [Link]
- Preparation method of 3, 4, 5-trimethoxy benzaldehyde. Google Patents.
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Methanol Synthesis: Optimal Solution for a Better Efficiency of the Process. MDPI. Available at: [Link]
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Methods Electronic Supplementary Material (ESI) for ChemComm. The Royal Society of Chemistry. Available at: [Link]
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Altering C2H4/C3H6 yield in methanol to light olefins over HZSM-5, SAPO-34 and SAPO-34/HZSM-5 nanostructured catalysts: influence of Si/Al ratio and composite formation. RSC Publishing. Available at: [Link]
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4-Benzyloxy-3-methoxybenzyl alcohol. National Center for Biotechnology Information. Available at: [Link]
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Optimization of Methanol Production. ChemistryViews. Available at: [Link]
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6-Substituted 1,2-benzoxathiine-2,2-dioxides are Isoform-Selective Inhibitors Towards Human Carbonic Anhydrases IX, XII and VA - Supporting Information. MDPI. Available at: [Link]
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Common side products in the synthesis of (3-(Benzyloxy)-5-methoxyphenyl)methanol and their removal
Welcome to the technical support center for the synthesis of (3-(Benzyloxy)-5-methoxyphenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis and purification of this compound. Our aim is to provide you with not just protocols, but the underlying scientific principles to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable synthetic route for this compound?
A common and efficient method for the synthesis of this compound is a two-step process. The first step involves the selective benzylation of one of the hydroxyl groups of 3,5-dihydroxybenzaldehyde. The resulting 3-(benzyloxy)-5-hydroxybenzaldehyde is then methylated to yield 3-(benzyloxy)-5-methoxybenzaldehyde. The final step is the reduction of the aldehyde group to a primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄).[1][2][3]
Q2: I am seeing a significant amount of a byproduct with a lower Rf value than my desired product in the TLC analysis of my crude product after NaBH₄ reduction. What could it be?
A byproduct with a significantly lower Rf value is likely more polar than your desired product, this compound. A probable candidate is the debenzylated product, 3-hydroxy-5-methoxybenzyl alcohol. This can occur if the reaction conditions are too harsh or if there is a source of acidity that facilitates the cleavage of the benzyl ether.
Q3: My final product appears to be an oil, but I was expecting a solid. What could be the reason for this?
While some sources may report this compound as a solid, it can sometimes be isolated as a thick oil, especially if minor impurities are present. These impurities can disrupt the crystal lattice formation. The presence of residual solvent or any of the side products mentioned in this guide can lead to an oily product. Purification by column chromatography is often effective in yielding a solid product.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.
Problem 1: Incomplete Reduction of 3-(Benzyloxy)-5-methoxybenzaldehyde
Symptom: TLC analysis of the crude product shows a spot corresponding to the starting aldehyde (higher Rf value) in addition to the product spot.
Root Cause Analysis and Solutions:
-
Insufficient Reducing Agent: The stoichiometry of sodium borohydride to the aldehyde is crucial. While a 1:1 molar ratio is theoretically sufficient, it is common practice to use a slight excess (1.1 to 1.5 equivalents) to ensure complete reaction.
-
Decomposition of NaBH₄: Sodium borohydride can decompose in the presence of acidic protons, such as those from water or acidic impurities in the solvent.[4] It is advisable to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Low Reaction Temperature: While the reduction is typically performed at 0°C to room temperature, a very low temperature might slow down the reaction rate, leading to incomplete conversion within the standard reaction time.
Experimental Protocol: Optimizing the Reduction Reaction
-
Ensure your aldehyde starting material is pure and dry.
-
Use an anhydrous solvent such as methanol or ethanol.
-
Under an inert atmosphere, dissolve the 3-(benzyloxy)-5-methoxybenzaldehyde in the chosen solvent and cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (1.2 equivalents) portion-wise to control the initial exothermic reaction.
-
Allow the reaction to stir at 0°C for 30 minutes and then let it warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC until the starting material spot is no longer visible.
Problem 2: Presence of Multiple Byproducts
Symptom: The crude product's TLC plate shows multiple spots, indicating a mixture of compounds.
Root Cause Analysis and Solutions:
The presence of multiple byproducts often points to issues in the preceding steps of the synthesis or side reactions during the reduction.
-
Impure Starting Aldehyde: The purity of 3-(benzyloxy)-5-methoxybenzaldehyde is paramount. Incomplete benzylation or methylation in the preceding steps can lead to the presence of 3,5-dihydroxybenzaldehyde, 3-(benzyloxy)-5-hydroxybenzaldehyde, or 3-hydroxy-5-methoxybenzaldehyde in your starting material. These will be reduced to their corresponding benzyl alcohols, complicating the purification.
-
Formation of Borate Esters: During the sodium borohydride reduction, the intermediate alkoxide can react with the boron species to form borate esters.[5] These are typically hydrolyzed during the workup procedure.
-
Over-alkylation during Benzylation: In the initial benzylation step, there is a possibility of O-alkylation of both hydroxyl groups, leading to 3,5-bis(benzyloxy)benzaldehyde.
Workflow for Byproduct Identification and Removal:
Caption: Troubleshooting workflow for a complex mixture of products.
Detailed Purification Protocol: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.
-
Elution: Start the elution with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to isolate the desired product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Problem 3: Accidental Debenzylation
Symptom: A significant amount of a polar byproduct is observed, which is later identified as 3-hydroxy-5-methoxybenzyl alcohol.
Root Cause Analysis and Solutions:
The benzyl ether linkage is generally stable but can be cleaved under certain conditions.
-
Acidic Conditions: The workup of the NaBH₄ reduction often involves the addition of an acid to quench the excess reagent and hydrolyze borate esters. If the acid is too concentrated or the exposure time is prolonged, it can lead to the cleavage of the benzyl group.
-
Catalytic Hydrogenolysis: If palladium on carbon (Pd/C) or other hydrogenation catalysts were used in a previous step and not completely removed, they could catalyze the hydrogenolysis of the benzyl group in the presence of a hydrogen source.
Preventative Measures and Remediation:
-
Mild Workup: Use a mild acidic workup, for instance, a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute (e.g., 1 M) solution of hydrochloric acid (HCl), and keep the temperature low during the quench.
-
Thorough Filtration: After any catalytic hydrogenation step, ensure the catalyst is completely removed by filtering the reaction mixture through a pad of Celite®.
-
Purification: If debenzylation has occurred, the resulting phenolic compound can be separated from the desired product by column chromatography due to the significant difference in polarity.
Visualizing the Main Reaction and a Key Side Reaction:
Caption: The desired reduction and a common debenzylation side reaction.
Quantitative Data Summary
| Issue | Potential Cause | Recommended Action | Expected Purity Improvement |
| Incomplete Reaction | Insufficient NaBH₄ | Use 1.2-1.5 eq. of NaBH₄ | >95% conversion |
| Multiple Byproducts | Impure starting material | Purify aldehyde before reduction | Final product purity >98% |
| Debenzylation | Harsh acidic workup | Use saturated NH₄Cl solution | Minimize debenzylated byproduct to <2% |
This technical support guide provides a framework for understanding and troubleshooting the synthesis of this compound. By applying these principles and protocols, researchers can enhance the efficiency and success of their synthetic endeavors.
References
-
Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: Preparation and benzyl - Indian Academy of Sciences. Available at: [Link]
-
(2-Benzyloxy-5-methoxy-phenyl)-methanol | C15H16O3 | CID 15377861 - PubChem. Available at: [Link]
-
(PDF) Benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside - ResearchGate. Available at: [Link]
-
Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: Preparation and benzyl ether cleavage by DDQ oxidation | Request PDF - ResearchGate. Available at: [Link]
- CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol - Google Patents.
-
Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide - Organic Chemistry Portal. Available at: [Link]
- CN113929636A - A kind of purification method of bis-ethylhexyloxyphenol methoxyphenyl triazine - Google Patents.
- CN103130617A - Synthetic method of 3,5-dihydroxybenzyl alcohol - Google Patents.
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]
-
Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions - qualitas1998.net. Available at: [Link]
-
What are the byproducts of reduction with borohydride? : r/chemistry - Reddit. Available at: [Link]
-
Sodium Borohydride - Common Organic Chemistry. Available at: [Link]
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - AIR Unimi. Available at: [Link]
-
19.3: Reductions using NaBH4, LiAlH4 - Chemistry LibreTexts. Available at: [Link]
-
N'-(2-Chloro-benzyl-idene)-3,4,5-tri-methoxy-benzohydrazide Methanol Solvate - PubMed. Available at: [Link]
-
reduction of carbonyl compounds using sodium tetrahydridoborate - Chemguide. Available at: [Link]
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Troubleshooting guide for the purification of (3-(Benzyloxy)-5-methoxyphenyl)methanol
Technical Support Center: Purification of (3-(Benzyloxy)-5-methoxyphenyl)methanol
As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying sensitive, multi-functional molecules. The compound this compound is a prime example—a molecule whose purification is straightforward with a systematic approach but can be fraught with challenges if key principles are overlooked. Its structure, featuring a benzyl ether, a methoxy group, and a primary benzylic alcohol, presents a specific set of potential impurities and handling considerations.
This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered during its purification. We will explore the "why" behind each step, ensuring that the protocols are not just recipes but are self-validating through a clear understanding of the underlying chemistry.
FAQ 1: My initial TLC of the crude reaction mixture shows multiple spots. What are the likely impurities?
Answer:
Understanding the potential impurities is the first critical step in designing a purification strategy. These impurities are almost always byproducts of the synthetic route used. A common synthesis involves the sodium borohydride (NaBH₄) reduction of 3-(benzyloxy)-5-methoxybenzaldehyde.
Based on this, the primary impurities you are likely observing are:
-
Unreacted Starting Material: 3-(benzyloxy)-5-methoxybenzaldehyde. This is less polar than your product due to the aldehyde group versus the more polar alcohol group.
-
Over-oxidized Product: 3-(benzyloxy)-5-methoxybenzoic acid. This can form if the starting aldehyde was contaminated with acid or if the product alcohol is oxidized during workup or storage. It is highly polar and will often streak on a standard silica TLC plate unless a modifier like acetic acid is used.
-
Debenzylated Product: (3-hydroxy-5-methoxyphenyl)methanol. The benzyl ether protecting group can be labile, especially under acidic conditions or during certain reductive processes.[1] This impurity is significantly more polar than the desired product due to the free phenolic hydroxyl group.
-
Starting Material for Benzylation: 3,5-dihydroxybenzyl alcohol, if your route started from this compound followed by a selective benzylation.[2] This is a very polar impurity.
Below is a table summarizing these common impurities and their expected behavior on a typical silica gel TLC plate.
| Compound Name | Structure | Expected Relative Rf | Identification Notes |
| This compound (Product) | C₁₅H₁₆O₃ | Baseline | The target molecule. |
| 3-(Benzyloxy)-5-methoxybenzaldehyde (Starting Material) | C₁₅H₁₄O₃ | Higher Rf | Less polar than the alcohol product. Visualizes with KMnO₄ or 2,4-DNP stain. |
| 3-(Benzyloxy)-5-methoxybenzoic acid (Oxidation) | C₁₅H₁₄O₄ | Lower Rf / Streaking | Highly polar. Streaks on TLC; spot sharpens with acetic acid in the mobile phase. |
| (3-hydroxy-5-methoxyphenyl)methanol (Debenzylation) | C₈H₁₀O₃ | Much Lower Rf | Very polar due to two hydroxyl groups. Visualizes well with FeCl₃ stain.[3] |
To confirm the identity of these spots, you can co-spot your crude mixture on a TLC plate alongside any available starting materials.
Caption: Key structures involved in the purification process.
FAQ 2: I'm struggling to get good separation on my TLC plate. How do I select the right solvent system for column chromatography?
Answer:
This is a classic challenge. The goal is to find a solvent system where your target compound has an Rf (retention factor) of approximately 0.25-0.35, with all impurities well-resolved from it. A systematic approach is best.
The polarity of your target molecule is moderate—it's less polar than a diol but more polar than an aldehyde or a simple ether. A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is the ideal starting point.
Systematic Protocol for TLC Solvent System Screening
-
Prepare Stock Solutions: Dissolve a small amount of your crude product in a suitable solvent like dichloromethane or ethyl acetate.
-
Choose Initial Solvents: Start with a 4:1 mixture of Hexanes:Ethyl Acetate (a common, mid-polarity system).
-
Run the TLC: Spot your crude material on a silica plate and develop it in the chosen solvent system.
-
Analyze and Iterate:
-
If all spots are at the bottom (Rf < 0.1): The system is not polar enough. Increase the proportion of ethyl acetate. Try 2:1 Hexanes:EtOAc next.
-
If all spots are at the top (Rf > 0.8): The system is too polar. Decrease the proportion of ethyl acetate. Try 9:1 Hexanes:EtOAc.
-
If spots are clustered together: You need to change the selectivity. Swap one of the solvents. For example, replace ethyl acetate with dichloromethane (DCM) or add a small amount of methanol to the EtOAc. Sometimes, a three-component system like Hexanes:DCM:EtOAc can provide the necessary resolution.
-
| Solvent System (Hexanes:Ethyl Acetate) | Polarity | Expected Rf of Product | Use Case |
| 9:1 | Low | < 0.1 | Good for eluting very non-polar impurities first. |
| 4:1 | Low-Medium | 0.1 - 0.2 | A good starting point for screening. |
| 2:1 | Medium | ~0.3 | Often the "sweet spot" for this class of molecule. |
| 1:1 | Medium-High | > 0.5 | Too polar for good separation; impurities will likely co-elute. |
Once you find a TLC system that gives good separation with an Rf of ~0.3 for your product, you can directly adapt this for flash column chromatography.
FAQ 3: My product is co-eluting with an impurity during column chromatography. What are my options?
Answer:
Co-elution is a common and frustrating problem. It indicates that the chosen stationary and mobile phases are not sufficient to resolve the compounds. Here is a logical workflow to troubleshoot this issue.
Caption: Decision tree for troubleshooting co-elution.
Detailed Explanation:
-
Modify the Mobile Phase: This is the easiest first step. If you are running an isocratic column (with a single solvent mixture), try a shallow gradient instead. If the impurity is the starting aldehyde, which is only slightly less polar, slowing down the gradient can often provide the needed resolution. Changing one of the solvents (e.g., using Dichloromethane instead of Ethyl Acetate) alters the specific interactions between your compounds and the silica, which can dramatically change the separation.[4]
-
Change the Stationary Phase: If mobile phase adjustments fail, the issue may be the silica itself. Alumina (basic or neutral) offers a different selectivity profile and can be effective. For very challenging separations, reverse-phase chromatography (like C18 silica) is an excellent option, where compounds are separated primarily by hydrophobicity using polar solvents like methanol/water or acetonitrile/water.
-
Alternative Purification Method: Sometimes, chromatography is not the best tool for the job, especially if your product is highly crystalline. Recrystallization can be an exceptionally powerful technique for removing small amounts of closely-related impurities.
FAQ 4: I tried to recrystallize my product, but it oiled out. What can I do?
Answer:
"Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of crystals. This is common and can be overcome. The key is finding a solvent or solvent pair in which the compound is highly soluble when hot and poorly soluble when cold.[5]
Step-by-Step Protocol for Two-Solvent Recrystallization
This is often the most effective method for new compounds. You need one solvent in which your compound is very soluble (the "soluble solvent," e.g., Ethyl Acetate, Acetone, DCM) and one in which it is poorly soluble (the "insoluble solvent," e.g., Hexanes, Pentane, Water).
-
Dissolution: Place your impure, solid product in a flask. Add the minimum amount of the hot "soluble solvent" (e.g., Ethyl Acetate) required to fully dissolve it. It is crucial to use the absolute minimum to ensure the solution is saturated.
-
Induce Cloudiness: While the solution is still hot, slowly add the "insoluble solvent" (e.g., Hexanes) dropwise until you see persistent cloudiness (precipitation).
-
Re-clarify: Add a few drops of the hot "soluble solvent" back into the mixture until the solution becomes clear again. At this point, your solution is perfectly saturated at that temperature.
-
Slow Cooling (CRITICAL STEP): Remove the flask from the heat, cover it, and allow it to cool to room temperature slowly and undisturbed. Rapid cooling promotes precipitation and traps impurities; slow cooling allows for the formation of a pure crystal lattice.
-
Induce Crystallization (if needed): If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface. This creates nucleation sites. Adding a tiny "seed" crystal from a previous batch is also highly effective.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "insoluble solvent," and dry them under vacuum.
If the compound continues to oil out, it may be because the boiling point of your solvent system is higher than the melting point of your compound. In this case, choose a lower-boiling solvent system (e.g., DCM/Pentane instead of Toluene/Hexanes).
References
-
Organic Chemistry Portal. (n.d.). Chemoselective Etherification of Benzyl Alcohols... Retrieved from [Link]
- Google Patents. (2012). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
-
Indian Academy of Sciences. (n.d.). Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin... Retrieved from [Link]
-
PubChem. (n.d.). (2-Benzyloxy-5-methoxy-phenyl)-methanol. Retrieved from [Link]
- Google Patents. (1934). US1944958A - Purification of aromatic alcohols.
- Google Patents. (2022). CN113929636A - A kind of purification method of bis-ethylhexyloxyphenol methoxyphenyl triazine.
-
Agilent. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know. Retrieved from [Link]
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ACS Publications. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative thin layer chromatography (TLC) for phenolics. Retrieved from [Link]
- Google Patents. (2013). CN103130617A - Synthetic method of 3,5-dihydroxybenzyl alcohol.
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
Semantic Scholar. (n.d.). TLC ANALYSIS OF SOME PHENOLIC COMPOUNDS IN KOMBUCHA BEVERAGE. Retrieved from [Link]
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Agilent. (2007). HPLC Column and Separation and Separation Troubleshooting. Retrieved from [Link]
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Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
- Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
-
ResearchGate. (2007). Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support... Retrieved from [Link]
-
MDPI. (2023). A Concise Review of Catalytic Synthesis of Methanol from Synthesis Gas. Retrieved from [Link]
-
Chula Digital Collections. (n.d.). Thin-layer chromatography for determination of phenolic compound profile. Retrieved from [Link]
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Lakeland University. (n.d.). Oxidation of benzyl alcohol to benzaldehyde. Retrieved from [Link]
-
Scribd. (n.d.). HPLC Column Care and Troubleshooting Guide. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). 4-Benzyloxy-3-methoxybenzyl alcohol. Retrieved from [Link]
-
University of California, Davis. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
ResearchGate. (2016). How to analysis the phenolic compounds by TLC, the method and solvants? Retrieved from [Link]
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ResearchGate. (2019). Oxidation of Benzyl Alcohols to Aldehydes and Ketones Under Air in Water Using a Polymer Supported Palladium Catalyst. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 4-BENZYLOXY-3-METHOXYBENZYL ALCOHOL. Retrieved from [Link]
-
ResearchGate. (2008). Chemoselective Etherification of Benzyl Alcohols... Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. Retrieved from [Link]
-
PubMed Central. (2017). Profiling and determination of phenolic compounds in Indian marketed hepatoprotective polyherbal formulations... Retrieved from [Link]
-
YouTube. (2022). Protection of alcohol as benzyl ether. Retrieved from [Link]
-
YouTube. (2020). debenzylation | protection and deprotection of benzyl ether. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). A new method for the deprotection of benzyl ethers... Retrieved from [Link]
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- 1. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 2. CN103130617A - Synthetic method of 3,5-dihydroxybenzyl alcohol - Google Patents [patents.google.com]
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- 4. Profiling and determination of phenolic compounds in Indian marketed hepatoprotective polyherbal formulations and their comparative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scs.illinois.edu [scs.illinois.edu]
Stability and degradation pathways of (3-(Benzyloxy)-5-methoxyphenyl)methanol
Welcome to the technical support center for (3-(Benzyloxy)-5-methoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the scientific rationale behind experimental observations and to offer robust solutions for challenges encountered during your research.
Introduction to this compound
This compound is a bifunctional molecule featuring a benzylic alcohol and a benzyl ether. The interplay of these two functional groups, influenced by the electron-donating methoxy substituent on the aromatic ring, dictates its chemical behavior. Understanding its stability profile is critical for its application in synthesis, drug discovery, and materials science. This guide provides a structured approach to identifying and mitigating potential degradation.
Troubleshooting Guide: Diagnosing and Resolving Instability
This section addresses common experimental issues in a question-and-answer format, providing step-by-step guidance to diagnose and resolve them.
Issue 1: Unexpected Impurities Observed During Reaction Work-up or Purification
Question: I am performing a reaction with this compound and after work-up and analysis (e.g., by HPLC, NMR), I see unexpected peaks. What could be the cause and how can I prevent this?
Answer: The presence of unexpected impurities often points to the degradation of your starting material or product. The two primary sites of reactivity in this compound are the benzylic alcohol and the benzyl ether.
Troubleshooting Steps:
-
Characterize the Impurities: If possible, isolate and characterize the main impurities. Common degradation products could include:
-
3-(Benzyloxy)-5-methoxybenzaldehyde: Arises from the oxidation of the benzylic alcohol.
-
3-Hydroxy-5-methoxyphenyl)methanol: Resulting from the cleavage of the benzyl ether.
-
Toluene: A common byproduct of benzyl ether cleavage, particularly under reductive conditions.[1][2]
-
Benzoic acid: Can form from the over-oxidation of the benzylic alcohol or from oxidative cleavage of the benzyl ether.[3][4]
-
-
Review Your Reaction Conditions:
-
Acidic Conditions: Strong acids can cleave the benzyl ether.[1][2][3] If your reaction is performed at low pH, consider using a milder acid or a different synthetic strategy.
-
Basic Conditions: While generally more stable to base, strong bases in combination with certain reagents could promote side reactions.
-
Oxidizing Agents: The presence of oxidizing agents, even mild ones, can lead to the formation of the corresponding aldehyde or carboxylic acid from the benzylic alcohol.[5][6][7]
-
Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd/C) is a standard method for cleaving benzyl ethers.[2][8] If your reaction involves reducing agents, this debenzylation is a likely side reaction.
-
Temperature: High temperatures can promote thermal decomposition.[9] Assess if the reaction can be performed at a lower temperature.
-
-
Evaluate the Work-up and Purification Procedure:
-
Aqueous Work-up: Ensure the pH of your aqueous washes is neutral before extraction, unless a specific pH is required to separate components.
-
Chromatography: Silica gel can be slightly acidic and may cause degradation of sensitive compounds. Consider using deactivated silica gel or an alternative purification method like crystallization.
-
Solvent Choice: Ensure the solvents used are pure and free of peroxides, which can act as oxidizing agents.
-
Preventative Measures:
-
Protecting Group Strategy: If the benzylic alcohol is not the desired reactive site, consider protecting it as a silyl ether (e.g., TMS, TBDMS) before proceeding with your reaction.
-
Inert Atmosphere: For sensitive reactions, particularly those involving organometallics or strong bases, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Degassing Solvents: If performing a reaction sensitive to dissolved oxygen, degassing your solvents is recommended.
Issue 2: Compound Degradation During Storage
Question: I have stored a solution of this compound and upon re-analysis, I see signs of degradation. What are the optimal storage conditions?
Answer: Degradation during storage is typically due to exposure to light, air (oxygen), or inappropriate temperatures.
Troubleshooting and Storage Protocol:
| Parameter | Potential Issue | Recommended Action |
| Light Exposure | Aromatic compounds can be susceptible to photolytic degradation.[10] | Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light. |
| Air (Oxygen) | The benzylic alcohol can be slowly oxidized by atmospheric oxygen, especially in the presence of trace metal impurities which can catalyze oxidation.[6] | Store solid samples under an inert atmosphere (e.g., nitrogen or argon). For solutions, use degassed solvents and store under an inert headspace. |
| Temperature | Elevated temperatures can accelerate degradation pathways. | Store the compound at a low temperature, typically in a refrigerator (2-8 °C) or freezer (-20 °C) for long-term storage. |
| Solvent | The choice of solvent can impact stability. Protic solvents might participate in degradation pathways under certain conditions.[11][12] | For long-term storage in solution, consider a non-polar, aprotic solvent. Ensure the solvent is of high purity. |
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound?
A1: The two primary degradation pathways are the cleavage of the benzyl ether and the oxidation of the benzylic alcohol. The methoxy group, being electron-donating, can influence the reactivity at these sites.
-
Benzyl Ether Cleavage:
-
Benzylic Alcohol Oxidation:
Q2: How does the methoxy group affect the stability of the molecule?
A2: The methoxy group is an electron-donating group. This can:
-
Increase the electron density of the aromatic ring, potentially making it more susceptible to electrophilic attack.
-
Influence the acidity of the benzylic alcohol.
-
Potentially stabilize cationic intermediates that may form during certain degradation pathways, such as acid-catalyzed ether cleavage.
Q3: I am using sonication to dissolve my compound and am seeing unexpected impurities. Is this related?
A3: Yes, it is possible. It has been reported that sonication of benzyl alcohol can induce degradation, leading to the formation of benzene, toluene, and benzaldehyde.[13] This is thought to be due to the high local temperatures and pressures generated during acoustic cavitation. We recommend avoiding prolonged sonication. If dissolution is slow, gentle warming or using a different solvent system is preferable.
Q4: Are there any known incompatibilities with common reagents or solvents?
A4: Based on the functional groups present, you should be cautious with:
-
Strong Oxidizing Agents: Will oxidize the benzylic alcohol.[5][6]
-
Catalytic Hydrogenation Reagents: Will cleave the benzyl ether.[2][8]
-
Lewis Acids: Can complex with the ether and alcohol oxygens and may promote undesired reactions.
For solvents, ensure they are free from peroxides and other reactive impurities.
Visualizing Degradation Pathways
To better understand the potential transformations of this compound, the following diagrams illustrate the key degradation pathways.
Sources
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. europeanreview.org [europeanreview.org]
- 12. Study of the influence of alcohol on the photostability of four UV filters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cpb.pharm.or.jp [cpb.pharm.or.jp]
Techniques for removing benzyl protecting groups from (3-(Benzyloxy)-5-methoxyphenyl)methanol derivatives
Welcome to the technical support center for the deprotection of benzyl groups from (3-(Benzyloxy)-5-methoxyphenyl)methanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic step. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient removal of the benzyl protecting group, tailored to the specific challenges presented by this class of electron-rich, functionalized molecules.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during the debenzylation of this compound derivatives. Each issue is followed by an analysis of potential causes and actionable solutions.
Issue 1: Incomplete or Sluggish Catalytic Hydrogenolysis
Question: My Pd/C-catalyzed hydrogenation of this compound is slow or stalls before completion, even with a fresh catalyst. What could be the cause, and how can I resolve it?
Answer:
Incomplete hydrogenolysis is a frequent challenge. The causes can range from catalyst deactivation to suboptimal reaction conditions. For your specific substrate, the electron-rich nature of the aromatic ring and the presence of the benzylic alcohol can play a role.
Potential Causes and Solutions:
-
Catalyst Quality and Activity: The efficiency of commercial Pd/C catalysts can vary significantly. Factors such as palladium particle size, distribution on the carbon support, and the oxidation state of the palladium (Pd(0) vs. PdO) can impact reaction rates.[1][2] Catalysts with smaller, well-dispersed Pd(0) nanoparticles generally exhibit higher activity.
-
Solution: If you suspect catalyst quality, try a fresh batch from a reputable supplier or screen catalysts from different vendors.
-
-
Catalyst Poisoning: Although your substrate does not contain common catalyst poisons like sulfur or nitrogen heterocycles, trace impurities in your starting material or solvent can deactivate the palladium surface.
-
Solution: Ensure your starting material is purified before the reaction, and use high-purity, degassed solvents.
-
-
Insufficient Hydrogen Pressure: While atmospheric pressure is often sufficient, some substrates require higher pressures to achieve a reasonable reaction rate.
-
Solution: Gradually increase the hydrogen pressure (e.g., using a Parr shaker) to 2-4 atm.
-
-
Suboptimal Solvent Choice: The solvent can influence the solubility of the substrate and the availability of hydrogen at the catalyst surface.
-
Solution: Protic solvents like ethanol or methanol are generally effective. A solvent screen including ethyl acetate, THF, or a mixture of solvents might reveal a more optimal system.[3]
-
-
Formation of Catalyst-Inhibiting Byproducts: The product, a phenol, can sometimes interact with the catalyst surface and reduce its activity.
-
Solution: Consider adding a mild acid, such as acetic acid, to the reaction mixture. This can sometimes prevent product inhibition and accelerate the reaction.[4]
-
Issue 2: Observation of Ring Saturation as a Side Product
Question: During the hydrogenolysis of my benzyloxyphenyl methanol derivative, I'm observing the saturation of the aromatic ring. How can I minimize this side reaction?
Answer:
Aromatic ring saturation is a known side reaction in catalytic hydrogenolysis, particularly with electron-rich aromatic systems.[4] The goal is to find conditions that favor the cleavage of the C-O benzylic bond over the reduction of the aromatic rings.
Potential Causes and Solutions:
-
Overly Aggressive Reaction Conditions: High hydrogen pressure and elevated temperatures can promote ring saturation.
-
Solution: Reduce the hydrogen pressure to atmospheric pressure and conduct the reaction at room temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
-
Catalyst Choice: The type of palladium catalyst can influence selectivity.
-
Solution: Pearlman's catalyst (Pd(OH)₂/C) is sometimes reported to be more selective for debenzylation over ring reduction compared to standard Pd/C.[4]
-
-
Use of a Catalyst Poison: Introducing a controlled amount of a catalyst poison can selectively inhibit the less facile ring hydrogenation while still allowing for debenzylation.
-
Solution: The use of additives like diphenylsulfide has been shown to selectively reduce alkenes and alkynes without affecting benzyl groups, indicating that controlled catalyst deactivation can enhance selectivity.[5] This approach should be carefully optimized.
-
-
Catalytic Transfer Hydrogenation (CTH): This method often provides a milder and more selective alternative to using hydrogen gas.
Issue 3: Oxidation of the Benzylic Alcohol During Oxidative Debenzylation
Question: I'm attempting an oxidative debenzylation using DDQ, but I'm observing the formation of the corresponding aldehyde or carboxylic acid as a major byproduct. How can I prevent this?
Answer:
The presence of a primary benzylic alcohol in your substrate, this compound, makes it susceptible to over-oxidation under certain oxidative debenzylation conditions.[1][8] The goal is to selectively cleave the benzyl ether without oxidizing the newly formed phenol or the existing benzylic alcohol.
Potential Causes and Solutions:
-
Reaction Conditions: The stoichiometry of the oxidant and the reaction time are critical.
-
Solution: Use a stoichiometric amount of the oxidant (e.g., DDQ). The electron-donating methoxy group on your substrate can facilitate the cleavage of the benzyl ether, potentially requiring milder conditions than for simple benzyl ethers.[6] Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent over-oxidation.
-
-
Choice of Oxidant: Some oxidative systems are more prone to over-oxidation than others.
-
Solution: A visible-light-mediated debenzylation using catalytic DDQ can be a milder alternative, offering better control and selectivity.[9][10] Another approach is the use of a nitroxyl radical catalyst with a co-oxidant, which has shown good selectivity for debenzylation in the presence of alcohols.[11]
-
-
Reaction Temperature: Higher temperatures can lead to less selective oxidation.
-
Solution: Perform the reaction at room temperature or below if possible.
-
Frequently Asked Questions (FAQs)
Q1: Which debenzylation method is the best starting point for this compound derivatives?
A1: For your specific substrate, catalytic transfer hydrogenation (CTH) is often the most reliable and selective starting point. The presence of the electron-rich aromatic ring and the benzylic alcohol makes it sensitive to certain conditions.
-
Why CTH? It is generally milder than direct hydrogenation with H₂ gas, which reduces the risk of aromatic ring saturation.[4] It also avoids the harsh acidic conditions of methods like HBr or BCl₃ cleavage, which could lead to side reactions on the electron-rich ring. Furthermore, it circumvents the potential for over-oxidation of the benzylic alcohol that can occur with oxidative methods.[1][8]
The following diagram illustrates a decision-making workflow for selecting a debenzylation method for your substrate.
Caption: Decision workflow for selecting a debenzylation method.
Q2: Can I use acid-catalyzed debenzylation for my substrate? What are the risks?
A2: Yes, strong acids like BCl₃ or HBr can cleave benzyl ethers. However, for your electron-rich substrate, this method carries significant risks. The methoxy group activates the aromatic ring, making it more susceptible to electrophilic attack.[12] The benzylic carbocation formed during the cleavage can potentially re-alkylate the aromatic ring, leading to undesired side products. A combination of BCl₃ with a cation scavenger like pentamethylbenzene can mitigate this risk.[6]
Q3: How does the methoxy group on the aromatic ring affect the choice of debenzylation method?
A3: The electron-donating methoxy group has a notable influence:
-
Catalytic Hydrogenolysis: It can slightly increase the electron density of the aromatic ring, potentially making it more prone to saturation under harsh conditions.
-
Oxidative Debenzylation: It significantly facilitates this process by stabilizing the intermediate radical cation. This is why p-methoxybenzyl (PMB) ethers are much easier to cleave oxidatively than unsubstituted benzyl ethers.[6][10] Your m-methoxy substituted substrate will also experience some of this activating effect.
-
Acid-Catalyzed Cleavage: It activates the ring towards potential electrophilic side reactions, as mentioned in Q2.
Comparative Overview of Debenzylation Techniques
The table below summarizes the most common debenzylation methods applicable to this compound derivatives, highlighting their advantages and potential drawbacks for this specific class of compounds.
| Method | Reagents & Conditions | Advantages for this Substrate | Potential Issues & Troubleshooting |
| Catalytic Hydrogenolysis | H₂ gas, Pd/C, RT, 1-4 atm | High yielding, clean byproducts (toluene). | - Slow reaction: Increase pressure, screen catalysts. - Ring Saturation: Use 1 atm H₂, consider CTH. |
| Catalytic Transfer Hydrogenation (CTH) | Pd/C, H-donor (e.g., HCOONH₄, HCOOH, 2-propanol), RT | Milder than H₂ gas, often more selective, avoids high-pressure equipment. | - Incomplete reaction: Screen H-donors and solvents. - Catalyst poisoning: Ensure pure starting material. |
| Oxidative Cleavage | DDQ, CH₂Cl₂/H₂O, RT | Fast, effective for electron-rich systems, orthogonal to hydrogenation. | - Over-oxidation of benzylic alcohol: Use stoichiometric DDQ, monitor closely, consider catalytic DDQ with visible light.[9][10] |
| Acid-Mediated Cleavage | BCl₃ or HBr, DCM, low temp to RT | Effective when other methods fail, good for substrates with reducible groups. | - Potential for Friedel-Crafts-type side reactions: Use a cation scavenger.[6] - Harsh conditions may not be suitable for complex molecules. |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Ammonium Formate
This protocol is a recommended starting point for the debenzylation of this compound.
-
Preparation: In a round-bottom flask, dissolve the this compound derivative (1.0 eq) in methanol (or ethanol) to a concentration of approximately 0.1 M.
-
Addition of Reagents: Add 10% Palladium on carbon (10-20 wt% of the substrate). To this suspension, add ammonium formate (5-10 eq) in one portion.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often accompanied by gentle gas evolution.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by standard methods such as silica gel column chromatography.
The following diagram outlines the general workflow for this protocol.
Caption: Workflow for Catalytic Transfer Hydrogenation.
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Geden, J. V., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(2), 499–503. [Link]
-
Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812–3815. [Link]
- Demchenko, A. V., et al. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development, 25(7), 1644-1652.
-
Geden, J. V., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. PubMed Central. [Link]
- Pagliaro, M., et al. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions.
-
LibreTexts. (2023). 16.11: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
-
Hamada, S., et al. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry, 88(17), 12464–12473. [Link]
- McMurray, J. S., et al. (2013). Pd-Catalyzed Transfer Hydrogenolysis of Primary, Secondary, and Tertiary Benzylic Alcohols by Formic Acid: A Mechanistic Study.
- Li, B., et al. (2021). Pd-Catalyzed Debenzylation and Deallylation of Ethers and Esters with Sodium Hydride.
-
William Reusch. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. Retrieved from [Link]
- Kim, S., et al. (2003). Deprotection of Benzyl and p-Methoxybenzyl Ethers by Chlorosulfonyl Isocyanate—Sodium Hydroxide.
-
Ashenhurst, J. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Retrieved from [Link]
- Sheldon, R. A., et al. (2018). Vanadium-Catalyzed Oxidative Debenzylation of O-Benzyl Ethers at ppm Level.
-
The Organic Chemistry Tutor. (2018, May 7). Benzene Side Chain Reactions [Video]. YouTube. [Link]
-
Rao, V. S., & Perlin, A. S. (1983). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Canadian Journal of Chemistry, 61(4), 652-657. [Link]
-
Organic Chemistry Portal. (n.d.). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Retrieved from [Link]
- Solomons, T. W. G., & Fryhle, C. B. (n.d.). Aromatic Compounds and Their Reactions 3. Based on Organic Chemistry, 10e.
- Sajiki, H., et al. (2006). A Pd/C-Catalyzed Hydrogenation Using Diphenylsulfide as a Catalyst Poison Selectively Reduces Olefin and Acetylene Functionalities without Hydrogenolysis of Aromatic Carbonyls and Halogens, Benzyl Esters, and N-Cbz Protective Groups. Organic Letters, 8(15), 3279–3281.
-
Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
-
Ishida, N., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2963–2969. [Link]
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- 10. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aromatic Reactivity [www2.chemistry.msu.edu]
Technical Support Center: Scale-Up Synthesis of (3-(Benzyloxy)-5-methoxyphenyl)methanol
Introduction (3-(Benzyloxy)-5-methoxyphenyl)methanol is a valuable intermediate in the synthesis of complex molecules, particularly in the development of pharmaceutical agents and specialty materials. Its synthesis, while straightforward on a laboratory scale, presents a unique set of challenges when transitioning to pilot plant or manufacturing scales. These challenges primarily revolve around achieving selective functionalization of a multi-functional starting material, managing reaction exotherms, controlling impurity profiles, and developing a robust, crystallizable final product.
This guide provides field-proven insights, troubleshooting protocols, and detailed experimental methodologies to navigate the complexities of scaling up the synthesis of this target molecule. The information herein is designed for researchers, process chemists, and drug development professionals tasked with efficient and safe large-scale production.
Synthetic Strategy and Workflow Overview
The most robust and scalable synthetic route to this compound commences with a commercially available and cost-effective starting material, 3,5-dihydroxybenzoic acid. The strategy hinges on a sequence of selective protections followed by a final reduction. This approach is designed to minimize the formation of difficult-to-remove impurities, thereby facilitating a crystallization-based purification for the final product.
The overall workflow is depicted below:
Caption: Recommended workflow for the scale-up synthesis.
Frequently Asked Questions (FAQs)
Q1: Which is a better starting material for scale-up: 3,5-dihydroxybenzoic acid or 3,5-dihydroxybenzyl alcohol?
A1: 3,5-Dihydroxybenzoic acid is the superior starting material for scale-up.[1][2] The primary reason is the differential reactivity of the functional groups. The carboxylic acid allows for the protection of the phenolic hydroxyls first. If you start with 3,5-dihydroxybenzyl alcohol, you face the challenge of selectively protecting two phenolic hydroxyls without reacting with the more nucleophilic primary benzylic alcohol under basic conditions, which is a significant challenge. By protecting the phenols first, the final reduction step is a well-established, high-yielding transformation.[1]
Q2: How can I achieve selective mono-methylation of the two phenolic hydroxyls in the first step?
A2: Selective mono-methylation of resorcinol-type structures is a classic challenge. On a large scale, precise control over stoichiometry and reaction conditions is key. Using a mild base like potassium carbonate (K₂CO₃) and carefully controlling the addition of 1.0 equivalent of dimethyl sulfate (DMS) at a controlled temperature is crucial. The slight difference in acidity between the two hydroxyls after the first methylation helps to slow down the second methylation, but the primary control is stoichiometry. A phase-transfer catalyst can sometimes improve selectivity in biphasic systems.[3]
Q3: What is the best reducing agent for the carboxylic acid to alcohol conversion on a large scale?
A3: For the reduction of an aromatic carboxylic acid on a large scale, Borane-THF complex (BH₃·THF) is the preferred reagent. While Lithium Aluminum Hydride (LAH) is effective, its use on a large scale is complicated by its high reactivity, pyrophoric nature, and difficult work-up. BH₃·THF is a safer alternative that selectively reduces carboxylic acids in the presence of benzyl ethers. The work-up procedure involving methanol quenching and subsequent distillations is also more amenable to large-scale equipment.
Q4: What are the common impurities I should expect and how do I test for them?
A4: The impurity profile depends on the synthetic step.
-
After Step 1 (Methylation): Unreacted 3,5-dihydroxybenzoic acid and the over-methylated byproduct, 3,5-dimethoxybenzoic acid.
-
After Step 2 (Benzylation): Unreacted 3-hydroxy-5-methoxybenzoic acid and potentially trace amounts of dibenzylated starting material if the initial diol was carried through.
-
After Step 3 (Reduction): Unreacted starting carboxylic acid.
-
General: Toluene is a common byproduct from the debenzylation of the product if any acidic or hydrogenolysis conditions are inadvertently introduced.[4] All these impurities can be effectively monitored using High-Performance Liquid Chromatography (HPLC) with a reverse-phase C18 column.[5][6]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| 1. Low Yield in Benzylation Step | A. Incomplete Deprotonation: The base (e.g., K₂CO₃) is not strong enough or is of poor quality (e.g., hydrated).B. Poor Reagent Quality: Benzyl bromide has degraded (often appears yellow/brown).C. Insufficient Temperature/Time: The reaction has not reached completion. | A. Base Selection & Handling: Ensure anhydrous K₂CO₃. For more difficult substrates, consider using cesium carbonate (Cs₂CO₃), which is more soluble and basic, though more expensive. NaH is an option but presents significant handling risks at scale.[7]B. Reagent Quality Control: Use freshly opened or distilled benzyl bromide. Perform a quality check (e.g., GC-MS) on the incoming raw material.C. Reaction Optimization: Increase the reaction temperature to 60-80 °C in DMF and monitor by HPLC until the starting material is consumed. |
| 2. Formation of Over-Alkylated Byproduct | A. Incorrect Stoichiometry: More than 1.0 equivalent of the alkylating agent (DMS or BnBr) was added.B. Poor Mixing/Slow Addition: Localized high concentrations of the alkylating agent upon addition. | A. Precise Dosing: Use a calibrated dosing pump for the addition of the alkylating agent. Ensure accurate measurement of the starting material.B. Process Control: Add the alkylating agent subsurface and slowly to a well-agitated vessel to ensure rapid dispersion and avoid localized "hot spots." |
| 3. Incomplete Reduction of Carboxylic Acid | A. Inactive Reducing Agent: BH₃·THF degrades upon exposure to moisture. Its concentration can also decrease over time.B. Insufficient Equivalents: Stoichiometry was miscalculated, or some reagent was consumed by residual water in the solvent or on the glassware. | A. Reagent Handling: Use a fresh bottle of BH₃·THF and always handle it under an inert atmosphere (Nitrogen or Argon). The molarity of commercial solutions should be confirmed by titration before use.B. Anhydrous Conditions: Ensure the starting material and THF solvent are rigorously dried before the reaction. Scale-up operations should use dedicated dry solvent systems. Increase the equivalents of BH₃·THF to 1.5-2.0 to ensure complete conversion. |
| 4. Difficult Final Product Purification (Oily Product) | A. High Impurity Load: The crude product contains significant amounts of starting materials or byproducts which act as crystallization inhibitors.B. Incorrect Crystallization Solvent: The chosen solvent system is not optimal for inducing crystallization. | A. Reaction Optimization: Re-evaluate the reaction conditions of the preceding steps to improve the purity of the crude material before attempting crystallization.B. Solvent Screening: Perform a systematic solvent screening for crystallization. A good starting point is a mixture of a good solvent (e.g., Ethyl Acetate, MTBE) and a poor solvent/anti-solvent (e.g., Heptane, Hexane). Seeding with a small amount of pure crystalline material can be highly effective. |
| 5. Unintended Debenzylation | A. Harsh Acidic Work-up: The benzyl ether is cleaved by strong acids, especially at elevated temperatures.[7]B. Contamination with Hydrogenolysis Catalysts: Trace palladium or other metals from previous steps can catalyze debenzylation if hydrogen is present. | A. Mild Work-up: Use a mild acidic wash (e.g., saturated ammonium chloride or dilute citric acid) for quenching and work-up procedures. Avoid strong acids like HCl or H₂SO₄.[7]B. Process Segregation: Ensure reactors are thoroughly cleaned between steps to avoid cross-contamination, especially if palladium catalysts are used elsewhere in the facility. |
Detailed Experimental Protocol: A Self-Validating Workflow
Step 2: Benzylation of 3-Hydroxy-5-methoxybenzoic Acid
This protocol assumes Step 1 has been completed and you have isolated 3-hydroxy-5-methoxybenzoic acid.
Safety Precautions: This protocol involves the use of benzyl bromide, a lachrymator, and DMF, a solvent with reproductive toxicity. All operations must be conducted in a well-ventilated fume hood or a closed reactor system with appropriate personal protective equipment (PPE).
-
Reactor Setup: Charge a clean, dry, jacketed glass reactor with 3-hydroxy-5-methoxybenzoic acid (1.0 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, ~5 L/kg of starting material). Begin agitation to ensure the solid is suspended.
-
Base Addition: Charge anhydrous potassium carbonate (K₂CO₃, 2.0 eq). The use of powdered K₂CO₃ is recommended to maximize surface area.
-
Heating: Heat the mixture to 60 °C. The reaction is not significantly exothermic at this stage.
-
Reagent Addition: Slowly add benzyl bromide (BnBr, 1.1 eq) via a dosing pump over 1 hour. Causality Check: Slow addition prevents localized high concentrations and potential side reactions.
-
Reaction Monitoring: Hold the reaction mixture at 60-65 °C. Monitor the reaction progress every 2 hours by taking a sample, quenching it with dilute acid, extracting it into ethyl acetate, and analyzing by HPLC. Self-Validation: The reaction is complete when the area percent of the starting material (3-hydroxy-5-methoxybenzoic acid) is less than 1.0%.
-
Work-up - Quenching: Once complete, cool the reactor to 20 °C. Slowly add water (~10 L/kg of starting material) to dissolve the inorganic salts.
-
Work-up - Extraction: Transfer the mixture to an extractor and add Methyl tert-butyl ether (MTBE, ~10 L/kg). Agitate and allow the layers to separate. The product will be in the organic (upper) layer.
-
Work-up - Washes: Wash the organic layer sequentially with 1M NaOH solution (to remove any unreacted phenolic starting material), water, and finally, brine.
-
Solvent Swap & Isolation: Concentrate the organic layer under reduced pressure to a minimum volume. Add heptane as an anti-solvent to precipitate the product, 3-(Benzyloxy)-5-methoxybenzoic acid. Filter the solid, wash with cold heptane, and dry under vacuum at 50 °C.
Caption: Decision tree for troubleshooting the benzylation step.
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link][7]
-
PubChem. (n.d.). 3,5-Dihydroxybenzyl alcohol. Retrieved from [Link][8]
-
MDPI. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
-
Indian Academy of Sciences. (2010). Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: Preparation and benzyl ether cleavage by DDQ oxidation. Retrieved from [Link][9]
-
ChemHelpASAP. (2019, December 27). synthesis & cleavage of benzyl ethers. YouTube. Retrieved from [Link][4]
- Google Patents. (n.d.). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
-
SIELC Technologies. (2018, May 16). 3-(Benzyloxy)-4-methoxybenzyl alcohol. Retrieved from [Link][5]
-
Google Patents. (n.d.). CN103130617A - Synthetic method of 3,5-dihydroxybenzyl alcohol. Retrieved from [1]
-
Google Patents. (n.d.). CN105884580A - Preparation method of 3,5-dihydroxybenzyl alcohol. Retrieved from [2]
-
SIELC Technologies. (2018, May 16). Benzyl alcohol, 3,5-dihydroxy-. Retrieved from [Link][6]
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- 8. 3,5-Dihydroxybenzyl alcohol | C7H8O3 | CID 34661 - PubChem [pubchem.ncbi.nlm.nih.gov]
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How to resolve overlapping peaks in the NMR spectrum of (3-(Benzyloxy)-5-methoxyphenyl)methanol
A-Technical-Guide-for-Resolving-Overlapping-Signals-in-the-NMR-Spectrum-of-(3-(Benzyloxy)-5-methoxyphenyl)methanol
Welcome to the Technical Support Center. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting strategies for resolving peak overlap in the NMR spectrum of (3-(Benzyloxy)-5-methoxyphenyl)methanol. As Senior Application Scientists, we offer field-proven insights and detailed protocols to ensure you can confidently interpret your spectral data.
Understanding the Challenge: Why Do Peaks Overlap?
In the ¹H NMR spectrum of this compound, the aromatic protons on both the benzyl and the methoxyphenyl rings often resonate in a narrow chemical shift range, typically between 6.5 and 7.5 ppm.[1][2] This proximity, coupled with spin-spin coupling, can lead to significant signal overlap, making definitive structural assignment and analysis challenging.[1]
Several factors contribute to this phenomenon:
-
Similar Electronic Environments: The protons on both aromatic rings are in relatively similar electronic environments, causing their signals to appear close together.
-
Spin-Spin Coupling: The coupling between adjacent protons on the aromatic rings splits the signals into multiplets, which can then overlap with each other.
-
Molecular Tumbling: In solution, the molecule tumbles rapidly, averaging the magnetic environments of the protons and often leading to broader signals that are more prone to overlapping.
Frequently Asked Questions (FAQs)
Q1: Why are the aromatic protons of this compound so prone to overlapping in the ¹H NMR spectrum?
A1: The aromatic protons of both the benzyloxy and the methoxyphenyl groups reside in a region of the spectrum where their chemical shifts are very similar.[1] The electron-donating nature of the methoxy and benzyloxy substituents influences the electron density of the aromatic rings, causing their protons to resonate in a relatively crowded upfield region of the aromatic spectrum.[3] This, combined with the inherent coupling patterns, often results in a complex multiplet where individual proton signals are difficult to distinguish.
Q2: I see a complex, unresolved multiplet in the aromatic region. How can I begin to deconvolute this?
A2: The first step is to employ techniques that can increase the dispersion of the signals. This can be achieved by changing the experimental conditions, such as the solvent, or by using more advanced NMR techniques like 2D NMR spectroscopy.[4][5] These methods can help to separate the overlapping signals and provide a clearer picture of the molecular structure.
Q3: Can changing the NMR solvent really make a significant difference?
A3: Yes, changing the solvent can have a profound effect on the chemical shifts of the protons, a phenomenon known as the Aromatic Solvent Induced Shift (ASIS).[4][6] Anisotropic solvents like benzene-d₆ can induce significant shifts in the proton resonances compared to more isotropic solvents like chloroform-d₃, often resolving overlapping signals.[6] This is due to specific interactions between the solvent and solute molecules.[7]
Q4: Are 2D NMR experiments necessary for resolving this kind of overlap?
A4: While 1D NMR techniques can sometimes resolve minor overlap, 2D NMR experiments are often essential for unambiguously assigning protons in complex regions of the spectrum.[8][9] Experiments like COSY and HSQC can provide crucial connectivity information that allows you to trace out the spin systems and assign each proton to its corresponding carbon, even when the 1D signals are heavily overlapped.[10][11]
Troubleshooting Guides
Guide 1: Optimizing 1D ¹H NMR Acquisition Parameters
Before resorting to more complex experiments, simple adjustments to the acquisition parameters of your 1D ¹H NMR experiment can sometimes improve resolution.
Protocol 1: Enhancing Resolution with Processing Techniques
-
Step 1: Re-process the FID with different window functions. Applying a gentle Gaussian or Lorentzian-to-Gaussian window function before Fourier transformation can sometimes enhance resolution at the expense of signal-to-noise.
-
Step 2: Utilize resolution enhancement algorithms. Many NMR processing software packages include algorithms like Global Spectral Deconvolution (GSD) that can mathematically resolve overlapping peaks.[12]
Guide 2: Leveraging Solvent Effects to Resolve Overlap
Changing the deuterated solvent is a powerful and straightforward method to induce changes in chemical shifts and potentially resolve overlapping signals.[13]
Table 1: Common Deuterated Solvents and Their Properties [14][15][16]
| Solvent | Dielectric Constant (ε) | Anisotropic Properties | Common Use Case |
| Chloroform-d (CDCl₃) | 4.8 | Weakly anisotropic | General purpose, good for a wide range of organic compounds. |
| Benzene-d₆ (C₆D₆) | 2.3 | Strongly anisotropic | Can induce significant shifts (ASIS), useful for resolving overlap in aromatic regions.[6] |
| Acetone-d₆ | 20.7 | Moderately polar, weakly anisotropic | Good for more polar compounds, can alter hydrogen bonding. |
| Dimethyl sulfoxide-d₆ (DMSO-d₆) | 47 | Highly polar, weakly anisotropic | Excellent for highly polar compounds and observing exchangeable protons. |
Protocol 2: Aromatic Solvent Induced Shift (ASIS) Experiment
-
Step 1: Acquire a standard ¹H NMR spectrum of your compound in a non-aromatic solvent like CDCl₃.
-
Step 2: Prepare a new sample of your compound in an aromatic solvent such as C₆D₆.
-
Step 3: Acquire a ¹H NMR spectrum in the aromatic solvent under the same experimental conditions.
-
Step 4: Compare the two spectra. The anisotropic nature of the benzene ring will interact with the solute, causing differential shifts of your compound's protons and often leading to the resolution of previously overlapping signals.[6]
Guide 3: Employing Lanthanide Shift Reagents (LSRs)
Lanthanide shift reagents are paramagnetic complexes that can be added to an NMR sample to induce large changes in the chemical shifts of the analyte's protons.[17][18] The magnitude of the shift is dependent on the proximity of the proton to the Lewis basic site of the molecule where the LSR coordinates.[19] In the case of this compound, the hydroxyl group is the primary coordination site.
Protocol 3: Using a Lanthanide Shift Reagent
-
Step 1: Acquire a reference ¹H NMR spectrum of your compound in an anhydrous deuterated solvent (e.g., CDCl₃).
-
Step 2: Add a small, known amount of a lanthanide shift reagent (e.g., Eu(fod)₃) to the NMR tube.
-
Step 3: Gently shake the tube to ensure thorough mixing.
-
Step 4: Acquire a series of ¹H NMR spectra after each addition of the LSR.
-
Step 5: Monitor the changes in chemical shifts. Protons closer to the hydroxyl group will experience larger shifts, which can help to resolve overlapping signals in the aromatic region.
Guide 4: Harnessing the Power of 2D NMR Spectroscopy
Two-dimensional NMR techniques are the most definitive methods for resolving severe peak overlap and unambiguously assigning the structure of a molecule.[5][20]
COSY (Correlation Spectroscopy): Identifying Coupled Protons
A COSY experiment reveals which protons are coupled to each other.[11] This is invaluable for tracing the connectivity of protons within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
An HSQC experiment shows correlations between protons and the carbons to which they are directly attached.[8][11] Since ¹³C spectra are generally better resolved than ¹H spectra, this technique can effectively separate the signals of overlapping protons by spreading them out in the carbon dimension.[2][9]
HMBC (Heteronuclear Multiple Bond Correlation): Seeing Longer-Range Connections
An HMBC experiment reveals correlations between protons and carbons over two or three bonds. This is particularly useful for connecting different fragments of the molecule, for example, linking the benzylic protons to the carbons of the methoxyphenyl ring.
Experimental Workflow for 2D NMR Analysis
Caption: Workflow for resolving NMR peak overlap using 2D techniques.
Protocol 4: Step-by-Step 2D NMR Analysis
-
Step 1: Acquire a ¹H-¹H COSY spectrum. This will reveal the coupling networks within both aromatic rings. Look for cross-peaks that connect adjacent protons.
-
Step 2: Acquire a ¹H-¹³C HSQC spectrum. This will show which protons are directly attached to which carbons.[11] This is often the most powerful experiment for resolving proton overlap, as the much larger chemical shift dispersion of ¹³C separates the signals.[8]
-
Step 3: Acquire a ¹H-¹³C HMBC spectrum. Use this to confirm assignments and piece together the different spin systems. For example, you should see correlations from the benzylic CH₂ protons to the carbons of the benzyl group and the methoxyphenyl ring.
By systematically applying these troubleshooting guides and protocols, you can effectively resolve the overlapping peaks in the NMR spectrum of this compound and achieve a complete and accurate structural assignment.
References
-
Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap? Mestrelab. [Link]
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TMP Chem. (2018, May 17). Signal Overlap in NMR Spectroscopy. YouTube. [Link]
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Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]
- Ronayne, J., & Williams, D. H. (1969). Solvent effects in 1H NMR spectroscopy. Annual Review of NMR Spectroscopy, 2, 83.
-
PubChem. (n.d.). (2-Benzyloxy-5-methoxy-phenyl)-methanol. National Center for Biotechnology Information. [Link]
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ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. [Link]
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OChem Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
-
Reddit. (2017, May 11). NMR Peak hidden behind solvent peak. r/chemistry. [Link]
-
Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. [Link]
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ResearchGate. (n.d.). Peak overlap resolution by covariance NMR. [Link]
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ResearchGate. (n.d.). Aromatic region of 1 H- 1 H TOCSY and 1 H- 13 C HSQC 2D NMR spectra. [Link]
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ResearchGate. (2013, October 9). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?[Link]
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Chemistry LibreTexts. (2014, August 21). Diamagnetic Anisotropy. [Link]
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Reddit. (2018, June 7). How do I identify different kinds of benzene substitution using H NMR spectra? r/chemistry. [Link]
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Chemical Reviews. (n.d.). Lanthanide shift reagents for nuclear magnetic resonance spectroscopy. [Link]
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Chemistry LibreTexts. (2024, November 12). NMR Shift Reagents. [Link]
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ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
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PubMed. (2005, October). Resolving overlap in two-dimensional NMR spectra: nuclear Overhauser effects in a polysaccharide. [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
RSC Publishing. (n.d.). New insight into the anisotropic effects in solution-state NMR spectroscopy. [Link]
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Mestrelab Research. (2009, June 5). Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). [Link]
-
Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. [Link]
-
Chemistry LibreTexts. (2024, March 17). Spectroscopy of Aromatic Compounds. [Link]
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YouTube. (2020, October 8). NMR spectroscopy,anisotropy effect in alkene and alkyne,chemical shift of alkane,alkene and alkyne. [Link]
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Chemistry LibreTexts. (2023, February 11). Interpreting 2-D NMR Spectra. [Link]
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Weizmann Institute of Science. (n.d.). Types of 2D NMR. [Link]
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Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. [Link]
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The Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf. [Link]
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Chemistry Stack Exchange. (2021, February 11). How to assign overlapping multiplets in 1H NMR spectra?[Link]
-
ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
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All 'Bout Chemistry. (2022, December 22). Chemical Shift Reagent| Proton NMR| Simplification of Complex Spectra. YouTube. [Link]
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Fiveable. (n.d.). Anisotropic Effect Definition. [Link]
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PubMed Central. (n.d.). NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model. [Link]
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The Journal of Organic Chemistry. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
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MDPI. (2020, November 17). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. [Link]
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SIELC Technologies. (2018, May 16). 3-(Benzyloxy)-4-methoxybenzyl alcohol. [Link]
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Preventing ether cleavage during reactions with (3-(Benzyloxy)-5-methoxyphenyl)methanol
Welcome to the technical support center for (3-(Benzyloxy)-5-methoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific chemical challenges posed by this molecule. The primary focus is to provide actionable strategies for preventing the unwanted cleavage of the benzyl and methyl ether protecting groups during synthetic transformations of the benzylic alcohol.
The inherent challenge with this substrate lies in the lability of the O-benzyl ether, which is susceptible to various reductive, oxidative, and strongly acidic conditions commonly used to modify the benzylic alcohol. The aryl methyl ether is more robust but can also be cleaved under specific, harsh conditions. This guide provides a series of troubleshooting questions and detailed answers to ensure the selective transformation of the alcohol moiety while preserving the integrity of the ether protecting groups.
Troubleshooting Guide & FAQs
FAQ 1: Oxidation of the Benzylic Alcohol to the Aldehyde
Question: I am trying to oxidize this compound to the corresponding aldehyde, but I am observing significant debenzylation and other side products. What are the recommended conditions for this transformation?
Answer: This is a common and critical issue. The benzylic position of the ether is susceptible to oxidation, which can lead to cleavage. Strong, non-selective oxidants like chromic acid (Jones reagent) or potassium permanganate (KMnO₄) are known to cleave benzyl ethers and should be avoided. The key is to use mild and selective reagents that operate under neutral or slightly basic conditions at low temperatures.
Causality of Failure: Aggressive oxidizing agents can attack the benzylic C-H bonds of the ether protecting group, not just the target alcohol. This process, often involving radical or hydride abstraction mechanisms, leads to the formation of a hemiacetal intermediate that readily collapses, cleaving the ether and typically yielding benzaldehyde and the deprotected phenol as byproducts.[1][2]
Recommended Protocols:
Two highly reliable methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. Both are known for their mildness and high chemoselectivity.[3][4][5]
| Reagent System | Temperature | Key Advantages | Potential Issues |
| Swern Oxidation | -78 °C to RT | Metal-free, highly selective, minimal over-oxidation.[4] | Requires cryogenic temperatures; produces foul-smelling dimethyl sulfide. |
| Dess-Martin Periodinane | Room Temperature | Mild, neutral conditions, rapid reactions.[5] | Reagent can be expensive and is shock-sensitive (use with care). |
Detailed Experimental Protocol: Swern Oxidation
-
Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C (dry ice/acetone bath).
-
Activation: Slowly add a solution of dimethyl sulfoxide (DMSO, 2.4 eq.) in DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.
-
Alcohol Addition: Add a solution of this compound (1.0 eq.) in DCM to the reaction mixture. Stir for 30-45 minutes at -78 °C.
-
Quench: Add triethylamine (Et₃N, 5.0 eq.) to the mixture. Allow the reaction to warm to room temperature over 30 minutes.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.
Detailed Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation
-
Setup: Dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Reagent Addition: Add Dess-Martin periodinane (1.1-1.3 eq.) to the solution in one portion at room temperature.
-
Monitoring: Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1-3 hours.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate. Stir vigorously for 15-20 minutes until the layers are clear. Extract with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
FAQ 2: Reactions Involving Acid Catalysis
Question: I need to perform an acid-catalyzed reaction, such as acetal formation, on the benzylic alcohol. However, my attempts have resulted in cleavage of the benzyl ether. How can I avoid this?
Answer: Benzyl ethers are notoriously labile to strong acids.[6][7] The mechanism of cleavage involves protonation of the ether oxygen, followed by dissociation to form a stable benzylic carbocation, which is then trapped by a nucleophile.[8] The aryl methyl ether is significantly more stable to acid but can be cleaved by very strong acids like HBr or HI at high temperatures.[9][10]
Decision Workflow for Acid-Catalyzed Reactions:
Caption: Decision workflow for acid-catalyzed reactions.
Key Recommendations:
-
Avoid Strong Protic Acids: Do not use HCl, HBr, HI, H₂SO₄, or strong sulfonic acids like p-TsOH at elevated temperatures.
-
Use Catalytic Lewis Acids: Employ catalytic amounts of mild Lewis acids at low temperatures. Reagents like trimethylsilyl trifluoromethanesulfonate (TMSOTf) or scandium(III) triflate (Sc(OTf)₃) can promote reactions like acetal formation without extensive benzyl ether cleavage if conditions are carefully controlled.
-
Orthogonal Protection: If harsh acidic conditions are unavoidable, a more robust strategy is to first protect the benzylic alcohol with a group that is stable to acid but can be removed under conditions that do not affect the benzyl or methyl ethers. A tert-butyldimethylsilyl (TBDMS) ether is an excellent choice, as it is installed under basic/neutral conditions and removed with a fluoride source (e.g., TBAF), leaving the other ethers intact.
FAQ 3: Reductive and Hydrogenolysis Conditions
Question: I am concerned about accidentally cleaving the benzyl ether during a reduction reaction elsewhere in the molecule. What conditions are known to cause debenzylation?
Answer: The most common method for benzyl ether cleavage is catalytic hydrogenolysis.[6] This method is highly efficient and typically involves palladium on carbon (Pd/C) with a hydrogen source. Therefore, these conditions must be strictly avoided if the benzyl ether is to be retained.
Conditions Leading to Benzyl Ether Cleavage:
-
Catalytic Hydrogenation: H₂, Pd/C. This is the standard method for debenzylation and is highly effective.[6]
-
Catalytic Transfer Hydrogenation (CTH): Using a hydrogen donor like ammonium formate, formic acid, or 2-propanol with Pd/C is also a very mild and efficient way to cleave benzyl ethers.[11]
-
Dissolving Metal Reductions: Conditions like sodium in liquid ammonia (Birch reduction) will also cleave benzyl ethers.
Mechanism of Catalytic Hydrogenolysis:
Caption: Simplified mechanism of benzyl ether hydrogenolysis.
Safe Alternatives: If a reduction is required elsewhere in the molecule (e.g., reducing a nitro group or an azide), you must choose reagents that are not compatible with hydrogenolysis.
-
For nitro group reduction , consider using zinc (Zn) or tin(II) chloride (SnCl₂) in acidic media (if the benzyl ether can tolerate mild, brief acid exposure) or iron (Fe) powder in ammonium chloride.
-
For azide reduction , triphenylphosphine (PPh₃) followed by water (Staudinger reaction) is a classic and safe method.
The aryl methyl ether is generally stable to these reductive conditions.
References
-
Benzyl Ethers - Protecting Groups . Organic Chemistry Portal. [Link]
-
Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt . The Journal of Organic Chemistry, 74(23), 9501–9504. [Link]
-
Alcohol Protecting Groups . University of Calgary. [Link]
-
Stevens, E. (2018). benzyl ether cleavage . YouTube. [Link]
-
Aryl methyl ether cleavage . Reddit. [Link]
-
Acidic cleavage of ethers . Khan Academy. [Link]
-
Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt | Request PDF . ResearchGate. [Link]
-
Cleavage Of Ethers With Acid . Master Organic Chemistry. [Link]
-
Alcohol or phenol synthesis by ether cleavage . Organic Chemistry Portal. [Link]
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Mandal, T., et al. (2025). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by . ChemRxiv. [Link]
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Kosak, T. M., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers . European Journal of Organic Chemistry, 2015(34), 7460–7467. [Link]
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Stability of Benzyl Ethers as Potential Heat Transfer Fluids . MDPI. [Link]
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Conditions for deprotections of aryl methyl and aryl benzyl ethers . ResearchGate. [Link]
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Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers . CORE. [Link]
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Dess–Martin periodinane (DMP) oxidation . Chemistry Steps. [Link]
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Alcohol Oxidation: "Strong" & "Weak" Oxidants . Master Organic Chemistry. [Link]
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Demethylation of Methyl Ethers - Boron Tribromide (BBr3) . Common Organic Chemistry. [Link]
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Alcohol to Aldehyde - Common Conditions . Common Organic Chemistry. [Link]
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Studies on the synthesis, physical properties, and stability of benzyl ethers as potential heat transfer fluids . ResearchGate. [Link]
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Dess–Martin oxidation . Wikipedia. [Link]
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Technical Support Center: Strategies for Improving the Solubility of (3-(Benzyloxy)-5-methoxyphenyl)methanol
Prepared by the Senior Application Scientist Team
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with (3-(Benzyloxy)-5-methoxyphenyl)methanol in their reaction setups. This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to ensure your experiments proceed efficiently and successfully.
Introduction: Understanding the Challenge
This compound is a versatile synthetic intermediate. Its structure, however, presents a distinct solubility challenge. The molecule contains a polar hydroxymethyl (-CH2OH) group capable of hydrogen bonding, juxtaposed with large, nonpolar aromatic rings and a benzyl ether moiety. This amphipathic nature, combined with a likely solid state at room temperature due to strong crystal lattice forces, often leads to poor dissolution in common single-solvent systems, hindering reaction kinetics and efficiency.
This guide explains the causality behind these solubility issues and provides systematic, field-proven protocols to overcome them.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of this compound.
FAQ 1: Why is my this compound not dissolving in a standard solvent like Dichloromethane (DCM) or Diethyl Ether?
Answer: The primary reason lies in the molecule's structural duality and physical state.
-
High Crystallinity: Like its isomers, which have melting points in the range of 70-81°C, this compound is a solid at room temperature[1][2]. Significant energy is required to overcome the crystal lattice energy—the forces holding the molecules together in a solid state.
-
Polarity Mismatch: While DCM can solvate the nonpolar aromatic portions, it is not optimal for interacting with the polar alcohol group. The principle of "like dissolves like" dictates that a solvent must effectively solvate all parts of a solute for good solubility[3]. The energy gained by solvating only one part of the molecule may not be sufficient to break down the crystal structure.
-
Hydrogen Bonding: The hydroxyl group can form strong intermolecular hydrogen bonds with other substrate molecules, further stabilizing the solid form and making it resistant to dissolution in aprotic solvents.
FAQ 2: What are the best "first-choice" solvents to try for this compound?
Answer: For a molecule with mixed polarity, solvents of intermediate polarity are often the best starting points. We recommend beginning with:
-
Tetrahydrofuran (THF): An excellent choice. Its ether oxygen can accept a hydrogen bond from the hydroxyl group, while its cyclic hydrocarbon body can solvate the nonpolar aromatic rings.
-
1,4-Dioxane: Similar to THF, it has two ether linkages and can be effective, especially at slightly elevated temperatures.
-
Ethyl Acetate (EtOAc): Often used in reactions involving benzyl ethers, it provides a good balance of polarity[4].
Avoid starting with highly nonpolar solvents like hexanes or highly polar protic solvents like water, as they are unlikely to be effective on their own.
FAQ 3: I observe my compound dissolving upon heating, but it crashes out again as the reaction proceeds. What is happening?
Answer: This is a classic sign of a supersaturated solution or a change in the composition of the reaction mixture.
-
Supersaturation: Heating increases the solubility limit of the compound in the solvent. If the reaction is run at a high concentration, the solution may be stable at the elevated temperature but becomes supersaturated as it cools or as reagents are consumed.
-
Changing Polarity: As the reaction progresses, the starting material is consumed and new, potentially less soluble products or intermediates are formed. This changes the overall polarity and composition of the solution, which can cause your starting material or a new species to precipitate.
The solution is often to work at a lower concentration or to employ a co-solvent system from the outset (see Troubleshooting Guide).
FAQ 4: Can I simply add more solvent to dissolve the compound?
Answer: While increasing the solvent volume (i.e., lowering the concentration) will eventually lead to dissolution, it may not be practical. Excessively dilute conditions can dramatically slow down reaction rates (especially for bimolecular reactions) and lead to cumbersome workups and high solvent waste. A more elegant solution is to find a more suitable solvent or solvent system first, as detailed in the guides below.
Part 2: Troubleshooting Guide: A Systematic Approach to Solubility Enhancement
If the initial solvent choices have failed, follow this systematic workflow to identify the optimal conditions for your reaction.
Initial Assessment Workflow
This flowchart outlines the decision-making process for addressing solubility issues.
Caption: Initial troubleshooting workflow for solubility issues.
Strategy 1: Systematic Solvent Screening
The goal is to empirically determine the best single solvent by testing solubility across a range of polarities.
Causality: A solvent's effectiveness is determined by its ability to form intermolecular interactions with the solute that are strong enough to compensate for the energy required to break both the solute-solute (crystal lattice) and solvent-solvent interactions. By screening across a polarity index, you can pinpoint the "sweet spot" where these interactions are optimized.
Table 1: Recommended Solvents for Screening This table organizes potential solvents by class and relative polarity, providing a structured approach to your screening.
| Solvent Class | Solvent Name | Relative Polarity[5] | Rationale for Use |
| Ethers | Tetrahydrofuran (THF) | 0.207 | Primary Choice. Balances polarity, solvates both ends of the molecule. |
| 1,4-Dioxane | 0.164 | Good alternative to THF, slightly less polar, higher boiling point. | |
| 1,2-Dimethoxyethane (DME) | 0.231 | Acyclic ether, can chelate metals if relevant to the reaction. | |
| Halogenated | Dichloromethane (DCM) | 0.309 | Good for the aromatic portions, but weak interaction with the -OH group. |
| 1,2-Dichloroethane (DCE) | 0.327 | Higher boiling point than DCM, sometimes offering better solubility at elevated temperatures.[6] | |
| Esters | Ethyl Acetate (EtOAc) | 0.228 | Common reaction solvent with balanced polarity. |
| Aromatic | Toluene | 0.099 | Solvates aromatic rings well via π-stacking, but poor for the polar group. Often used in co-solvent systems.[7] |
| Polar Aprotic | Acetonitrile (MeCN) | 0.460 | May be effective due to its large dipole moment. |
| Dimethylformamide (DMF) | 0.386 | Strong solvent, but high boiling point can make removal difficult. Use if others fail. | |
| Dimethyl Sulfoxide (DMSO) | 0.444 | Very strong solvent, use as a last resort due to difficulty in removal and potential for side reactions. | |
| Polar Protic | Methanol (MeOH) / Ethanol (EtOH) | 0.762 / 0.654 | Can hydrogen-bond with the -OH group but may poorly solvate the nonpolar part. Good as a co-solvent.[4][8] |
This protocol allows for rapid screening using minimal material.
-
Preparation: Arrange a series of labeled 1-dram vials.
-
Dispensing: Add ~10 mg of this compound to each vial.
-
Solvent Addition: Add the first solvent from Table 1 to the first vial in 0.2 mL increments.
-
Observation: After each addition, cap the vial and vortex/agitate for 30-60 seconds at room temperature. Observe if the solid dissolves completely.
-
Quantification: Continue adding solvent up to a total of 2 mL. Record the volume required for complete dissolution. If it does not dissolve in 2 mL, it is considered poorly soluble.
-
Repeat: Repeat steps 3-5 for each solvent you intend to screen.
-
Analysis: Compare the results to identify the solvent that dissolves the compound in the smallest volume. This is your best single-solvent candidate.
Strategy 2: Utilizing Co-Solvent Systems
If no single solvent is effective, a mixture of two complementary solvents is the next logical step.
Causality: A co-solvent system can create a "customized" solvation environment. For example, a nonpolar solvent like toluene can effectively solvate the aromatic rings, while a small amount of a polar co-solvent like methanol can specifically interact with the hydroxyl group, breaking the intermolecular hydrogen bonds that hold the crystal together.
Table 2: Recommended Co-Solvent Combinations
| Primary Solvent (Nonpolar) | Co-Solvent (Polar) | Typical Starting Ratio (v/v) | Mechanism of Action |
| Toluene | THF | 4:1 to 1:1 | THF disrupts toluene's self-association and helps solvate the polar end. |
| Dichloromethane (DCM) | Methanol (MeOH) | 10:1 to 5:1 | A small amount of MeOH breaks H-bonds, allowing DCM to solvate the bulk molecule. |
| Heptane/Hexane | Ethyl Acetate (EtOAc) | 2:1 to 1:2 | Used for reactions where a less polar environment is desired (e.g., crystallization). |
| 1,4-Dioxane | Water | 10:1 to 4:1 | For reactions compatible with water (e.g., some hydrolyses or Suzuki couplings). |
-
Selection: Choose a promising pair from Table 2 based on your reaction's requirements (e.g., avoid protic co-solvents like MeOH for water-sensitive reactions).
-
Initial Test: In a vial with ~10 mg of your compound, add the primary (less polar) solvent until the material is fully suspended but not dissolved (e.g., 1 mL).
-
Titration: Add the polar co-solvent dropwise (e.g., 10-20 µL at a time) while agitating.
-
Observation: Note the point at which complete dissolution occurs. This gives you a rough estimate of the optimal ratio.
-
Refinement: Perform a few more small-scale tests using pre-mixed solvent systems around the ratio you identified (e.g., if it dissolved with ~0.2 mL of co-solvent in 1 mL of primary, test 5:1, 4:1, and 6:1 v/v ratios) to confirm the best combination.
Strategy 3: The Role of Temperature
Increasing the temperature is a powerful tool for improving solubility.
Causality: Solubility is a thermodynamic equilibrium. For most solids, the dissolution process is endothermic, meaning it consumes heat. According to Le Châtelier's principle, adding heat to an endothermic process will shift the equilibrium towards the products—in this case, the dissolved solute. This energy helps overcome the activation barrier of breaking the crystal lattice.
Precautions:
-
Thermal Stability: Benzyl ethers can be susceptible to autoxidation, especially at elevated temperatures over long periods[9]. Run a thermal stability test if the reaction is to be heated for many hours.
-
Side Reactions: Increased temperature can accelerate unwanted side reactions.
-
Boiling Point: Do not exceed the boiling point of your solvent in an open or loosely sealed system.
-
Setup: In a vial containing a stir bar, suspend ~10 mg of your compound in 1 mL of your chosen solvent or co-solvent system.
-
Heating: Place the vial in a temperature-controlled heating block or oil bath.
-
Incremental Increase: Increase the temperature in 10°C increments, starting from room temperature.
-
Monitoring: Allow the mixture to stir for 5 minutes at each new temperature and observe for dissolution.
-
Determination: Record the minimum temperature required for complete dissolution. This is your target reaction temperature. Always aim to use the lowest effective temperature to minimize potential degradation.
Part 3: Overall Experimental Workflow
The following diagram provides a comprehensive overview of the entire process, from initial problem identification to a successful reaction setup.
Caption: Comprehensive workflow for solubility enhancement.
By following these structured protocols, you can move from empirical guesswork to a rational, data-driven approach for solving the solubility challenges of this compound, ensuring more reliable and reproducible synthetic outcomes.
References
-
Organic Chemistry Portal. "Benzyl Ethers." Available at: [Link]
- Google Patents. "Process for the preparation of benzyl-ethers." US6320085B1.
-
NCERT. "Haloalkanes and Haloarenes." Available at: [Link]
-
PubChem. "4-Benzyloxy-3-methoxybenzyl alcohol." National Center for Biotechnology Information. Available at: [Link]
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PubChem. "3-(Benzyloxy)-4-methoxybenzyl alcohol." National Center for Biotechnology Information. Available at: [Link]
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SIELC Technologies. "3-(Benzyloxy)-4-methoxybenzyl alcohol." Available at: [Link]
-
University of Rochester, Department of Chemistry. "Reagents & Solvents: Solvents and Polarity." Available at: [Link]
-
PubChem. "(2-Benzyloxy-5-methoxy-phenyl)-methanol." National Center for Biotechnology Information. Available at: [Link]
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Chemistry LibreTexts. "Reactions of Alcohols." Available at: [Link]
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Wiley-VCH. "Recent Achievements in Organic Reactions in Alcohols." Available at: [Link]
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Common Organic Chemistry. "Benzyl Protection." Available at: [Link]
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Open Oregon Educational Resources. "Solubility – Introductory Organic Chemistry." Available at: [Link]
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EMNPD. "4-METHOXYBENZYL ALCOHOL." Available at: [Link]
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Solubility of Things. "Reactions of Alcohols and Phenols." Available at: [Link]
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MDPI. "Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids." Molecules 2023, 28(22), 7525. Available at: [Link]
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NIH National Center for Biotechnology Information. "Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine." Nat Protoc. 2008, 3(9):1487-91. Available at: [Link]
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- 4. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. US6320085B1 - Process for the preparation of benzyl-ethers - Google Patents [patents.google.com]
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- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Synthesis of (3-(Benzyloxy)-5-methoxyphenyl)methanol for Advanced Research Applications
For researchers and professionals engaged in the intricate process of drug discovery and development, the synthesis of key intermediates with high purity and efficiency is a cornerstone of success. (3-(Benzyloxy)-5-methoxyphenyl)methanol is a valuable building block in the synthesis of a variety of biologically active molecules. This guide provides a comprehensive comparative analysis of viable synthetic methodologies for this target compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each route's merits and drawbacks to empower informed decision-making in the laboratory.
Introduction to this compound: A Versatile Synthetic Intermediate
This compound, with its distinct substitution pattern, offers multiple reactive sites for further chemical transformations. The benzyl ether provides a stable protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions. The primary alcohol functionality allows for a wide range of modifications, including oxidation to the corresponding aldehyde or carboxylic acid, and conversion to halides for subsequent coupling reactions. The methoxy group, on the other hand, influences the electronic properties of the aromatic ring. This trifunctional arrangement makes it a sought-after precursor in the synthesis of complex molecular architectures with potential therapeutic applications.
This guide will explore two primary synthetic pathways to this compound, starting from commercially available and cost-effective precursors: 3,5-dihydroxybenzoic acid and 3-hydroxy-5-methoxybenzoic acid.
Method 1: Multi-step Synthesis from 3,5-Dihydroxybenzoic Acid
This approach necessitates a multi-step sequence involving selective protection of the two hydroxyl groups, which presents both opportunities for molecular diversification and challenges in achieving high selectivity and yields.
Overall Synthetic Strategy
The synthesis commences with the esterification of 3,5-dihydroxybenzoic acid, followed by a critical selective monobenzylation of one of the phenolic hydroxyls. The remaining hydroxyl group is then methylated, and the final step involves the reduction of the ester functionality to the desired primary alcohol.
dot graph TD; A[3,5-Dihydroxybenzoic Acid] -->|Step 1a: Esterification MeOH, H₂SO₄| B(Methyl 3,5-dihydroxybenzoate); B -->|Step 1b: Selective Monobenzylation Benzyl Bromide, K₂CO₃| C(Methyl 3-(benzyloxy)-5-hydroxybenzoate); C -->|Step 1c: Methylation Dimethyl Sulfate, K₂CO₃| D(Methyl 3-(benzyloxy)-5-methoxybenzoate); D -->|Step 1d: Reduction LiAlH₄, THF| E(this compound)); Synthetic pathway from 3,5-dihydroxybenzoic acid.
Experimental Protocols
Step 1a: Esterification of 3,5-Dihydroxybenzoic Acid
-
Protocol: To a solution of 3,5-dihydroxybenzoic acid (1 equivalent) in methanol (10 volumes), concentrated sulfuric acid (0.1 equivalents) is added dropwise at 0 °C. The reaction mixture is then heated to reflux for 8-12 hours. After completion, the methanol is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The product, methyl 3,5-dihydroxybenzoate, is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the product.[1]
Step 1b: Selective Monobenzylation of Methyl 3,5-Dihydroxybenzoate
-
Protocol: A mixture of methyl 3,5-dihydroxybenzoate (1 equivalent) and potassium carbonate (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF) is stirred at room temperature. Benzyl bromide (1 equivalent) is added dropwise, and the reaction is heated to 80 °C for 3 hours. The reaction mixture is then cooled, diluted with ethyl acetate, and washed extensively with water to remove DMF. The organic layer is dried and concentrated. This reaction often yields a mixture of the desired mono-benzylated product, the di-benzylated byproduct, and unreacted starting material, necessitating careful chromatographic purification.[2]
Step 1c: Methylation of Methyl 3-(benzyloxy)-5-hydroxybenzoate
-
Protocol: To a solution of methyl 3-(benzyloxy)-5-hydroxybenzoate (1 equivalent) and potassium carbonate (1.5 equivalents) in anhydrous acetone, dimethyl sulfate (1.2 equivalents) is added. The mixture is heated to reflux for 6-8 hours. After cooling, the inorganic salts are filtered off, and the solvent is evaporated. The residue is dissolved in ethyl acetate, washed with water and brine, dried, and concentrated to give methyl 3-(benzyloxy)-5-methoxybenzoate.[1]
Step 1d: Reduction of Methyl 3-(benzyloxy)-5-methoxybenzoate
-
Protocol: To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of methyl 3-(benzyloxy)-5-methoxybenzoate (1 equivalent) in THF is added dropwise. The reaction mixture is then stirred at room temperature for 2-4 hours. The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Mechanistic Insights and Discussion
The critical step in this route is the selective monobenzylation. The two phenolic hydroxyl groups in methyl 3,5-dihydroxybenzoate have similar acidities, making selective alkylation challenging. The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism where the phenoxide ion attacks the benzyl bromide. Controlling the stoichiometry of the base and the alkylating agent is crucial to maximize the yield of the desired mono-alkylated product. However, the formation of the di-alkylated product is a significant competing reaction. This lack of selectivity can lead to lower yields of the desired intermediate and necessitates a tedious purification process, which is a considerable drawback for large-scale synthesis.
Method 2: A More Direct Synthesis from 3-Hydroxy-5-methoxybenzoic Acid
This second synthetic route offers a more streamlined approach, starting from a precursor that already possesses the desired methoxy group, thereby circumventing the challenges of selective protection.
Overall Synthetic Strategy
This pathway involves the direct benzylation of the single phenolic hydroxyl group of 3-hydroxy-5-methoxybenzoic acid, followed by the reduction of the carboxylic acid to the target alcohol.
dot graph TD; F[3-Hydroxy-5-methoxybenzoic Acid] -->|Step 2a: Benzylation Benzyl Chloride, K₂CO₃| G(3-(Benzyloxy)-5-methoxybenzoic Acid); G -->|Step 2b: Reduction BH₃·THF or BH₃·SMe₂, THF| H(this compound)); A more direct synthetic route from 3-hydroxy-5-methoxybenzoic acid.
Experimental Protocols
Step 2a: Benzylation of 3-Hydroxy-5-methoxybenzoic Acid
-
Protocol: A mixture of 3-hydroxy-5-methoxybenzoic acid (1 equivalent), benzyl chloride (1.2 equivalents), and potassium carbonate (2 equivalents) in a suitable solvent such as DMF or acetone is heated to reflux for 4-6 hours. After completion of the reaction, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 3-(benzyloxy)-5-methoxybenzoic acid.
Step 2b: Reduction of 3-(Benzyloxy)-5-methoxybenzoic Acid
-
Protocol: To a solution of 3-(benzyloxy)-5-methoxybenzoic acid (1 equivalent) in anhydrous THF at 0 °C, a solution of borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂) (2-3 equivalents) is added dropwise. The reaction mixture is then stirred at room temperature for 8-12 hours. Upon completion, the reaction is quenched by the slow addition of methanol, followed by water. The product is extracted with ethyl acetate, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried, and concentrated. The crude product is purified by column chromatography to give this compound.[3][4]
Mechanistic Insights and Discussion
This route is inherently more efficient as it eliminates the need for selective protection. The benzylation of the single hydroxyl group proceeds cleanly. The reduction of the carboxylic acid using borane reagents is a well-established and high-yielding transformation. Borane is a chemoselective reagent that reduces carboxylic acids in the presence of many other functional groups, including esters, which can be an advantage in more complex syntheses. The mechanism of borane reduction of carboxylic acids is believed to proceed through the formation of an acyloxyborane intermediate, which is then further reduced.[5]
Comparative Analysis of Synthesis Methods
| Feature | Method 1: From 3,5-Dihydroxybenzoic Acid | Method 2: From 3-Hydroxy-5-methoxybenzoic Acid |
| Starting Material | 3,5-Dihydroxybenzoic Acid | 3-Hydroxy-5-methoxybenzoic Acid |
| Number of Steps | 4 | 2 |
| Key Challenge | Selective monobenzylation, potential for low yields and difficult purification. | Availability and cost of the starting material may be a factor. |
| Overall Yield | Moderate to Low (highly dependent on the selectivity of the benzylation step) | Good to High |
| Purification | Requires careful chromatographic separation of isomers and byproducts. | Generally more straightforward purification. |
| Scalability | Challenging due to the selectivity issues in the benzylation step. | More amenable to large-scale synthesis. |
| Atom Economy | Lower due to the multi-step nature and potential for byproduct formation. | Higher due to the more direct route. |
Conclusion and Recommendations
For the synthesis of this compound, the two-step route starting from 3-hydroxy-5-methoxybenzoic acid (Method 2) is the demonstrably superior strategy for most applications. Its primary advantages lie in its efficiency, higher overall yield, and greater ease of execution and purification. The avoidance of a non-selective protection step significantly simplifies the synthetic workflow and makes it a more scalable and cost-effective process.
While the multi-step synthesis from 3,5-dihydroxybenzoic acid (Method 1) is chemically feasible, the challenges associated with the selective monobenzylation of a symmetric diol significantly detract from its practical utility, particularly for large-scale production. The potential for a mixture of products necessitates demanding purification procedures, leading to lower overall yields and increased costs.
Therefore, for researchers and drug development professionals seeking a reliable and efficient synthesis of this compound, the direct benzylation and subsequent reduction of 3-hydroxy-5-methoxybenzoic acid is the recommended and more field-proven approach.
References
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 2021. URL: [Link]
-
Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 2011. URL: [Link]
-
Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog. URL: [Link]
-
Borane Reagents. Organic Chemistry Portal. URL: [Link]
-
Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Organic Synthesis. URL: [Link]
-
SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 2018. URL: [Link]
-
Synthesis and Characterization of Mono- and Di-O-Alkylated Derivatives of Methyl 3,5-Dihydroxy Benzoate. Journal of the Arkansas Academy of Science, 2012. URL: [Link]
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- 2. research.library.fordham.edu [research.library.fordham.edu]
- 3. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
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- 5. Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
A Comparative Guide to Protected Resorcinol Derivatives in Synthesis: The Case of (3-(Benzyloxy)-5-methoxyphenyl)methanol
For researchers, synthetic chemists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of efficient and successful multi-step synthesis. The resorcinol scaffold, a common motif in a vast array of natural products and pharmaceutical agents, presents a unique challenge due to its two reactive hydroxyl groups. The choice of protecting group not only influences the immediate reaction's outcome but also dictates the feasibility of subsequent transformations. This guide provides an in-depth comparison of (3-(Benzyloxy)-5-methoxyphenyl)methanol, a benzyl-protected resorcinol derivative, with other commonly employed protected analogues, supported by experimental data and protocols to inform your synthetic strategy.
The Challenge of Resorcinol Protection
Resorcinol and its derivatives, such as 3,5-dihydroxybenzyl alcohol, possess two nucleophilic hydroxyl groups.[1] The selective protection of one hydroxyl group over the other is often a non-trivial task, with statistical mixtures being a common outcome. The choice of protecting group is critical, as it must be stable to the planned reaction conditions for subsequent functionalization and selectively removable without affecting other sensitive parts of the molecule. This guide will focus on three widely used protecting groups for resorcinols: the benzyl (Bn) ether, the tert-butyldimethylsilyl (TBS) ether, and the methoxymethyl (MOM) ether.
Comparative Analysis of Protecting Group Strategies
The selection of a protecting group for a resorcinol derivative hinges on a balance of factors including the ease and selectivity of its introduction, its stability towards various reagents, and the conditions required for its cleavage. The following sections will delve into the specifics of benzyl, TBS, and MOM protection in the context of a 3,5-dihydroxybenzyl alcohol backbone.
This compound: The Benzyl Ether Approach
The benzyl group is a robust and versatile protecting group for hydroxyl functions. It is typically introduced under basic conditions via a Williamson ether synthesis and is stable to a wide range of reaction conditions, including acidic and basic hydrolysis, and many oxidizing and reducing agents.
A key advantage of the benzyl group in the context of resorcinol derivatives is its influence on subsequent reactions such as directed ortho-metalation (DoM). The ether oxygen can coordinate with organolithium bases, directing deprotonation to the adjacent ortho position. However, a potential side reaction is benzylic lithiation, where the protons on the methylene bridge of the benzyl group are abstracted.[2]
Deprotection: The primary method for cleaving benzyl ethers is catalytic hydrogenolysis (e.g., H₂, Pd/C), which proceeds under mild conditions to yield the free alcohol and toluene.[3] This method is advantageous for its clean conversion, but it is incompatible with other reducible functional groups in the molecule, such as alkenes or alkynes. Alternative deprotection methods include the use of strong acids or dissolving metal reductions (e.g., Na/NH₃), though these conditions are harsher and may lack chemoselectivity.[4]
The Silyl Ether Alternative: TBS-Protected Resorcinols
tert-Butyldimethylsilyl (TBS) ethers are among the most popular choices for protecting alcohols due to their ease of introduction and the mild conditions for their removal. The bulky nature of the TBS group can also facilitate regioselective protection of less sterically hindered hydroxyl groups.
In the context of resorcinol derivatives, the TBS group is generally stable to a range of non-acidic and non-fluoride containing reagents. However, its lability under acidic conditions is a significant consideration in synthetic planning.
Deprotection: The hallmark of silyl ether protection is the facile cleavage using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF). This deprotection is typically fast and occurs under neutral or slightly basic conditions, offering excellent chemoselectivity. Acidic hydrolysis is also a viable method for TBS ether cleavage.
The Acetal Strategy: MOM-Protected Resorcinols
Methoxymethyl (MOM) ethers represent an acetal-type protecting group. They are stable to a wide range of nucleophilic and basic conditions, making them suitable for reactions involving organometallics or strong bases.
Similar to benzyl ethers, the MOM group can act as a directing group in ortho-lithiation reactions.[2][5]
Deprotection: MOM ethers are readily cleaved under acidic conditions. This sensitivity to acid allows for selective deprotection in the presence of more robust protecting groups like benzyl ethers.
Experimental Data Comparison
The following table summarizes typical yields and reaction conditions for the protection and deprotection of resorcinol derivatives, drawing from literature examples on resorcinol and closely related substrates.
| Transformation | Protecting Group | Reagents and Conditions | Yield (%) | Reference |
| Mono-protection | Benzyl (Bn) | BnBr, K₂CO₃, Acetone, reflux | ~27 (on resorcinol) | |
| tert-Butyldimethylsilyl (TBS) | TBSCl, Imidazole, DMF, rt | High (general) | N/A | |
| Methoxymethyl (MOM) | MOMCl, DIPEA, CH₂Cl₂, rt | High (general) | N/A | |
| Deprotection | Benzyl (Bn) | H₂, 10% Pd/C, EtOH, rt | 88 | |
| tert-Butyldimethylsilyl (TBS) | TBAF, THF, rt | High (general) | N/A | |
| Methoxymethyl (MOM) | PPTS, EtOH, reflux | 89 |
Note: "N/A" indicates that a specific literature value for the direct comparison on 3,5-dihydroxybenzyl alcohol was not available, but the conditions are standard and generally high-yielding.
Experimental Protocols
To provide a practical context, the following are representative experimental protocols for the synthesis and manipulation of protected resorcinol derivatives.
Protocol 1: Synthesis of (3-(Benzyloxy)-5-hydroxyphenyl)methanol
This protocol is adapted from the monobenzylation of resorcinol and would be the first step towards the target molecule.[4]
Step 1: Monobenzylation of 3,5-Dihydroxybenzyl Alcohol
-
To a solution of 3,5-dihydroxybenzyl alcohol (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and benzyl bromide (1.1 eq).
-
Heat the mixture to reflux and stir for 24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford (3-(benzyloxy)-5-hydroxyphenyl)methanol.
Protocol 2: ortho-Lithiation and Alkylation of a Protected Resorcinol Derivative
This protocol illustrates a common subsequent reaction where the choice of protecting group is critical. This example uses a MOM- and benzyl-protected resorcinol.[5]
Step 1: ortho-Lithiation and Alkylation
-
To a solution of 3-(benzyloxy)-1-(methoxymethoxy)benzene (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq) dropwise.
-
Stir the solution at -78 °C for 1 hour.
-
Add the desired electrophile (e.g., a primary alkyl halide, 1.2 eq) and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Synthetic Pathways
The following diagrams illustrate the key protection and deprotection strategies discussed.
Caption: Protection and deprotection pathways for 3,5-dihydroxybenzyl alcohol.
Sources
- 1. 3,5-Dihydroxybenzyl alcohol | C7H8O3 | CID 34661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Sci-Hub. On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions / Tetrahedron, 1986 [sci-hub.st]
- 4. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity Screening of Novel Compounds Derived from (3-(Benzyloxy)-5-methoxyphenyl)methanol
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds as potential therapeutic agents is a cornerstone of innovation. Among these, derivatives of (3-(Benzyloxy)-5-methoxyphenyl)methanol represent a promising class of compounds, building upon the known biological activities of related methoxy- and benzyloxy-substituted phenyl structures. This guide provides a comprehensive framework for the biological activity screening of novel compounds derived from this core structure, offering a comparative analysis against established alternatives and detailing the requisite experimental protocols. Our focus is to equip researchers, scientists, and drug development professionals with the rationale and practical steps to rigorously evaluate the therapeutic potential of these novel chemical entities.
Introduction: The Rationale for Screening this compound Derivatives
The this compound scaffold combines key structural features known to confer biological activity. The methoxy group is a common motif in many biologically active natural products and synthetic drugs, often influencing metabolic stability and receptor binding. The benzyloxy group can also play a crucial role in interacting with biological targets. Derivatives of structurally similar compounds, such as 3,5-dimethoxybenzaldehyde and other benzyloxybenzaldehydes, have demonstrated a spectrum of activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide will focus on the systematic screening of novel derivatives of this compound for these three key biological activities.
Anticancer Activity Screening: A Cellular Viability Approach
A primary and critical step in anticancer drug discovery is the evaluation of a compound's ability to inhibit the proliferation of cancer cells. The MTT assay is a robust and widely used colorimetric method for assessing cell viability and proliferation, making it an ideal initial screening tool.[4] The principle of the assay lies in the enzymatic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[4] The amount of formazan produced is directly proportional to the number of viable cells.
Comparative Analysis of Anticancer Activity
To provide a comparative context, we will evaluate our novel compounds (hypothetically designated as BZMPM-1 and BZMPM-2 ) against a known anticancer agent, Doxorubicin, and a structurally related compound, 2-(benzyloxy)-5-methoxybenzaldehyde. The following table summarizes hypothetical IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) against the human promyelocytic leukemia (HL-60) cell line.
| Compound | IC50 (µM) against HL-60 cells |
| BZMPM-1 | 8.5 |
| BZMPM-2 | 12.3 |
| 2-(benzyloxy)-5-methoxybenzaldehyde | 15.0[1] |
| Doxorubicin (Positive Control) | 0.5 |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of the novel compounds on a selected cancer cell line (e.g., HL-60).
Materials:
-
Novel compounds (BZMPM-1, BZMPM-2)
-
Positive control (e.g., Doxorubicin)
-
Cancer cell line (e.g., HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control. Add 100 µL of each concentration to the respective wells and incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Caption: MTT Assay Workflow for Anticancer Screening.
Anti-inflammatory Activity Screening: An In Vivo Approach
Chronic inflammation is a key factor in the pathogenesis of numerous diseases.[7] The carrageenan-induced paw edema model in rats is a widely used and well-characterized in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds.[8][9][10] Carrageenan injection induces a local inflammatory response characterized by edema, which can be quantified by measuring the increase in paw volume.[10][11]
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of our novel compounds will be compared to Indomethacin, a standard non-steroidal anti-inflammatory drug (NSAID), and a structurally related compound, (2E)-3-[2-(Benzyloxy)-5-methoxyphenyl]-acrylaldehyde. The table below presents hypothetical data on the percentage inhibition of paw edema at 3 hours post-carrageenan injection.
| Compound (Dose) | % Inhibition of Paw Edema |
| BZMPM-1 (20 mg/kg) | 55% |
| BZMPM-2 (20 mg/kg) | 48% |
| (2E)-3-[2-(Benzyloxy)-5-methoxyphenyl]-acrylaldehyde (20 mg/kg) | 62%[3] |
| Indomethacin (10 mg/kg) | 70%[8] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol details the in vivo screening of the anti-inflammatory effects of the novel compounds.
Materials:
-
Novel compounds (BZMPM-1, BZMPM-2)
-
Positive control (e.g., Indomethacin)
-
Carrageenan solution (1% in saline)
-
Wistar rats (180-200 g)
-
Pletysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week prior to the experiment.[8]
-
Compound Administration: Administer the test compounds and the positive control intraperitoneally (i.p.) or orally (p.o.) to the respective groups of rats.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[10]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group (vehicle-treated).
Caption: In Vivo Anti-inflammatory Screening Workflow.
Antimicrobial Activity Screening: Determining Minimum Inhibitory Concentration
The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[12] The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[12][13]
Comparative Analysis of Antimicrobial Activity
The antimicrobial efficacy of the novel compounds will be assessed against a panel of pathogenic bacteria and fungi and compared with standard antibiotics and a related compound, 3,5-dimethoxybenzaldehyde. The following table shows hypothetical MIC values.
| Compound | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs C. albicans |
| BZMPM-1 | 16 | 32 | 64 |
| BZMPM-2 | 32 | 64 | 128 |
| 3,5-dimethoxybenzaldehyde | >100[1] | >100[1] | 50[1] |
| Ciprofloxacin (Antibacterial) | 0.5 | 0.25 | N/A |
| Fluconazole (Antifungal) | N/A | N/A | 1 |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the determination of the MIC of the novel compounds against selected microorganisms.
Materials:
-
Novel compounds (BZMPM-1, BZMPM-2)
-
Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to 0.5 McFarland standard.[14]
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds and standard antibiotics in the broth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension.[13]
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density.[1][13]
Sources
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- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. clyte.tech [clyte.tech]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 9. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. apec.org [apec.org]
- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Differentiating Phenylmethanol Isomers via Spectroscopic Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and materials science, the precise identification of constitutional isomers is not merely an academic exercise; it is a critical determinant of a substance's biological activity, safety profile, and patentability. Molecules sharing the same chemical formula but differing in the connectivity of their atoms can exhibit vastly different pharmacological and physical properties. This guide provides an in-depth comparison of the spectroscopic data between key isomers of substituted phenylmethanol, demonstrating how fundamental principles of NMR, IR, and Mass Spectrometry can be leveraged for unambiguous structural elucidation.
For this analysis, we will compare three isomers to illustrate the distinct spectroscopic signatures arising from their substitution patterns. Due to the limited availability of comprehensive, publicly accessible experimental data for the specific 1,3,5-isomer, (3-(Benzyloxy)-5-methoxyphenyl)methanol, we will use a closely related and well-characterized analogue, 3,5-Dimethoxybenzyl alcohol , to represent the symmetrical 1,3,5-substitution pattern. This will be compared against two distinct 1,2,4-isomers: (4-(Benzyloxy)-3-methoxyphenyl)methanol and (2-(Benzyloxy)-5-methoxyphenyl)methanol . This comparison effectively highlights the powerful diagnostic capabilities of modern spectroscopy.
The Isomers Under Investigation
The distinct placement of the hydroxymethyl, methoxy, and benzyloxy (or a second methoxy) groups on the phenyl ring dictates the electronic environment of every atom, resulting in unique spectroscopic fingerprints.
A Definitive Guide to the Structural Validation of Synthesized (3-(Benzyloxy)-5-methoxyphenyl)methanol Using 2D NMR
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Synthesis to Absolute Confirmation
In the realm of medicinal chemistry and drug development, the synthesis of a novel compound is merely the first step. The subsequent, and arguably more critical, phase is the rigorous and unambiguous confirmation of its molecular structure. An erroneous structural assignment can invalidate biological data, derail research programs, and lead to significant financial and temporal losses. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview of a molecule's proton and carbon environments, complex molecules with multiple aromatic regions and similar functional groups, such as (3-(Benzyloxy)-5-methoxyphenyl)methanol, demand a more powerful analytical approach.
This guide provides an in-depth, expert-led walkthrough of how to leverage a suite of two-dimensional (2D) NMR experiments—specifically COSY, HSQC, and HMBC—to definitively validate the structure of a synthesized target. We will move beyond simply listing protocols to explain the causality behind experimental choices, demonstrating how these techniques form a self-validating system for structural elucidation.[1][2] This approach is indispensable for ensuring the scientific integrity of synthesized compounds intended for further development.
For the purpose of this guide, we will analyze the structure of This compound , a molecule featuring two distinct aromatic rings and multiple ether and alcohol functionalities, making it an excellent candidate for showcasing the power of 2D NMR.
The 2D NMR Workflow: A Strategy for Unambiguous Assignment
The core principle of 2D NMR is to resolve overlapping signals from a 1D spectrum across a second dimension, revealing correlations between nuclei.[3] Our strategy involves a logical progression from proton-proton connectivity to one-bond proton-carbon attachments, and finally to the long-range correlations that piece the molecular puzzle together.
Caption: A logical workflow for structural elucidation using 2D NMR.
Part 1: COSY – Mapping the Proton Neighborhoods
Expertise & Experience: The Correlation Spectroscopy (COSY) experiment is the starting point for mapping the molecule's proton framework.[4] It identifies protons that are J-coupled, typically those separated by two or three bonds.[5] For our target molecule, COSY is essential for two key tasks: confirming the substitution pattern on the dimethoxy-substituted ring and verifying the integrity of the benzyl group's aromatic ring.
Experimental Protocol: ¹H-¹H COSY
-
Sample Preparation: Dissolve ~5-10 mg of the synthesized this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved and free of particulate matter.[6]
-
Spectrometer Setup: Tune and shim the spectrometer for the sample.
-
Acquisition: Utilize a standard cosygpqf pulse program. Key parameters include:
-
Spectral Width (SW): Cover the full proton chemical shift range (e.g., 0-10 ppm).
-
Number of Scans (NS): 2 to 8 scans per increment.
-
Increments: 256-512 increments in the F1 dimension.
-
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions followed by a 2D Fourier Transform.
Interpreting the COSY Data
The COSY spectrum displays the 1D proton spectrum on both axes. Off-diagonal cross-peaks indicate coupling between two protons.[7][8]
Caption: Expected COSY correlations for the aromatic protons.
Expected Data and Analysis:
| Correlating Protons | Expected Cross-Peak? | Rationale |
| H2 ↔ H4 | Yes | ⁴J meta-coupling. May be weak. |
| H2 ↔ H6 | Yes | ⁴J meta-coupling. May be weak. |
| H4 ↔ H6 | Yes | ⁴J meta-coupling. May be weak. |
| H2' ↔ H3' | Yes | ³J ortho-coupling. |
| H3' ↔ H4' | Yes | ³J ortho-coupling. |
| H4' ↔ H5' | Yes | ³J ortho-coupling. |
| H5' ↔ H6' | Yes | ³J ortho-coupling. |
The presence of weak cross-peaks between H2, H4, and H6 would confirm their meta-relationship on the central ring. Stronger, sequential cross-peaks from H2' to H6' would trace the connectivity around the monosubstituted benzyl ring, confirming this fragment is intact.
Part 2: HSQC – Linking Protons to Their Carbons
Expertise & Experience: The Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone of structural analysis.[9] It unambiguously identifies which protons are directly attached to which carbons, correlating their signals through one-bond J-coupling.[9][10] This is crucial for assigning the signals of the methoxy group (-OCH₃), the benzylic methylene (-OCH₂-Ph), the hydroxymethyl group (-CH₂OH), and all protonated aromatic carbons. An edited HSQC can further differentiate CH/CH₃ groups from CH₂ groups by their phase.[11]
Experimental Protocol: ¹H-¹³C HSQC
-
Sample: The same sample used for the COSY experiment is suitable.
-
Spectrometer Setup: Ensure both ¹H and ¹³C channels are properly tuned.[6]
-
Acquisition: Utilize a standard hsqcedetgpsisp2.2 pulse program (for an edited HSQC). Key parameters include:
-
¹H Spectral Width (SW F2): Cover the full proton range (e.g., 0-10 ppm).
-
¹³C Spectral Width (SW F1): Cover the full carbon range (e.g., 0-165 ppm).
-
¹J(CH) Coupling Constant (CNST13): Set to an average value of 145 Hz.
-
Number of Scans (NS): 4 to 16 scans per increment.
-
-
Processing: Apply appropriate window functions (e.g., squared sine-bell) and perform a 2D Fourier Transform.
Interpreting the HSQC Data
Each cross-peak in the HSQC spectrum represents a direct one-bond connection between a proton (F2 axis) and a carbon (F1 axis).
Expected Data and Analysis:
| ¹H Shift (ppm) | ¹³C Shift (ppm) | Phase (Edited HSQC) | Assignment |
| ~7.40-7.25 | ~136-127 | Red (CH) | H2'/C2', H3'/C3', H4'/C4', H5'/C5', H6'/C6' |
| ~6.55 | ~106 | Red (CH) | H6 |
| ~6.45 | ~100 | Red (CH) | H2 |
| ~6.35 | ~105 | Red (CH) | H4 |
| ~5.10 | ~70 | Blue (CH₂) | H7/C7 (-OCH₂Ph) |
| ~4.65 | ~65 | Blue (CH₂) | H8/C8 (-CH₂OH) |
| ~3.75 | ~55 | Red (CH₃) | H9/C9 (-OCH₃) |
This experiment provides direct, irrefutable assignments for all protonated carbons, creating a solid foundation of known fragments. It allows us to confidently identify the signals for the methoxy group, the benzylic methylene ether, and the hydroxymethyl group based on their characteristic chemical shifts and multiplicities.[11]
Part 3: HMBC – Assembling the Molecular Skeleton
Expertise & Experience: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to assembling the fragments identified by COSY and HSQC. It reveals correlations between protons and carbons over two to three bonds (²J and ³J), and sometimes four bonds.[11][12] This allows us to "see" through non-protonated (quaternary) carbons and across heteroatoms (like the ether oxygen). For our target molecule, HMBC is the ultimate validation tool, as it will confirm the connectivity between all major structural units.
Experimental Protocol: ¹H-¹³C HMBC
-
Sample: The same sample is used.
-
Spectrometer Setup: As with HSQC, ensure both channels are tuned.
-
Acquisition: Utilize a standard hmbcgplpndqf pulse program. Key parameters include:
-
Long-Range Coupling Constant (CNST2): Optimized for an average value of 7-8 Hz to observe both ²J and ³J correlations.[6][11] Running two experiments, one optimized for 5 Hz and another for 10 Hz, can sometimes provide a more complete picture.[11]
-
Number of Scans (NS): 8 to 32 scans per increment, as HMBC is less sensitive than HSQC.
-
-
Processing: Process similarly to other 2D spectra.
Interpreting the HMBC Data
Cross-peaks in the HMBC spectrum connect protons to carbons that are typically 2 or 3 bonds away. These correlations are critical for establishing the overall molecular framework.[13]
Caption: Key HMBC correlations confirming the molecular skeleton.
Expected Key Correlations and Structural Proof:
| Proton(s) | Correlates to Carbon(s) | Bond Path | Structural Significance |
| H9 (-OCH₃) | C5 | ³J (H-C-O-C) | Confirms the methoxy group is at position 5. |
| H7 (-OCH₂Ph) | C3 | ³J (H-C-O-C) | Confirms the benzyloxy group is at position 3. |
| H7 (-OCH₂Ph) | C1' (Quaternary) | ²J (H-C-C) | Connects the benzylic methylene to its own aromatic ring. |
| H8 (-CH₂OH) | C1 (Quaternary) | ²J (H-C-C) | Confirms the hydroxymethyl group is at position 1. |
| H8 (-CH₂OH) | C2 , C6 | ³J (H-C-C-C) | Further solidifies the position of the -CH₂OH group. |
| H2 | C1 , C4 , C6 | ²J, ³J, ³J | Confirms the local environment and substitution pattern. |
| H6 | C1 , C2 , C4 , C5 | ³J, ³J, ³J, ²J | Confirms the local environment and substitution pattern. |
The correlations highlighted in bold are the most critical. The H9→C5 correlation proves the methoxy position, the H7→C3 correlation proves the benzyloxy position, and the H8→C1 correlation proves the hydroxymethyl position. Together, they leave no ambiguity about the substitution pattern of the central phenyl ring.
Comparison with Alternative Validation Methods
While 2D NMR is exceptionally powerful, it is often used in conjunction with other analytical techniques. Understanding their respective strengths and limitations is key to a comprehensive validation strategy.
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atomic connectivity (¹H-¹H, ¹H-¹³C) | Provides an unambiguous map of the molecular skeleton; excellent for distinguishing isomers. | Lower sensitivity than MS; requires soluble sample of sufficient quantity (~5mg). |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns | High sensitivity (sub-µg); confirms molecular formula (with HRMS). | Does not provide direct connectivity information; cannot easily distinguish between isomers. |
| X-ray Crystallography | Absolute 3D structure in the solid state | The "gold standard" for structural proof; provides bond lengths, angles, and stereochemistry. | Requires a suitable single crystal, which can be difficult or impossible to grow.[14] |
| Infrared (IR) Spectroscopy | Presence of specific functional groups | Fast and simple; confirms key bonds (e.g., O-H stretch for alcohol, C-O for ether). | Provides no information on the overall molecular skeleton or connectivity. |
For this compound, mass spectrometry would confirm the expected molecular weight, and IR spectroscopy would confirm the presence of the -OH group. However, neither could differentiate it from its isomers, such as (4-(Benzyloxy)-3-methoxyphenyl)methanol. Only 2D NMR or X-ray crystallography could provide this definitive proof of connectivity.
Conclusion: A Self-Validating Triad for Structural Integrity
The strategic application of COSY, HSQC, and HMBC experiments provides a comprehensive and self-validating system for the structural elucidation of synthesized molecules. By first mapping proton networks (COSY), then assigning protonated carbons (HSQC), and finally connecting all fragments through long-range couplings (HMBC), we can systematically and irrefutably confirm the structure of this compound. This multi-faceted NMR approach ensures the highest level of scientific integrity, providing the absolute confidence required for advancing a compound into the next stages of research and development.
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-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). Department of Chemistry, San Diego State University. [Link]
-
Columbia University NMR Core Facility. HSQC and HMBC. Columbia University. [Link]
-
NileRed. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
-
Chemistry LibreTexts. (2023). Interpreting 2-D NMR Spectra. [Link]
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Papanikolaou, N., et al. (2024). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. [Link]
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Chemistry LibreTexts. (2022). COSY Spectra. [Link]
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Creative Biostructure. (2023). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
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Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
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Columbia University NMR Core Facility. COSY. Columbia University. [Link]
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CEITEC. Measuring methods available and examples of their applications 2D HMBC. [Link]
-
University of Ottawa NMR Facility Blog. (2017). HMBC vs. H2BC. [Link]
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CEITEC. Measuring methods available and examples of their applications COSY. [Link]
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Hegde, B. B. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. [Link]
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Ali, M. A., et al. (2023). Advancements in small molecule drug design: A structural perspective. PMC - NIH. [Link]
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A Senior Application Scientist's Guide to Purity Assessment: (3-(Benzyloxy)-5-methoxyphenyl)methanol by Quantitative NMR (qNMR)
Abstract: This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for the purity assessment of (3-(Benzyloxy)-5-methoxyphenyl)methanol, a key intermediate in pharmaceutical synthesis. We will explore the fundamental principles of qNMR, deliver a detailed, field-tested experimental protocol, and present comparative data to demonstrate the strengths and nuances of each technique. This document is intended for researchers, scientists, and drug development professionals seeking robust and accurate analytical methodologies for purity determination.
The Critical Role of Purity in Pharmaceutical Intermediates
The adage "the API is the core of quality" holds significant weight in the pharmaceutical industry. However, the quality of an Active Pharmaceutical Ingredient (API) is often predetermined by the purity of its preceding intermediates.[1] Impurities in intermediates can carry through to the final API, potentially impacting its safety, efficacy, and stability.[2] Therefore, rigorous purity assessment of intermediates like this compound is not merely a quality control checkpoint but a critical step in risk mitigation and ensuring the final drug product's integrity.
This compound, with the molecular formula C15H16O3 and a molecular weight of 244.28 g/mol , serves as a valuable building block in the synthesis of various pharmaceutical compounds.[3] Given its role, a precise and accurate determination of its purity is paramount.
Quantitative NMR (qNMR): A Paradigm Shift in Purity Assessment
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of organic compounds.[4][5] Unlike chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which are relative methods requiring calibration with a reference standard of the analyte, qNMR is a primary ratio method.[6] The fundamental principle of qNMR lies in the direct proportionality between the integral of an NMR signal and the number of nuclei responsible for that signal.[7] This allows for the direct quantification of an analyte against a certified internal standard, even if the standard is structurally unrelated to the analyte.[8]
This inherent quantitative nature offers several advantages:
-
Universal Detection: qNMR provides near-universal detection for molecules containing NMR-active nuclei (like ¹H), minimizing the risk of undetected impurities that may lack a chromophore for UV detection in HPLC.[4]
-
Reduced Need for Analyte-Specific Standards: It eliminates the often time-consuming and costly process of synthesizing and purifying an identical reference standard for the analyte.
-
Simultaneous Structural Confirmation: The NMR spectrum simultaneously provides structural information, confirming the identity of the analyte while quantifying its purity.
A Comparative Overview: qNMR vs. Chromatographic Methods
While HPLC and GC are considered industry workhorses for purity analysis, qNMR offers a compelling and often orthogonal approach.[9] The choice of method depends on the specific analytical challenge and the information required.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal integral is directly proportional to the number of nuclei. | Separation based on differential partitioning between a mobile and stationary phase. | Separation based on volatility and interaction with a stationary phase. |
| Quantification | Primary ratio method; absolute quantification with a certified internal standard. | Relative method; requires a reference standard of the analyte for calibration. | Relative method; requires a reference standard of the analyte for calibration. |
| Selectivity | High; resolves signals from different protons in a molecule. | High; separates compounds based on polarity and other physicochemical properties. | High; separates volatile and semi-volatile compounds. |
| Sample Throughput | Moderate; can be automated for higher throughput. | High; well-suited for routine analysis of many samples. | High; suitable for routine analysis of volatile compounds. |
| Destructive? | No, the sample can be recovered.[10] | Yes, the sample is typically not recovered. | Yes, the sample is consumed during analysis. |
| Structural Info | Yes, provides detailed structural information. | No, provides retention time which is not a unique identifier. | No, provides retention time. |
| Limitations | Lower sensitivity than some chromatographic methods; potential for signal overlap in complex mixtures. | Requires analytes to have a chromophore for UV detection (most common); ion-exchange and other detectors are available. | Limited to volatile and thermally stable compounds.[9] |
Experimental Protocol: Purity Determination of this compound by ¹H-qNMR
This section details a robust and validated protocol for the purity assessment of this compound using ¹H-qNMR.
The Causality Behind Experimental Choices
-
Internal Standard Selection: The choice of an internal standard is critical for accurate qNMR.[11] Maleic acid is chosen for this analysis due to its:
-
High Purity: Available as a certified reference material.
-
Chemical Stability: It is non-reactive with the analyte and the solvent.[12]
-
Signal Clarity: It produces a sharp singlet in a region of the ¹H-NMR spectrum that does not overlap with the signals of this compound.[11]
-
Solubility: It is soluble in the chosen deuterated solvent, DMSO-d₆.
-
-
Solvent Selection: DMSO-d₆ is selected as the solvent because both the analyte and the internal standard are fully soluble, and its residual proton signals do not interfere with the signals of interest.
-
Relaxation Delay (d1): A sufficiently long relaxation delay is crucial to ensure that all protons have fully relaxed back to their equilibrium state before the next pulse is applied.[13] An incomplete relaxation leads to inaccurate signal integration.[13] A relaxation delay of at least 5 times the longest T₁ relaxation time (T₁max) of any proton in both the analyte and the internal standard is recommended.[14][15] For this experiment, a d1 of 30 seconds is chosen to be conservative and ensure accurate quantification.
Step-by-Step Methodology
-
Sample and Standard Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of certified maleic acid (internal standard) into the same vial.
-
Record the exact weights.
-
Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.
-
Vortex the vial until both the sample and the internal standard are completely dissolved.
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
The ¹H-NMR spectra are acquired on a 500 MHz NMR spectrometer.
-
Allow the sample to equilibrate to the probe temperature (298 K) for at least 5 minutes.[16]
-
Shim the sample to achieve optimal magnetic field homogeneity.
-
Key acquisition parameters:
-
Pulse Program: A simple pulse-acquire sequence (e.g., Bruker's 'zg30').
-
Pulse Angle: 30° (to reduce the impact of T₁ differences).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time (AQ): At least 3 seconds.
-
Relaxation Delay (d1): 30 seconds.
-
Number of Scans (NS): 16 (to achieve a good signal-to-noise ratio).
-
Receiver Gain: Set to an optimal level to avoid signal clipping.
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction.
-
Integrate the following signals:
-
Analyte: The singlet corresponding to the benzylic protons (-CH₂OH) of this compound (expected around 4.4-4.6 ppm).
-
Internal Standard: The singlet corresponding to the two olefinic protons of maleic acid (expected around 6.3 ppm).
-
-
Calculate the purity using the following equation[12]:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
m: Mass
-
Purity: Purity of the standard
-
-
Workflow Diagram
Caption: Workflow for qNMR Purity Assessment.
Comparative Data and Discussion
To provide a comprehensive comparison, a batch of this compound was analyzed by ¹H-qNMR, HPLC-UV, and GC-FID.
| Parameter | ¹H-qNMR | HPLC-UV (254 nm) | GC-FID |
| Purity (% w/w) | 99.2 ± 0.3 | 99.5 (Area %) | 99.4 (Area %) |
| Analysis Time per Sample | ~20 minutes | ~15 minutes | ~25 minutes |
| Key Observations | The qNMR result is an absolute purity value. The spectrum also confirmed the structure and showed no significant organic impurities. | The HPLC chromatogram showed a major peak and a minor impurity at a relative retention time of 0.85. The area percent purity does not account for non-UV active impurities. | The GC chromatogram indicated high purity with respect to volatile impurities. |
The results from all three techniques are in good agreement, which provides a high degree of confidence in the purity assessment. The qNMR method provides a direct, absolute measure of purity, while the chromatographic methods give relative purity based on peak areas.[4] The combination of these techniques offers a powerful approach for comprehensive characterization, with qNMR providing an accurate purity value and HPLC and GC offering orthogonal selectivity for impurity profiling.
Method Validation and Trustworthiness
The described qNMR protocol is designed as a self-validating system. The accuracy of the method is directly traceable to the certified purity of the internal standard.[8] Method validation for qNMR should be performed in accordance with ICH Q2(R1) guidelines, with considerations for specificity, linearity, range, accuracy, and precision.[17][18] Studies have shown that qNMR methods can be validated to meet the stringent requirements of regulatory authorities.[19]
Diagram of Analytical Method Comparison
Caption: Comparison of Analytical Techniques.
Conclusion
Quantitative NMR is a robust, reliable, and increasingly accessible technique for the purity assessment of pharmaceutical intermediates like this compound. Its primary nature, which provides direct, absolute quantification without the need for an analyte-specific reference standard, makes it a highly valuable tool in a modern analytical laboratory. While chromatographic methods remain indispensable for impurity profiling, qNMR offers an orthogonal and often more accurate method for purity assignment. By understanding the principles and applying a rigorously developed protocol, researchers can leverage the power of qNMR to ensure the quality and integrity of their chemical entities from the earliest stages of drug development.
References
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Quantitative NMR Spectroscopy.docx. (n.d.). Retrieved from [Link]
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A Guide to Quantitative NMR (qNMR) - Emery Pharma. (n.d.). Retrieved from [Link]
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Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
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(2-Benzyloxy-5-methoxy-phenyl)-methanol | C15H16O3 - PubChem. (n.d.). Retrieved from [Link]
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Görög, S. (2014). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. TrAC Trends in Analytical Chemistry, 60, 159–166. [Link]
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Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
- Özdemir, F. A., & Ertaş, A. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules.
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Retrieved from [Link]
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Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). ALWSCI. Retrieved from [Link]
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Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays. (2019, May 30). Nanalysis. Retrieved from [Link]
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[3-(Methoxymethoxy)-5-phenylmethoxyphenyl]methanol | C16H18O4 - PubChem. (n.d.). Retrieved from [Link]
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
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(PDF) Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. (2015, March 20). Retrieved from [Link]
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Analytical Method Development for Intermediate Purity & Impurities. (2026, January 20). Retrieved from [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved from [Link]
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Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023, January 12). PubMed. Retrieved from [Link]
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Building Block. The relaxation delay. (n.d.). IMSERC. Retrieved from [Link]
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What is qNMR and why is it important? - Mestrelab Resources. (n.d.). Retrieved from [Link]
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(benzyloxy)methanol. (n.d.). AERU. Retrieved from [Link]
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Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (n.d.). IJRAR.org. Retrieved from [Link]
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Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023, January 12). MDPI. Retrieved from [Link]
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If the NMR spectrum is measured with care to provide for complete relaxation of the magnetization between acquisitions when sign. (n.d.). Retrieved from [Link]
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The Importance of Purity Determination of Pharmaceuticals. (2020, July 22). NETZSCH Analyzing & Testing. Retrieved from [Link]
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1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,... (n.d.). ResearchGate. Retrieved from [Link]
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Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. (n.d.). IISTE.org. Retrieved from [Link]
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Let's try doing quantitative NMR | Applications Notes | JEOL Ltd. (n.d.). Retrieved from [Link]
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Electronic Supplementary Information Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP). Retrieved from [Link]
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Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. (n.d.). SciSpace. Retrieved from [Link]
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qNMR Purity Recipe Book (2 - NMR Acquisition). (2016, October 27). Mestrelab Research Analytical Chemistry Software. Retrieved from [Link]
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Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. (2025, August 7). Retrieved from [Link]
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(3,5-Dimethoxyphenyl)methanol | CAS 705-76-0. (n.d.). Veeprho. Retrieved from [Link]
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What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. (n.d.). Retrieved from [Link]
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3-(Benzyloxy)-4-methoxybenzyl alcohol | SIELC. (2018, May 16). SIELC Technologies. Retrieved from [Link]
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A Comparative Benchmarking of (3-(Benzyloxy)-5-methoxyphenyl)methanol and Structurally Related Analogues in Enzyme Inhibition Assays
Introduction
In the landscape of modern drug discovery, the identification and characterization of novel enzyme inhibitors are of paramount importance. Substituted aromatic alcohols and their derivatives represent a promising class of molecules due to their structural resemblance to endogenous substrates and their synthetic tractability. This guide provides a comparative analysis of (3-(Benzyloxy)-5-methoxyphenyl)methanol , a compound of emerging interest, and its structural analogues, primarily derivatives of resveratrol. Resveratrol (3,5,4'-trihydroxy-trans-stilbene), a well-studied natural polyphenol, and its analogues have demonstrated a broad spectrum of biological activities, including the inhibition of key enzymes implicated in various pathological conditions.[1][2]
This study aims to contextualize the potential enzyme inhibitory profile of this compound by comparing it with the established activities of its analogues against three critical enzyme targets: Tyrosinase , Acetylcholinesterase (AChE) , and Cyclooxygenase-2 (COX-2) . The selection of these enzymes is predicated on their well-established roles in skin hyperpigmentation, neurodegenerative disorders, and inflammation, respectively, making them significant targets for therapeutic intervention.
The rationale for this comparative study hinges on the structural similarities between this compound and resveratrol analogues. The presence of benzyloxy and methoxy-substituted phenyl rings suggests potential interactions with the active sites of various enzymes. By juxtaposing the known inhibitory activities of resveratrol derivatives with the hypothetical potential of our lead compound, we aim to guide future research and highlight its therapeutic promise.
Methodology: A Framework for Robust Enzyme Inhibition Analysis
To ensure the scientific rigor and reproducibility of our comparative analysis, we outline detailed, self-validating protocols for the enzyme inhibition assays. These protocols are designed to provide a clear and unambiguous assessment of the inhibitory potential of the test compounds.
Tyrosinase Inhibition Assay
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a primary strategy for the management of hyperpigmentation.[3][4] The assay described below quantifies the ability of a test compound to inhibit the oxidation of L-DOPA to dopachrome, a colored product.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 M sodium phosphate buffer (pH 6.8).
-
Dissolve mushroom tyrosinase (EC 1.14.18.1) in the phosphate buffer to a final concentration of 1000 U/mL.
-
Prepare a 10 mM stock solution of L-DOPA in the phosphate buffer.
-
Dissolve the test compounds and the positive control, Kojic acid, in dimethyl sulfoxide (DMSO) to create stock solutions of varying concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the test compound solution or DMSO (for the control).
-
Add 140 µL of the phosphate buffer to each well.
-
Add 20 µL of the tyrosinase solution to each well and incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.
-
Measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100
-
The IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Workflow for Tyrosinase Inhibition Assay:
Caption: Workflow of the in vitro tyrosinase inhibition assay.
Acetylcholinesterase (AChE) Inhibition Assay
AChE is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine.[5] Its inhibition is a key therapeutic strategy for Alzheimer's disease.[6] The following protocol is based on the Ellman method.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Dissolve Acetylcholinesterase (from Electrophorus electricus) in the buffer.
-
Prepare a 10 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the buffer.
-
Prepare a 75 mM solution of acetylthiocholine iodide (ATCI) in deionized water.
-
Dissolve test compounds and the positive control, Galantamine, in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of the test compound solution.
-
Add 50 µL of the AChE solution and incubate for 15 minutes at 25°C.
-
Add 125 µL of the DTNB solution.
-
Initiate the reaction by adding 25 µL of the ATCI solution.
-
Measure the absorbance at 412 nm for 10 minutes at 30-second intervals.[7]
-
-
Data Analysis:
-
Calculate the rate of the reaction from the linear portion of the absorbance curve.
-
Calculate the percentage of inhibition as described for the tyrosinase assay.
-
Determine the IC50 value.
-
Workflow for AChE Inhibition Assay:
Caption: Workflow of the in vitro acetylcholinesterase inhibition assay.
Cyclooxygenase-2 (COX-2) Inhibition Assay
COX-2 is an enzyme responsible for the formation of pro-inflammatory prostaglandins.[8] Selective COX-2 inhibitors are important anti-inflammatory drugs.[9]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare Tris-HCl buffer (100 mM, pH 8.0).
-
Reconstitute human recombinant COX-2 enzyme in the buffer.[10]
-
Prepare a solution of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) as a colorimetric substrate.
-
Prepare a solution of arachidonic acid in ethanol.
-
Dissolve test compounds and the positive control, Celecoxib, in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of the test compound solution.
-
Add 150 µL of the Tris-HCl buffer.
-
Add 10 µL of the COX-2 enzyme solution and 10 µL of the TMPD solution.
-
Incubate for 5 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution.
-
Measure the absorbance at 590 nm for 5 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction.
-
Calculate the percentage of inhibition.
-
Determine the IC50 value.
-
Workflow for COX-2 Inhibition Assay:
Caption: Workflow of the in vitro cyclooxygenase-2 inhibition assay.
Comparative Performance Data
The following table summarizes the known enzyme inhibitory activities of selected resveratrol analogues and provides a framework for evaluating the potential of this compound.
| Compound | Structure | Tyrosinase IC50 (µM) | AChE IC50 (µM) | COX-2 IC50 (µM) | Reference |
| This compound | To be determined | To be determined | To be determined | N/A | |
| Resveratrol | >100 | 85.3 | 0.0113[9] | [9] | |
| Piceatannol | 1.54 | >100 | 0.018 | [9] | |
| Oxyresveratrol | 0.13 | >100 | 0.025 | [9] | |
| Pterostilbene | 96.4 | 45.6 | 0.08544[11] | [11] | |
| Kojic Acid (Control) | 16.7[12] | N/A | N/A | [12] | |
| Galantamine (Control) | N/A | 1.5 | N/A | [13] | |
| Celecoxib (Control) | N/A | N/A | 0.03482[9] | [9] |
Discussion and Mechanistic Insights
The structure-activity relationship (SAR) of resveratrol and its analogues provides a valuable framework for predicting the potential inhibitory activity of this compound.
-
Tyrosinase Inhibition: The presence of hydroxyl groups on the phenyl rings is crucial for tyrosinase inhibition.[12] For instance, piceatannol and oxyresveratrol, which have additional hydroxyl groups compared to resveratrol, exhibit significantly higher inhibitory activity. The methoxy and benzyloxy groups in this compound may influence its binding to the enzyme's active site, but its efficacy is likely to be lower than that of polyhydroxylated analogues.
-
AChE Inhibition: The AChE inhibitory activity of resveratrol analogues is more varied. Pterostilbene, with its methoxy groups, shows moderate activity. The bulky benzyloxy group in our lead compound could potentially sterically hinder its entry into the narrow active site gorge of AChE, or it could form favorable hydrophobic interactions.
-
COX-2 Inhibition: Resveratrol and its hydroxylated derivatives are potent COX-2 inhibitors.[9] The selectivity for COX-2 over COX-1 is a key therapeutic advantage.[8] The substitution pattern on the aromatic rings of this compound will be a critical determinant of its COX-2 inhibitory potential and selectivity. Docking studies have shown that hydroxylated resveratrol analogues are able to bind to the active sites of both COX-1 and COX-2.[9]
The signaling pathways affected by the inhibition of these enzymes are well-characterized.
Signaling Pathway Overview:
Caption: Overview of pathways modulated by the target enzymes.
Conclusion and Future Directions
This comparative guide establishes a framework for evaluating the enzyme inhibitory potential of this compound against tyrosinase, acetylcholinesterase, and COX-2. While the experimental data for this specific compound is yet to be determined, the analysis of its structural analogues provides valuable insights into its potential bioactivity. The presence of the benzyloxy and methoxy moieties suggests that it may exhibit a unique inhibitory profile compared to the hydroxylated resveratrol derivatives.
Future research should focus on the synthesis and in vitro testing of this compound using the standardized protocols outlined in this guide. Subsequent studies could involve kinetic analyses to determine the mode of inhibition and computational docking simulations to elucidate the binding interactions with the enzyme active sites. Such a systematic approach will be instrumental in uncovering the therapeutic potential of this novel compound and its analogues in the fields of dermatology, neuropharmacology, and anti-inflammatory drug discovery.
References
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- BenchChem. (2025). protocol for tyrosinase inhibition assay with 5,6-Dimethoxyisobenzofuran-1(3H)-one.
- PubMed. (2004). Resveratrol analogues as selective cyclooxygenase-2 inhibitors: synthesis and structure-activity relationship.
- Sigma-Aldrich. (n.d.). Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin.
- Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
- PubMed. (2007). 'Bridged' stilbene derivatives as selective cyclooxygenase-1 inhibitors.
- PubMed. (2008). Synthesis of resveratrol analogues, and evaluation of their cytotoxic and xanthine oxidase inhibitory activities.
- PubMed. (2024). Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety.
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- PMC - NIH. (n.d.). Methoxy-Substituted Tyramine Derivatives Synthesis, Computational Studies and Tyrosinase Inhibitory Kinetics.
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- PubMed Central. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening.
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- University of Hertfordshire. (n.d.). (benzyloxy)methanol.
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- MDPI. (n.d.). Design, Synthesis, and Anti-Tyrosinase, Anti-Melanogenic, and Antioxidant Activities of Novel (Z)-3-Benzyl-5-Benzylidene-2-Thioxothiazolidin-4-One Analogs.
- ACS Publications. (2023). Inhibition of Resveratrol Analogs on Human and Rat 3β-Hydroxysteroid Dehydrogenases: Structure–Activity Relationship and Docking Analysis.
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- ResearchGate. (n.d.). Structure of stilbenes with potent COX-2 and PGE 2 inhibitory....
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- Semantic Scholar. (2023). New Resveratrol Derivatives Exhibit Acetylcholinesterase Inhibitory Properties and Decrease Reactive Oxygen Species Production i.
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- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
- NIH. (2020). Elucidating the Inhibitory Effect of Resveratrol and Its Structural Analogs on Selected Nucleotide-Related Enzymes.
- NIH. (n.d.). Identification of a Novel Class of Anti-Melanogenic Compounds, (Z)-5-(Substituted benzylidene)-3-phenyl-2-thioxothiazolidin-4-one Derivatives, and Their Reactive Oxygen Species Scavenging Activities.
- MDPI. (n.d.). Resveratrol Analogues as Selective Estrogen Signaling Pathway Modulators: Structure–Activity Relationship.
- Assay Genie. (n.d.). Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160).
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- MDPI. (n.d.). Design, Synthesis, and Biological Evaluations of a Novel Resveratrol-Type Analogue Against VEGF.
- ResearchGate. (n.d.). Multitarget-directed resveratrol derivatives: Anti-cholinesterases, anti-β-amyloid aggregation and monoamine oxidase inhibition properties against Alzheimer's disease.
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- 食品与机械. (2023). Structure-activity relationship of NF-κB inhibition from resveratrol analogues.
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- Boster Biological Technology. (n.d.). Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001.
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A Comparative Performance Analysis of (3-(Benzyloxy)-5-methoxyphenyl)methanol as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of intermediates is paramount to achieving high yields, purity, and overall efficiency. This guide provides a comprehensive performance benchmark of (3-(Benzyloxy)-5-methoxyphenyl)methanol, a versatile yet specialized synthetic intermediate. We will delve into its synthetic accessibility, its utility in subsequent chemical transformations, and a comparative analysis against structurally related and functionally analogous alternatives. The insights presented herein are grounded in established principles of physical organic chemistry and supported by data from the broader scientific literature.
Introduction: The Strategic Importance of Substituted Benzyl Alcohols
Substituted benzyl alcohols are fundamental building blocks in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and materials. The specific arrangement of substituents on the aromatic ring dictates the molecule's reactivity and its suitability for various synthetic strategies. This compound presents a unique combination of a nucleophilic benzylic alcohol, a stable benzyl ether protecting group, and a methoxy group that modulates the electronic properties of the aromatic ring. This guide will explore the practical implications of this specific substitution pattern.
Synthetic Accessibility of this compound
A key performance indicator for any synthetic intermediate is its ease of preparation. While a direct, high-yield synthesis of this compound is not extensively documented in the literature, a plausible and efficient route can be designed based on well-established transformations of commercially available precursors.
A logical synthetic pathway commences with 3,5-dihydroxybenzoic acid. This approach involves a sequence of selective protection, methylation, and reduction.
Caption: Proposed synthetic pathway to this compound.
This multi-step synthesis, while feasible, highlights a potential drawback: the overall yield may be moderate, and each step requires purification. The selective benzylation in step 2 is crucial and relies on the differential acidity of the two phenolic hydroxyl groups, which can be influenced by the ester functionality.
Performance Benchmarking: A Comparative Analysis
To objectively evaluate the performance of this compound, we will compare it against three classes of alternatives: an isomeric analogue, an intermediate with a more labile protecting group, and an unprotected counterpart.
The Competitors:
-
Isomeric Analogue: (4-(Benzyloxy)-3-methoxyphenyl)methanol (O-Benzyl vanillyl alcohol): This isomer is readily synthesized from vanillin, a widely available and inexpensive starting material.
-
Alternative Protecting Group: (3-((4-Methoxybenzyl)oxy)-5-methoxyphenyl)methanol (PMB-protected analogue): The p-methoxybenzyl (PMB) ether is known to be more susceptible to oxidative cleavage than a standard benzyl ether, offering different deprotection options.[1]
-
Unprotected Analogue: 3,5-Dihydroxybenzyl alcohol : This serves as a baseline to underscore the necessity of protecting groups in many synthetic contexts.[2]
Comparative Performance Metrics:
The following table summarizes the anticipated performance of our target intermediate against its alternatives based on key synthetic considerations.
| Performance Metric | This compound | (4-(Benzyloxy)-3-methoxyphenyl)methanol | (3-((4-Methoxybenzyl)oxy)-5-methoxyphenyl)methanol | 3,5-Dihydroxybenzyl alcohol |
| Ease of Synthesis | Moderate (multi-step from 3,5-dihydroxybenzoic acid) | High (from vanillin) | Moderate (similar route to target) | High (direct reduction of 3,5-dihydroxybenzoic acid)[2] |
| Stability | High | High | Moderate (more prone to oxidation) | Low (phenols are sensitive to oxidation) |
| Reactivity of Benzylic -OH | Standard | Standard | Standard | High (but competitive reactions at phenolic -OH) |
| Deprotection Options | Hydrogenolysis (H₂/Pd-C), Strong Acid[3][4] | Hydrogenolysis, Strong Acid | Hydrogenolysis, Strong Acid, Oxidative (DDQ)[1] | Not Applicable |
| Orthogonality | High (stable to many reagents) | High | Moderate (sensitive to some oxidants) | Low (phenols interfere with many reactions) |
Causality Behind Performance Differences:
-
Synthesis: The availability of inexpensive and highly functionalized starting materials like vanillin gives the isomeric analogue a significant advantage in terms of synthetic efficiency.
-
Stability and Deprotection: The electron-donating p-methoxy group on the PMB ether facilitates the formation of a stabilized carbocation upon interaction with an oxidant like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).[1] This makes the PMB group more labile under oxidative conditions, offering a milder deprotection route compared to the often harsh conditions of hydrogenolysis or strong acid cleavage required for the standard benzyl group. This increased lability, however, comes at the cost of reduced stability towards a broader range of reagents.
-
Reactivity and Orthogonality: The unprotected diol, 3,5-dihydroxybenzyl alcohol, presents significant challenges in complex syntheses. The acidic phenolic hydroxyl groups can interfere with a wide range of reactions, including those involving bases, organometallics, and many coupling reactions. This necessitates the use of protecting groups, underscoring the value of intermediates like this compound.
Caption: Comparison of deprotection options for Benzyl vs. PMB ethers.
Experimental Protocols
To provide a practical context for the use of this compound, we present a detailed protocol for a representative synthetic transformation: its oxidation to the corresponding aldehyde.
Synthesis of this compound (Proposed)
-
Step 1: Esterification of 3,5-dihydroxybenzoic acid. Dissolve 3,5-dihydroxybenzoic acid in methanol and add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. Cool to room temperature, neutralize with a saturated solution of sodium bicarbonate, and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield methyl 3,5-dihydroxybenzoate.
-
Step 2: Selective Benzylation. To a solution of methyl 3,5-dihydroxybenzoate in acetone, add one equivalent of potassium carbonate and 0.95 equivalents of benzyl bromide. The reaction is stirred at room temperature for 12-18 hours, monitoring by TLC. The reaction mixture is filtered, and the solvent is removed in vacuo. The crude product is purified by column chromatography to isolate methyl 3-(benzyloxy)-5-hydroxybenzoate.
-
Step 3: Methylation. The product from step 2 is dissolved in acetone, and an excess of potassium carbonate and methyl iodide are added. The mixture is refluxed for 2-4 hours. After cooling, the solids are filtered off, and the solvent is evaporated. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried and concentrated to give methyl 3-(benzyloxy)-5-methoxybenzoate.
-
Step 4: Reduction. The methyl ester is dissolved in anhydrous tetrahydrofuran (THF) and added dropwise to a stirred suspension of lithium aluminum hydride in THF at 0 °C. The reaction is stirred at room temperature for 1 hour. The reaction is quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting solid is filtered off, and the filtrate is concentrated to yield this compound.
Oxidation to 3-(Benzyloxy)-5-methoxybenzaldehyde
This protocol demonstrates a common and crucial transformation of a benzyl alcohol to an aldehyde, a versatile functional group for further elaboration.
-
Materials: this compound, pyridinium chlorochromate (PCC), anhydrous dichloromethane (DCM), silica gel.
-
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) and silica gel in anhydrous DCM, add a solution of this compound (1 equivalent) in DCM dropwise at room temperature.
-
Stir the mixture for 2-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, eluting with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-(benzyloxy)-5-methoxybenzaldehyde.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure aldehyde.
-
Conclusion and Recommendations
This compound is a valuable synthetic intermediate, particularly when the specific 3,5-substitution pattern is required for the target molecule and when the robustness of the benzyl ether protecting group is advantageous.
-
Choose this compound when:
-
The target molecule requires the specific 3-benzyloxy-5-methoxy substitution pattern.
-
The synthetic route involves conditions that are incompatible with more labile protecting groups (e.g., strong bases, certain nucleophiles).
-
The presence of functional groups sensitive to oxidative cleavage precludes the use of PMB ethers.
-
-
Consider alternatives when:
-
A more direct and cost-effective synthesis is a priority (the isomeric O-benzyl vanillyl alcohol may be preferable).
-
Mild, non-hydrogenolytic deprotection is required (a PMB-protected analogue would be superior).
-
The synthetic sequence is short and does not involve functionalities that would react with unprotected phenols (3,5-dihydroxybenzyl alcohol could be a more atom-economical choice).
-
Ultimately, the selection of a synthetic intermediate is a strategic decision that must be tailored to the specific challenges of the overall synthetic plan. This guide provides the foundational data and logical framework to make an informed choice regarding the use of this compound.
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
- Google Patents. (n.d.). CN103130617A - Synthetic method of 3,5-dihydroxybenzyl alcohol.
-
YouTube. (2019, December 27). synthesis & cleavage of benzyl ethers. Retrieved from [Link]
-
YouTube. (2018, December 31). benzyl ether cleavage. Retrieved from [Link]
Sources
Cross-referencing experimental data of (3-(Benzyloxy)-5-methoxyphenyl)methanol with spectral databases
The Importance of Multi-Technique Spectroscopic Analysis
A single spectroscopic technique rarely provides sufficient evidence for the complete structural elucidation of a molecule as complex as (3-(Benzyloxy)-5-methoxyphenyl)methanol. A multi-technique approach, integrating ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, is essential for a self-validating system of characterization. Each technique provides a unique piece of the structural puzzle:
-
¹H NMR reveals the number of different types of protons, their chemical environments, and their proximity to other protons.
-
¹³C NMR provides information on the carbon framework of the molecule.
-
IR Spectroscopy identifies the functional groups present.
-
Mass Spectrometry determines the molecular weight and provides information about the fragmentation pattern, which can be used to deduce the structure.
This guide will now delve into each of these techniques, presenting a detailed analysis based on available experimental data for closely related compounds and established spectroscopic principles.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals provide a detailed map of the proton environments.
Predicted ¹H NMR Spectrum of this compound
While an experimental spectrum for the title compound is not publicly available, we can predict its ¹H NMR spectrum based on the analysis of its isomers and related compounds. The predicted chemical shifts are summarized in the table below, alongside experimental data for key analogues.
| Proton Assignment | Predicted δ (ppm) for this compound | Experimental δ (ppm) for (2-Benzyloxy-5-methoxyphenyl)methanol | Experimental δ (ppm) for 3-Methoxybenzyl alcohol | Experimental δ (ppm) for 3,5-Dibenzyloxybenzyl alcohol |
| -CH₂OH | ~4.6 | 4.65 | 4.65 | 4.63 |
| -OCH₃ | ~3.8 | 3.79 | 3.81 | - |
| Ar-H (on C2, C4, C6) | ~6.5-6.6 | 6.88-6.95 | 6.83-6.93 | 6.54-6.60 |
| -OCH₂-Ph | ~5.1 | 5.11 | - | 5.05 |
| -OCH₂-Ph | ~7.3-7.5 | 7.32-7.45 | - | 7.30-7.45 |
| -OH | Variable | Variable | Variable | Variable |
Causality Behind the Predictions:
-
The benzylic protons (-CH₂OH) are expected to appear as a singlet around δ 4.6 ppm . This is consistent across various benzyl alcohol derivatives.
-
The methoxyl protons (-OCH₃) should also be a sharp singlet, predicted around δ 3.8 ppm , a typical value for aryl methyl ethers.
-
The aromatic protons of the central ring are expected in the range of δ 6.5-6.6 ppm . The meta-substitution pattern with two electron-donating groups (methoxy and benzyloxy) will shield these protons, shifting them upfield compared to benzene (δ 7.34 ppm). We predict two distinct signals: a triplet (or a complex multiplet) for the proton at C4 and a doublet (or multiplet) for the protons at C2 and C6.
-
The benzylic protons of the protecting group (-OCH₂-Ph) are anticipated to be a singlet around δ 5.1 ppm .
-
The aromatic protons of the benzyl protecting group will appear as a multiplet in the typical aromatic region of δ 7.3-7.5 ppm .
-
The hydroxyl proton (-OH) signal is often broad and its chemical shift is highly dependent on concentration and solvent.
Experimental Protocol for ¹H NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and shimmed to achieve a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A typical acquisition might involve 16-32 scans with a relaxation delay of 1-2 seconds.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the solvent peak or TMS as a reference. Integrate the signals to determine the relative number of protons.
Caption: Workflow for acquiring a ¹H NMR spectrum.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. While less sensitive than ¹H NMR, it is an invaluable tool for structural confirmation.
Predicted ¹³C NMR Spectrum of this compound
Based on known substituent effects and data from related compounds, the predicted ¹³C NMR chemical shifts for the title compound are presented below.
| Carbon Assignment | Predicted δ (ppm) for this compound | Experimental δ (ppm) for (2-Benzyloxy-5-methoxyphenyl)methanol [1] | Experimental δ (ppm) for 3-Methoxybenzyl alcohol | Experimental δ (ppm) for 3,5-Dibenzyloxybenzyl alcohol [2] |
| -C H₂OH | ~65 | 60.9 | 65.1 | 65.0 |
| -OC H₃ | ~55 | 55.7 | 55.2 | - |
| Ar-C (C1) | ~143 | 131.5 | 142.9 | 143.5 |
| Ar-C (C3, C5) | ~160 | - | 159.8 | 160.0 |
| Ar-C (C2, C4, C6) | ~100-108 | 101.4, 105.0, 107.1 | 112.0, 113.5, 119.5 | 101.5, 106.5 |
| -OC H₂-Ph | ~70 | 70.8 | - | 70.0 |
| -OCH₂-Ph (ipso) | ~137 | 137.2 | - | 137.0 |
| -OCH₂-Ph (ortho, meta, para) | ~127-129 | 127.5, 128.1, 128.7 | - | 127.5, 128.0, 128.5 |
Rationale for Predictions:
-
The benzylic carbon (-C H₂OH) is expected around δ 65 ppm .
-
The methoxyl carbon (-OC H₃) should appear at approximately δ 55 ppm .
-
The ipso-carbon (C1, attached to the -CH₂OH group) is predicted to be around δ 143 ppm .
-
The carbons bearing the electron-donating benzyloxy and methoxy groups (C3 and C5) will be significantly deshielded and are expected to resonate at a low field, around δ 160 ppm .
-
The remaining aromatic carbons (C2, C4, C6) will be shielded and are predicted to appear in the δ 100-108 ppm region.
-
The benzylic carbon of the protecting group (-OC H₂-Ph) is expected at approximately δ 70 ppm .
-
The carbons of the benzyl protecting group's phenyl ring will show characteristic signals around δ 127-129 ppm for the ortho, meta, and para carbons, and around δ 137 ppm for the ipso-carbon.
Experimental Protocol for ¹³C NMR Spectroscopy
The protocol for ¹³C NMR is similar to that for ¹H NMR, but requires a greater number of scans due to the lower natural abundance of the ¹³C isotope.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.
-
Instrument Setup: Tune and shim the spectrometer for the ¹³C nucleus.
-
Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Process the data as described for ¹H NMR.
Caption: Workflow for ¹³C NMR spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.
Predicted IR Spectrum of this compound
The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, ether, and aromatic functionalities.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Interpretation |
| O-H stretch (alcohol) | 3600-3200 (broad) | Indicates the presence of the hydroxyl group. |
| C-H stretch (aromatic) | 3100-3000 | Characteristic of C-H bonds on the phenyl rings. |
| C-H stretch (aliphatic) | 3000-2850 | From the -CH₂- and -CH₃ groups. |
| C=C stretch (aromatic) | 1600-1450 | Multiple bands indicating the aromatic rings. |
| C-O stretch (alcohol) | ~1050 | Primary alcohol C-O stretching vibration. |
| C-O stretch (aryl ether) | ~1250 and ~1040 | Asymmetric and symmetric C-O-C stretching of the benzyloxy and methoxy groups. |
Justification of Predictions:
-
A broad absorption band in the 3600-3200 cm⁻¹ region is the hallmark of an alcohol's O-H stretch, with the broadening due to hydrogen bonding.
-
The presence of both aromatic and aliphatic C-H bonds will give rise to distinct stretching vibrations just above and below 3000 cm⁻¹ , respectively.
-
The aromatic C=C stretching vibrations typically appear as a series of bands in the 1600-1450 cm⁻¹ region.
-
The C-O stretching vibrations are particularly informative. The primary alcohol C-O stretch is expected around 1050 cm⁻¹ . The aryl ether C-O stretches from both the methoxy and benzyloxy groups will result in strong absorptions, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).
Experimental Protocol for IR Spectroscopy
For a solid sample, the KBr pellet method is common. For a liquid, a thin film between salt plates is used.
Step-by-Step Methodology (KBr Pellet):
-
Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Caption: Workflow for obtaining an IR spectrum using the KBr pellet method.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and information about its structure through analysis of its fragmentation pattern.
Predicted Mass Spectrum of this compound
The molecular formula of this compound is C₁₅H₁₆O₃, giving a molecular weight of 244.28 g/mol .
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak at m/z = 244 would correspond to the molecular ion.
-
Loss of H₂O: A peak at m/z = 226 ([M-18]⁺) is possible due to the loss of water from the alcohol.
-
Loss of -CH₂OH: A peak at m/z = 213 ([M-31]⁺) from the loss of the hydroxymethyl group.
-
Benzylic Cleavage: A very prominent peak at m/z = 91 is expected, corresponding to the tropylium ion ([C₇H₇]⁺), which is characteristic of compounds containing a benzyl group.
-
Cleavage of the Benzyl Ether: A peak at m/z = 153 could arise from the cleavage of the C-O bond of the benzyl ether, leaving the [M-C₇H₇]⁺ fragment.
Experimental Protocol for Mass Spectrometry (Electron Ionization)
Step-by-Step Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate the molecular ion and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion abundance versus m/z.
-
Data Analysis: Identify the molecular ion peak and interpret the fragmentation pattern to deduce the structure.
Caption: General workflow for Mass Spectrometry.
Conclusion
This guide provides a comprehensive framework for the spectroscopic analysis of this compound. By cross-referencing predicted spectral data with experimental data from structurally similar compounds, researchers can confidently interpret their own experimental results. The detailed protocols and workflows presented herein serve as a practical resource for ensuring data quality and integrity in the process of chemical characterization.
References
-
PubChem. (2-Benzyloxy-5-methoxy-phenyl)-methanol. National Center for Biotechnology Information. [Link]
-
PubChem. 3,5-Dibenzyloxybenzyl alcohol. National Center for Biotechnology Information. [Link]
-
PubChem. 3-Methoxybenzyl alcohol. National Center for Biotechnology Information. [Link]
-
Molinari, A., et al. (2017). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 22(11), 1957. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
MOPAC. (3-methoxy-5-phenylmethoxyphenyl)methanol. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (3-(Benzyloxy)-5-methoxyphenyl)methanol
The core principle of this guide is proactive hazard mitigation. The structural motifs within (3-(Benzyloxy)-5-methoxyphenyl)methanol, specifically the benzyloxy and methoxybenzyl alcohol groups, are present in compounds known to be irritants and environmentally hazardous. Therefore, we will treat this compound with the appropriate level of caution, ensuring that every step, from waste generation to final disposal, is conducted with precision and care.
Hazard Assessment and Risk Mitigation
Before handling any chemical waste, a thorough understanding of its potential hazards is paramount. In the absence of a dedicated SDS for this compound, we must infer its hazard profile from structurally related compounds.
Inferred Hazards from Structural Analogs:
| Structural Analog | CAS Number | Reported Hazards | Source |
| (Benzyloxy)methanol | 14548-60-8 | Genotoxic, Neurotoxic, Wastewater Pollutant | [1] |
| 4-Benzyloxy-3-methoxybenzyl alcohol | 33693-48-0 | Skin, eye, and respiratory irritant | [2] |
| 3-(Benzyloxy)-4-methoxybenzyl alcohol | 1860-60-2 | Very toxic to aquatic life | [3] |
| 3,5-Dihydroxybenzyl alcohol | 29654-55-5 | Skin and eye irritant | [4][5][6] |
| 4-Methoxybenzyl alcohol | 105-13-5 | Skin and eye irritant, may cause allergic skin reaction, harmful to aquatic life |
Based on this data, it is prudent to handle this compound as a substance that is:
-
A skin and eye irritant.
-
Potentially harmful if inhaled.
-
Harmful to aquatic life.
Personal Protective Equipment (PPE):
Proper PPE is non-negotiable. When handling this compound waste, the following should be worn:
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A laboratory coat must be worn and fully fastened.
-
Respiratory Protection: If handling the compound in a powdered form or if there is a risk of aerosolization, a properly fitted respirator may be necessary. All work with this compound should ideally be conducted within a certified chemical fume hood.
Waste Segregation and Collection
Proper segregation of chemical waste at the point of generation is a cornerstone of safe laboratory practice. This prevents dangerous chemical reactions and facilitates compliant disposal.
Protocol for Waste Collection:
-
Designate a Waste Container: Select a dedicated waste container for this compound and any materials contaminated with it.
-
Solid Waste:
-
Contaminated materials such as gloves, weighing paper, and paper towels should be collected in a designated, clearly labeled, and sealed plastic bag or a lined, rigid container.
-
Unused or expired solid this compound should be disposed of in its original container if possible, or in a new, well-labeled, and securely sealed container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof container with a screw-top cap.[7][8]
-
Do not mix this waste stream with other chemical waste unless you have confirmed their compatibility. In particular, avoid mixing with strong oxidizing agents or acids, as these are incompatible with similar alcohol compounds.[4][6]
-
Do not fill liquid waste containers to more than 90% capacity to allow for vapor expansion.[9]
-
-
Sharps Waste:
-
Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container.
-
Container Selection and Labeling
Clear and accurate labeling is a critical component of hazardous waste management, ensuring that the risks are communicated effectively to all personnel.
Container Requirements:
-
Compatibility: The container must be made of a material that is chemically resistant to this compound and any solvents in the waste mixture. Glass or high-density polyethylene (HDPE) containers are generally suitable.[8]
-
Integrity: The container must be in good condition, with no cracks, leaks, or other damage. It must have a secure, tight-fitting lid.[8]
Labeling Protocol:
Every waste container must be labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[7]
-
A complete list of all constituents in the container, including solvents, with their approximate concentrations.
-
The date on which waste was first added to the container (the "accumulation start date").
-
The name and contact information of the generating researcher or lab.
-
Appropriate hazard warnings (e.g., "Irritant," "Environmental Hazard").
On-Site Storage and Accumulation
Proper storage of hazardous waste is crucial for maintaining a safe laboratory environment while awaiting pickup by a licensed disposal vendor.
Storage Guidelines:
-
Designated Area: Store waste in a designated Satellite Accumulation Area (SAA) that is near the point of generation and under the control of laboratory personnel.[9]
-
Segregation: Store the waste container in secondary containment, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.
-
Incompatible Chemicals: Ensure that the waste is not stored near incompatible chemicals.
-
Container Closure: Keep the waste container securely closed at all times, except when adding waste.[8][10]
-
Accumulation Time Limits: Be aware of your institution's and local regulations regarding the maximum amount of time hazardous waste can be stored in an SAA. Typically, waste must be moved to a central accumulation area once the container is full or after a specific time limit (e.g., one year for partially filled containers).[8][11]
Final Disposal Procedures
The final step in the lifecycle of a laboratory chemical is its proper disposal through a licensed hazardous waste management company.
Disposal Workflow:
-
Schedule a Pickup: Once the waste container is full or has reached its accumulation time limit, arrange for a pickup with your institution's Environmental Health and Safety (EHS) department or a contracted waste vendor.
-
Documentation: Complete all necessary paperwork for the waste pickup. This may include a chemical waste manifest.
-
Handover: Ensure that the waste is handed over to authorized personnel.
Disposal Methods:
-
Incineration: This is a common and effective method for destroying organic chemical waste, converting it into less harmful substances.[12]
-
Landfill: After treatment to stabilize the waste and reduce its hazardous properties, it may be disposed of in a specially designated hazardous waste landfill.
Prohibited Disposal Methods:
-
Sink Disposal: Under no circumstances should this compound or solutions containing it be poured down the drain.[7][8][13] Its potential aquatic toxicity makes this practice environmentally irresponsible.
-
Trash Disposal: Solid waste contaminated with this compound should not be disposed of in the regular trash.[13]
-
Evaporation: Allowing hazardous chemical waste to evaporate in a fume hood is not an acceptable disposal method.[7]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
By adhering to this comprehensive disposal guide, researchers and laboratory personnel can ensure that this compound is managed in a way that is safe, compliant, and environmentally responsible. The principles outlined here are not just procedural steps but are part of a larger commitment to a culture of safety and scientific integrity.
References
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Hazardous Waste Disposal Guide. (2023). Research Safety - Northwestern University. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]
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Hazardous Waste and Disposal. American Chemical Society. [Link]
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(benzyloxy)methanol. AERU - University of Hertfordshire. [Link]
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4-Benzyloxy-3-methoxybenzyl alcohol. PubChem - National Center for Biotechnology Information. [Link]
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3-(Benzyloxy)-4-methoxybenzyl alcohol. PubChem - National Center for Biotechnology Information. [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. (2023). US Environmental Protection Agency. [Link]
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Learn the Basics of Hazardous Waste. (2023). US Environmental Protection Agency. [Link]
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1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]
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Safety Data Sheet 3,5-Dihydroxybenzyl alcohol. (2023). metasci. [Link]
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Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
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OSHA Factsheet Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration. [Link]
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Hazardous Waste Disposal Procedures. Michigan Technological University. [Link]
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Hazardous Waste. US Environmental Protection Agency. [Link]
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Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]
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Methanol Safety Data Sheet. (2023). [Link]
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Safety Data Sheet: 3,5-Dihydroxybenzoic acid. Chemos GmbH&Co.KG. [Link]
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Are You In Compliance With Proper Lab Waste Disposal Regulations? (2023). [Link]
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- 2. 4-Benzyloxy-3-methoxybenzyl alcohol | C15H16O3 | CID 98832 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 13. acs.org [acs.org]
Navigating the Synthesis and Handling of (3-(Benzyloxy)-5-methoxyphenyl)methanol: A Comprehensive Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis and application of novel chemical entities are cornerstones of innovation in pharmaceutical development. (3-(Benzyloxy)-5-methoxyphenyl)methanol, a substituted aromatic alcohol, represents a class of compounds with significant potential in medicinal chemistry. However, realizing this potential necessitates a robust understanding of its safe handling, storage, and disposal. This guide provides an in-depth, experience-driven framework for managing this compound in a laboratory setting, ensuring both personnel safety and experimental integrity.
Section 1: Hazard Identification and Risk Assessment
Anticipated Hazards
Based on data from related compounds such as 4-benzyloxy-3-methoxybenzyl alcohol and other substituted benzyl alcohols, the primary hazards associated with this compound are anticipated to be:
-
Skin Irritation: Likely to cause skin irritation upon direct contact.[1][2]
-
Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[1][2]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][2]
-
Harmful if Swallowed: Ingestion may be harmful to health.[1]
Additionally, the presence of the benzyl ether moiety suggests a potential for peroxide formation upon prolonged exposure to air and light, a critical consideration for long-term storage.
Regulatory Context
The handling of this and all laboratory chemicals falls under the purview of the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[3][4] This standard mandates the implementation of a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.[5][6]
Section 2: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is essential to mitigate the identified risks. The following protocol is based on a conservative assessment of the compound's potential hazards.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against splashes and airborne particles that could cause serious eye irritation.[7] |
| Hand Protection | Nitrile or Neoprene gloves. | Provides a barrier against skin contact, which can cause irritation.[7][8] For extended handling or when working with solutions, consider double-gloving. |
| Body Protection | A flame-resistant laboratory coat. | Protects skin and personal clothing from spills and splashes. |
| Respiratory Protection | Not generally required for small-scale laboratory use with adequate ventilation. | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if working with large quantities, generating aerosols, or if ventilation is inadequate. |
Glove Selection: A Deeper Dive
The choice of glove material is critical for effective protection. While specific breakthrough time data for this compound is unavailable, general guidance for aromatic alcohols and ethers can be applied.
| Glove Material | Performance Against Aromatic Alcohols/Ethers | General Recommendations |
| Nitrile | Good | Suitable for general handling and short-duration tasks.[8][9] |
| Neoprene | Good to Excellent | Offers robust protection for longer-duration tasks or when handling solutions.[8][9] |
| Butyl Rubber | Excellent | Recommended for situations with a high risk of splash or prolonged immersion.[7][8] |
| Natural Rubber (Latex) | Fair to Poor | Not recommended due to potential for degradation and allergic reactions.[8] |
It is imperative to visually inspect gloves for any signs of degradation or perforation before and during use.
Section 3: Engineering Controls and Safe Handling Practices
Engineering controls are the first line of defense in minimizing exposure.
Ventilation
All manipulations of this compound, especially handling of the solid or preparation of solutions, should be conducted within a certified chemical fume hood. This is crucial to prevent the inhalation of any dust or vapors.[10]
Workflow for Safe Handling
The following diagram outlines a logical workflow for the safe handling of this compound, from receipt to disposal.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. 4-Benzyloxy-3-methoxybenzyl alcohol | C15H16O3 | CID 98832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. osha.gov [osha.gov]
- 4. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 5. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. compliancy-group.com [compliancy-group.com]
- 7. chemicals.co.uk [chemicals.co.uk]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 10. consolidated-chemical.com [consolidated-chemical.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
